2,2-Diallyl-4,4-biphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-hydroxy-3-prop-2-enylphenyl)-2-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-5-15-11-13(7-9-17(15)19)14-8-10-18(20)16(12-14)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKHZUOZFHWLIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288792 | |
| Record name | 2,2'-Diallyl-4,4'-biphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6942-01-4 | |
| Record name | 6942-01-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Diallyl-4,4'-biphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the chemical properties of 2,2-Diallyl-4,4-biphenol
An In-Depth Technical Guide to the Chemical Properties of 2,2'-Diallyl-4,4'-biphenol
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 2,2'-Diallyl-4,4'-biphenol (CAS No. 6942-01-4). As a functionalized biphenol derivative, this molecule serves as a critical building block in the field of polymer chemistry, particularly in the development of high-performance thermosetting resins. The presence of both reactive phenolic hydroxyl groups and polymerizable allyl moieties on a rigid biphenyl backbone imparts a unique combination of thermal stability, cross-linking capability, and toughness to the resulting polymers. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile monomer.
Introduction: The Strategic Value of a Difunctional Monomer
2,2'-Diallyl-4,4'-biphenol is an aromatic diol distinguished by the presence of an allyl group ortho to each hydroxyl group on the 4,4'-biphenol core. This specific substitution pattern is not arbitrary; it is the direct result of a strategic synthetic pathway designed to place reactive functionalities at key positions. The parent 4,4'-biphenol structure is known for conferring rigidity and high thermal stability in polymers such as liquid crystal polymers and polysulfones.[1] The addition of two allyl groups introduces sites for covalent cross-linking, enabling the formation of robust, three-dimensional polymer networks.
The primary utility of 2,2'-Diallyl-4,4'-biphenol lies in its role as a specialty monomer or modifier in advanced resin systems. It is particularly valuable in applications demanding superior thermal performance and mechanical toughness, such as in benzoxazine or bismaleimide resins for aerospace and electronics applications.[2] The molecule's dual functionality allows for a two-stage curing process: an initial polymerization or reaction involving the phenolic hydroxyls, followed by a high-temperature cure utilizing the allyl groups. This guide will elucidate the synthesis, characterization, and chemical behavior that underpin these critical applications.
Synthesis and Mechanistic Pathway
The synthesis of 2,2'-Diallyl-4,4'-biphenol is a classic two-step process rooted in fundamental organic reactions: O-allylation of the parent biphenol followed by a thermal, intramolecular rearrangement. This approach provides excellent control over the final regiochemistry.
Overall Synthesis Workflow
The synthesis begins with commercially available 4,4'-biphenol and introduces the allyl groups via an intermediate ether, which then rearranges to the final product upon heating.
Caption: Overall two-step synthesis of 2,2'-Diallyl-4,4'-biphenol.
Step 1: O-Allylation of 4,4'-Biphenol
Causality: The first step involves converting the phenolic hydroxyl groups into allyl ethers. This is necessary to position the allyl groups for the subsequent rearrangement. The Williamson ether synthesis is the standard and most efficient method for this transformation. It requires deprotonation of the weakly acidic phenol with a suitable base to form a more nucleophilic phenoxide, which then displaces a halide from an allyl electrophile.
Experimental Protocol (Representative):
-
Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. All glassware must be thoroughly dried.[3]
-
Reagents: To the flask, add 4,4'-biphenol (1.0 eq.), a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq.), and a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF).
-
Reaction: Stir the suspension under a nitrogen atmosphere. Add allyl bromide or allyl chloride (2.2 eq.) dropwise to the mixture.
-
Heating: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. The filtrate is concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is dissolved in a suitable organic solvent like dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 4,4'-Bis(allyloxy)biphenyl, which can be purified further by recrystallization.
Step 2: Aromatic Claisen Rearrangement
Causality and Mechanism: This step is the cornerstone of the synthesis. The Claisen rearrangement is a[4][4]-sigmatropic rearrangement, a concerted, intramolecular process that proceeds through a highly ordered, six-membered cyclic transition state.[5][6] Heating the 4,4'-Bis(allyloxy)biphenyl provides the thermal energy required to overcome the activation barrier. The allyl group migrates from the oxygen atom to the ortho position of the aromatic ring. This initially forms a non-aromatic dienone intermediate, which rapidly tautomerizes to restore the energetically favorable aromatic phenol, driving the reaction to completion.[5]
Caption: Mechanism of the aromatic Claisen rearrangement.
Experimental Protocol (Representative):
-
Setup: Place the purified 4,4'-Bis(allyloxy)biphenyl into a reaction vessel suitable for high temperatures, equipped with a condenser and a thermometer. The reaction is often performed neat (solvent-free) or in a high-boiling inert solvent like trichlorobenzene or N,N-diethylaniline to ensure a homogeneous reaction phase.[7]
-
Heating: Heat the material under a nitrogen atmosphere to a temperature between 180°C and 220°C.[7] The optimal temperature must be carefully controlled to promote the rearrangement while minimizing potential side reactions or degradation.
-
Monitoring: The reaction progress is monitored over several hours until TLC or HPLC analysis indicates the complete consumption of the starting material.
-
Purification: The resulting crude 2,2'-Diallyl-4,4'-biphenol is often a dark, viscous oil or solid. It can be purified by vacuum distillation or, more commonly, by column chromatography on silica gel.[7] Recrystallization from a suitable solvent system (e.g., toluene/hexane) can yield the final product as a crystalline solid.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of 2,2'-Diallyl-4,4'-biphenol are essential for its identification, quality control, and for predicting its behavior in formulations.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 6942-01-4 | [8] |
| Molecular Formula | C₁₈H₁₈O₂ | Inferred |
| Molecular Weight | 266.34 g/mol | Calculated |
| Appearance | Crystalline Solid | [8] |
| Melting Point | 80-81 °C | [8] |
| Solubility | Soluble in common organic solvents (acetone, THF, chloroform); Insoluble in water. | Inferred |
Spectroscopic Characterization
3.2.1 ¹H and ¹³C NMR Spectroscopy (Predicted)
NMR spectroscopy is the most powerful tool for confirming the structure, particularly the regiochemistry of the allyl group placement. The predicted spectra are based on the analysis of 4,4'-biphenol and related allyl phenols.
| ¹H NMR (Predicted in CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 6.8 - 7.3 | m | 6H | Aromatic Protons |
| -OH | ~5.0 | s (broad) | 2H | Phenolic Hydroxyl |
| -CH₂-CH =CH₂ | 5.9 - 6.1 | m | 2H | Internal Vinylic Proton |
| -CH₂-CH=CH₂ | 5.0 - 5.2 | m | 4H | Terminal Vinylic Protons |
| Ar-CH₂ -CH=CH₂ | ~3.4 | d | 4H | Allylic Protons |
| ¹³C NMR (Predicted in CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Ar-C -O | 150 - 155 | Phenolic Carbon |
| C =C (Internal) | 135 - 138 | Internal Vinylic Carbon |
| Ar-C (Substituted) | 125 - 140 | Aromatic Quaternary Carbons |
| Ar-C -H | 115 - 130 | Aromatic Methine Carbons |
| C =C (Terminal) | 115 - 118 | Terminal Vinylic Carbon |
| Ar-C H₂- | 33 - 36 | Allylic Carbon |
3.2.2 Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify key functional groups. The spectrum of 2,2'-Diallyl-4,4'-biphenol would be dominated by absorptions from the hydroxyl, aromatic, and allyl groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |
| O-H Stretch | 3200 - 3500 | Broad, strong (H-bonding) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, sharp |
| C-H Stretch (Allyl, sp²) | 3050 - 3080 | Medium, sharp |
| C-H Stretch (Allyl, sp³) | 2850 - 2960 | Medium |
| C=C Stretch (Vinyl) | 1640 - 1650 | Medium |
| C=C Stretch (Aromatic) | 1500 - 1600 | Multiple medium-strong bands |
| C-O Stretch (Phenolic) | 1200 - 1260 | Strong |
| =C-H Bend (Out-of-plane) | 910 - 990 | Strong |
3.2.3 Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information on the molecular weight and fragmentation pattern. For 2,2'-Diallyl-4,4'-biphenol, Electron Ionization (EI) would likely produce a prominent molecular ion peak.
-
Molecular Ion (M⁺∙): Expected at m/z = 266.
-
Key Fragmentation: A primary fragmentation pathway would be the benzylic cleavage to lose an allyl radical (∙C₃H₅), resulting in a stable ion at m/z = 225. Further fragmentation of the biphenyl core would also be observed.
Chemical Reactivity and Polymerization
The utility of 2,2'-Diallyl-4,4'-biphenol is defined by the distinct reactivity of its two functional groups: the phenolic hydroxyls and the terminal allyl groups.
Reactivity of Phenolic Hydroxyls
The hydroxyl groups are weakly acidic and can undergo reactions typical of phenols, including:
-
Etherification and Esterification: To form various derivatives.
-
Mannich Reaction: Reaction with an amine and formaldehyde to form benzoxazine rings, a key application area.[2][9]
-
Reaction with Epoxides: The hydroxyl group can act as a nucleophile to open epoxide rings, a common curing reaction in epoxy resin systems.
Reactivity of Allyl Groups
The allyl groups are the primary sites for polymerization and cross-linking, which typically occurs at elevated temperatures (>200 °C). This thermal curing process transforms the material from a low-viscosity liquid or solid monomer into a rigid, intractable thermoset.
Key Polymerization Reactions:
-
Thermal Free-Radical Polymerization: Upon heating, the allyl double bonds can polymerize to form a cross-linked network. This process can be accelerated by the addition of a free-radical initiator.
-
Ene Reaction: The allyl groups can participate in 'ene' reactions with suitable enophiles, such as the double bonds of bismaleimides, leading to network formation.
-
Thiol-Ene Reaction: A highly efficient and popular click chemistry reaction where the allyl groups react rapidly with thiols in the presence of a photo- or thermal initiator.
Caption: General scheme for thermal curing involving 2,2'-Diallyl-4,4'-biphenol.
Applications in Materials Science
The unique chemical structure of 2,2'-Diallyl-4,4'-biphenol makes it a high-value component for advanced materials.
-
Toughening Agent for Bismaleimide (BMI) Resins: BMI resins are known for their high thermal stability but are often brittle. Blending with 2,2'-Diallyl-4,4'-biphenol introduces flexible allyl chains that can co-react during curing, significantly improving the toughness of the final composite material.[2]
-
Benzoxazine Resin Monomer: It serves as a precursor in the synthesis of novel benzoxazine resins. The resulting polybenzoxazines exhibit excellent thermal stability, low water absorption, and superior dielectric properties, making them suitable for printed circuit boards and other electronic applications.[9][10]
-
Modifier for Epoxy Resins: When incorporated into epoxy formulations, it can increase the glass transition temperature (Tg) and thermal stability of the cured network.
Conclusion
2,2'-Diallyl-4,4'-biphenol is a strategically designed monomer that bridges the gap between high thermal stability and processability in thermosetting polymers. Its synthesis via a reliable O-allylation and Claisen rearrangement pathway allows for precise control over its structure. The dual reactivity of its phenolic and allyl functional groups provides a versatile platform for creating highly cross-linked, robust polymer networks with enhanced thermomechanical properties. For scientists and engineers in the field of advanced materials, 2,2'-Diallyl-4,4'-biphenol offers a powerful tool for formulating the next generation of high-performance composites and adhesives.
References
-
Wikipedia. (2023). 4,4'-Biphenol. [Link]
-
PubChem. (n.d.). 4,4'-Biphenol. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2,2'-Diallyl-4,4'-sulfonyldiphenol. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]
-
ResearchGate. (2019). Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. [Link]
-
OUCI. (2022). Strategies for improving the performance of diallyl bisphenol A-based benzoxazine resin. [Link]
-
ResearchGate. (2014). Curing behavior and thermal properties of trifunctional epoxy resin cured by 4, 4'-diaminodiphenyl sulfone. [Link]
-
ResearchGate. (2022). The effect of substituent group in allyl benzoxazine on the thermal, mechanical and dielectric properties of modified bismaleimide. [Link]
-
Wikipedia. (2023). 2,2'-Biphenol. [Link]
-
ResearchGate. (2018). FTIR spectra of BPS and SBPDPP. [Link]
-
MDPI. (2021). Benzoxazine Copolymers with Mono- and Difunctional Epoxy Active Diluents with Enhanced Tackiness and Reduced Viscosity. [Link]
-
Protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. [Link]
-
Preprints.org. (2023). Curing Kinetics of Bisphenol A-Type Epoxy Resin/Aromatic Amine Curing Agent-Epoxy Resin System. [Link]
-
PMC - NIH. (2018). Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. [Link]
-
SciELO. (2015). Curing and thermal behavior of epoxy resins of hexafluoro and bisphenol-A. [Link]
-
Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. [Link]
-
Journal of Chemical Technology and Metallurgy. (2019). A study on thermal and rheological cure characterization of a sulfur-containing epoxy resin. [Link]
-
ResearchGate. (2018). Synthesis of benzoxazine monomers based on 4, 4'-thiobisphenol. [Link]
-
MDPI. (2022). Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. [Link]
Sources
- 1. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. 2,2'-Biphenol - Wikipedia [en.wikipedia.org]
- 5. 2,2'-Diallyl-4,4'-biphenol 95% | CAS: 6942-01-4 | AChemBlock [achemblock.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2,2-diallyl-4,4'-biphenol | 6942-01-4 [chemicalbook.com]
- 9. Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for improving the performance of diallyl bisphenol A-based benzoxazine resin: Chemical modification via acet… [ouci.dntb.gov.ua]
2,2-Diallyl-4,4-biphenol IUPAC name and CAS number (6942-01-4)
This guide provides a comprehensive technical overview of 2,2'-Diallyl-4,4'-biphenol (CAS No. 6942-01-4), a specialized aromatic diol. Tailored for researchers, scientists, and professionals in drug development and polymer chemistry, this document delves into its chemical identity, synthesis, potential applications, analytical methodologies, and safety considerations. The information herein is synthesized from established chemical principles and available data on structurally related compounds, offering a robust framework for understanding and utilizing this versatile molecule.
Part 1: Core Chemical Identity and Properties
1.1 IUPAC Nomenclature and Chemical Structure
The formal IUPAC name for this compound is 3,3'-diallyl-[1,1'-biphenyl]-4,4'-diol . It is also commonly referred to as 2,2'-diallyl-4,4'-biphenol.
-
CAS Number: 6942-01-4
-
Molecular Formula: C₁₈H₁₈O₂
-
Molecular Weight: 266.34 g/mol
The structure consists of a biphenol backbone with two allyl groups positioned ortho to the hydroxyl groups on each phenyl ring. This specific arrangement of functional groups—two nucleophilic hydroxyls and two reactive allyl double bonds—is central to its chemical behavior and applications.
Caption: Structure of 2,2'-Diallyl-4,4'-biphenol.
1.2 Physicochemical Properties
Quantitative data for 2,2'-Diallyl-4,4'-biphenol is not extensively published. The properties in the table below are based on data from chemical suppliers and predictions for structurally similar compounds.
| Property | Value | Source/Basis |
| Appearance | White to off-white solid/powder | General observation for biphenol derivatives |
| Molecular Weight | 266.34 g/mol | Calculated from Molecular Formula |
| pKa | ~9.82 ± 0.35 | Predicted |
| Solubility | Soluble in methanol, acetone, ethers | Inferred from structure |
Part 2: Synthesis and Mechanism
The synthesis of 2,2'-diallyl-4,4'-biphenol is not commonly detailed in standard literature. However, a logical and established synthetic route can be proposed based on the known reactivity of phenols and the principles of pericyclic reactions. The most plausible pathway involves a two-step process: O-allylation of 4,4'-biphenol followed by a thermal Claisen rearrangement.[1][2][3]
2.1 Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of 2,2'-Diallyl-4,4'-biphenol.
2.2 Step-by-Step Experimental Protocol (Inferred)
Step 1: Synthesis of 4,4'-Bis(allyloxy)biphenyl (Intermediate)
This step follows the principles of the Williamson ether synthesis. The diphenolic nature of 4,4'-biphenol allows for dialkylation.
-
Rationale: A weak base like potassium carbonate is sufficient to deprotonate the acidic phenolic hydroxyl groups, forming a diphenoxide intermediate. This nucleophile then attacks the electrophilic carbon of allyl bromide in an SN2 reaction. Acetone is a suitable polar aprotic solvent for this transformation.[4]
-
Protocol:
-
To a solution of 4,4'-biphenol (1 equivalent) in anhydrous acetone, add potassium carbonate (2.2 equivalents).
-
Stir the suspension vigorously and add allyl bromide (2.2 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4,4'-bis(allyloxy)biphenyl.[5]
-
Step 2: Synthesis of 2,2'-Diallyl-4,4'-biphenol (Claisen Rearrangement)
This is a classic thermal[6][6]-sigmatropic rearrangement, a concerted pericyclic reaction.[3][7]
-
Rationale: Upon heating, the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring. The reaction proceeds through a cyclic, six-membered transition state. Since both ortho positions are unsubstituted, the rearrangement occurs intramolecularly and regiospecifically to yield the 2,2'-diallyl product.[1] The reaction is driven by the re-formation of the stable aromatic phenol system.
-
Protocol:
-
Place the purified 4,4'-bis(allyloxy)biphenyl in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the solid in a high-temperature oil bath or heating mantle to approximately 200-220°C.
-
Maintain this temperature for 2-4 hours. The reaction can be monitored by observing the disappearance of the starting material via TLC.
-
Cool the reaction mixture to room temperature. The crude product should solidify.
-
Purify the product by column chromatography on silica gel or by recrystallization to obtain pure 2,2'-diallyl-4,4'-biphenol.
-
Part 3: Applications and Field Insights
The unique bifunctional nature of 2,2'-diallyl-4,4'-biphenol makes it a valuable monomer in polymer science, particularly in the formulation of high-performance thermosetting resins.[8]
3.1 Toughening Agent and Cross-linker in Epoxy Resins
-
Mechanism: The allyl groups of 2,2'-diallyl-4,4'-biphenol can undergo free-radical polymerization at elevated temperatures or in the presence of an initiator. When blended with epoxy resins, it acts as a reactive diluent and a toughening agent. During the curing process, the allyl groups can cross-link, forming an interpenetrating polymer network (IPN) with the cured epoxy matrix. This enhances the overall cross-link density and introduces a more flexible aliphatic component into the rigid epoxy network.[8][9]
-
Field Insight: The incorporation of diallyl bisphenol derivatives into epoxy formulations has been shown to improve toughness, impact resistance, and thermal stability.[9] The biphenyl core contributes to rigidity and high-temperature performance, while the allyl groups provide a mechanism for additional cross-linking, which can mitigate the inherent brittleness of many epoxy systems.[10][11]
3.2 Monomer for Polybenzoxazines and Other Thermosets
The phenolic hydroxyls and the reactive allyl groups make this molecule a candidate for the synthesis of other high-performance polymers like polybenzoxazines and cyanate esters. The allyl groups can provide a secondary curing mechanism, allowing for the development of polymers with exceptionally high glass transition temperatures and thermal stability.[12]
Part 4: Analytical Methodologies
A multi-faceted analytical approach is required to confirm the identity and purity of 2,2'-diallyl-4,4'-biphenol. The following protocols are based on standard methods for the analysis of substituted phenols and bisphenols.[13][14]
4.1 High-Performance Liquid Chromatography (HPLC)
-
Rationale: Reversed-phase HPLC is well-suited for separating aromatic compounds based on polarity. A C18 column is a standard choice, providing good retention and resolution for biphenol derivatives. UV detection is effective due to the strong chromophore of the biphenyl system.
-
Protocol:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Gradient elution with Acetonitrile (A) and Water with 0.1% Formic Acid (B). Start with 50% A, ramp to 95% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve the sample in methanol or acetonitrile and filter through a 0.45 µm syringe filter.
-
4.2 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: Due to the low volatility of the phenolic compound, derivatization is necessary to convert the hydroxyl groups into more volatile silyl ethers. This prevents peak tailing and allows for analysis at lower temperatures. Mass spectrometry provides definitive structural information through fragmentation patterns.[15]
-
Protocol:
-
Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS in a sealed vial. Heat at 70°C for 30 minutes.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: 1 µL, splitless mode.
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 15°C/min.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan range 50-500 m/z.
-
4.3 Spectroscopic Characterization
4.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected chemical shifts (in CDCl₃ or DMSO-d₆) would include:[16][17][18][19]
-
Aromatic protons (~6.8-7.5 ppm).
-
Phenolic -OH protons (broad singlet, ~5-9 ppm, depending on solvent and concentration).
-
Vinyl proton (-CH=) of the allyl group (~5.9-6.1 ppm).
-
Terminal vinyl protons (=CH₂) of the allyl group (~5.0-5.2 ppm).
-
Methylene protons (-CH₂-) of the allyl group (~3.3-3.5 ppm).
-
-
¹³C NMR: Expected signals for aromatic carbons, and characteristic peaks for the allyl group carbons (sp² carbons at ~115-135 ppm and an sp³ carbon at ~35-40 ppm).
4.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: FTIR is excellent for identifying key functional groups.[20][21][22]
-
Expected Characteristic Peaks:
-
O-H Stretch (Phenolic): Broad peak around 3200-3500 cm⁻¹.[14]
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1500 cm⁻¹.
-
C=C Stretch (Allyl): Peak around 1640 cm⁻¹.
-
C-O Stretch (Phenolic): Strong peak around 1200-1250 cm⁻¹.
-
=C-H Bend (Out-of-plane): Peaks around 910-990 cm⁻¹ for the allyl group.
-
4.3.3 Mass Spectrometry (MS)
-
Expected Fragmentation: The molecular ion peak [M]⁺ at m/z 266 should be observable. Common fragmentation patterns for ortho-allyl phenols involve benzylic cleavage and rearrangements.[12][15][23] Loss of a methyl group (m/z 251) or cleavage of the allyl chain are plausible fragmentation pathways.
Part 5: Safety and Handling
5.1 Hazard Assessment
-
Phenolic Toxicity: Phenols are known to be corrosive and toxic. They can be readily absorbed through the skin and may cause severe burns. Systemic absorption can lead to adverse health effects.[24][25]
-
Allyl Group Reactivity: Allyl compounds can be irritants and sensitizers.
-
GHS Classification (Predicted): Based on related bisphenols, a classification may include:[26][27]
-
Skin Irritation/Corrosion
-
Serious Eye Damage/Irritation
-
Potential for Skin Sensitization
-
Acute and Chronic Aquatic Toxicity
-
5.2 Handling and Personal Protective Equipment (PPE)
Caption: Recommended safety workflow for handling 2,2'-Diallyl-4,4'-biphenol.
-
Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood.
-
Personal Protective Equipment:
-
Gloves: Wear nitrile or neoprene gloves.
-
Eye Protection: Use chemical safety goggles and/or a face shield.
-
Skin Protection: Wear a lab coat. Ensure no skin is exposed.
-
-
First Aid: In case of skin contact with phenolic compounds, it is often recommended to wash the affected area with polyethylene glycol (PEG-400) if available, followed by copious amounts of water. Seek immediate medical attention.[25]
References
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Science Behind Diallyl Bisphenol A: Enhancing Epoxy Resin Properties. [Link]
-
ProQuest. (n.d.). Synthesis and Bromofluorination of Bis(methallyloxy)benzene and Bis(methallyloxy)biphenyl. [Link]
-
ResearchGate. (2014). Table 2 1 H NMR parameters a for 2-allylphenol and its metabolites in... [Link]
-
National Institutes of Health. (2010). Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives. [Link]
-
RSC Publishing. (2012). A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. [Link]
-
Wikipedia. (n.d.). Claisen rearrangement. [Link]
-
Gelest, Inc. (2017). ALLYL PHENYL ETHER - Safety Data Sheet. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]
-
Organic Reactions. (n.d.). The Claisen Rearrangement. [Link]
-
Journal of Elementology. (2019). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS*. [Link]
-
ChemReg.net. (n.d.). GHS Classification. [Link]
-
Scientific.Net. (2013). Study on Diallyl Phthalate Modified Phenol-Formaldehyde Resin. [Link]
-
Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. [Link]
-
W. W. Norton & Company. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. [Link]
-
University of California, Irvine. (n.d.). The Claisen Rearrangement. [Link]
-
ResearchGate. (n.d.). Characteristic peak bands on FTIR-spectra for different groups. [Link]
-
PubChem. (n.d.). 4,4'-Bis(allyloxy)-1,1'-biphenyl. [Link]
-
Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. [Link]
-
University of Wisconsin-Madison. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]
-
ResearchGate. (2025). Preparation and Cured Properties of Diallyl Phthalate Resin Modified with Epoxy Resin and Allyl Ester Compound Having Carboxylic Acid. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Bisphenols. [Link]
-
Scholarly Publications Leiden University. (2025). Catalytic allylation of phenols : chloride-free route towards epoxy resins. [Link]
-
Universal Lab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]
-
ResearchGate. (n.d.). Allyl Monomers and Polymers. [Link]
-
Wiley. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
ResearchGate. (2025). Polymerization of multiallyl monomers. [Link]
-
National Institutes of Health. (n.d.). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. [Link]
-
Semantic Scholar. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
- Google Patents. (n.d.). US4482755A - High yield process for preparing 4,4'-biphenol and para-alkylbenzenes.
-
YouTube. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). [Link]
-
Cymer Chemicals. (n.d.). Di-o-allyl Bisphenol-A. [Link]
-
National Institutes of Health. (n.d.). Significance of Polymers with “Allyl” Functionality in Biomedicine. [Link]
-
New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. [Link]
-
CHEM Trust. (n.d.). Bisphenols: BPA and its alternatives. [Link]
-
University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE. [Link]
-
National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Phenol. [Link]
-
ResearchGate. (2025). Study on curing kinetics of diallyl-bearing epoxy resin using sulfur as curing agent. [Link]
-
U.S. Environmental Protection Agency. (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. [Link]
Sources
- 1. Claisen Rearrangement [organic-chemistry.org]
- 2. organicreactions.org [organicreactions.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis and Bromofluorination of Bis(methallyloxy)benzene and Bis(methallyloxy)biphenyl - ProQuest [proquest.com]
- 5. 4,4'-Bis(allyloxy)-1,1'-biphenyl | C18H18O2 | CID 535404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 8. cymerchemicals.com [cymerchemicals.com]
- 9. nbinno.com [nbinno.com]
- 10. Study on Diallyl Phthalate Modified Phenol-Formaldehyde Resin | Scientific.Net [scientific.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 16. researchgate.net [researchgate.net]
- 17. 2-Allylphenol(1745-81-9) 1H NMR spectrum [chemicalbook.com]
- 18. chemistryconnected.com [chemistryconnected.com]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. agro.icm.edu.pl [agro.icm.edu.pl]
- 21. researchgate.net [researchgate.net]
- 22. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 23. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 24. nj.gov [nj.gov]
- 25. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 26. chemreg.net [chemreg.net]
- 27. Bisphenols - ECHA [echa.europa.eu]
Synthesis of 2,2-Diallyl-4,4-biphenol via Claisen rearrangement
An In-depth Technical Guide: Synthesis of 2,2'-Diallyl-4,4'-biphenol via Thermal Claisen Rearrangement
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,2'-diallyl-4,4'-biphenol, a valuable monomer in the development of high-performance polymers and specialty chemicals. The core of this synthesis is the aromatic Claisen rearrangement, a powerful and reliable thermal[1][1]-sigmatropic rearrangement. This document delves into the underlying mechanism, provides detailed, field-proven experimental protocols for both the precursor synthesis and the rearrangement itself, discusses critical process parameters, and outlines methods for product characterization and troubleshooting. The guide is intended for researchers, chemists, and material scientists engaged in synthetic organic chemistry and polymer development.
Introduction: The Significance of the Claisen Rearrangement
The Claisen rearrangement, first discovered by Rainer Ludwig Claisen in 1912, is a cornerstone of modern organic synthesis for its efficacy in forming carbon-carbon bonds.[1][2] The reaction involves the concerted, intramolecular rearrangement of an allyl vinyl ether or an allyl aryl ether to generate a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively.[3][4]
This guide focuses on the aromatic Claisen rearrangement, a thermal process that transforms the precursor, 4,4'-bis(allyloxy)-1,1'-biphenyl, into the target molecule, 2,2'-diallyl-4,4'-biphenol. The elegance of this reaction lies in its atom economy and stereospecificity, proceeding through a highly ordered cyclic transition state.[1][5] The resulting product, with its dual allyl and phenolic functionalities, is a key building block for advanced materials such as polyethers, epoxy resins, and benzoxazines, imparting enhanced thermal stability and modified mechanical properties.
The[1][1]-Sigmatropic Rearrangement: A Mechanistic Deep Dive
The synthesis of 2,2'-diallyl-4,4'-biphenol from its diallyl ether precursor is a classic example of a sequential aromatic Claisen rearrangement. The transformation is not a simple migration but a sophisticated, concerted pericyclic reaction governed by the principles of orbital symmetry.[6]
The core mechanism involves two key stages for each allyl group:
-
[1][1]-Sigmatropic Shift: Upon heating, the allyl aryl ether undergoes a concerted rearrangement.[7] A new C-C bond forms between the terminal carbon (C3) of the allyl group and the ortho carbon of the biphenyl ring. Simultaneously, the ether C-O bond cleaves. This process flows through a six-membered, chair-like transition state.[8][9]
-
Tautomerization (Rearomatization): The initial sigmatropic shift disrupts the aromaticity of the phenyl ring, producing a non-aromatic cyclohexadienone intermediate.[5][7] This intermediate is unstable and rapidly undergoes a proton shift (tautomerization) to restore the highly stable aromatic system, yielding the thermodynamically favored o-allylphenol product.[3][10]
For 4,4'-bis(allyloxy)-1,1'-biphenyl, this process occurs sequentially on both phenyl rings to yield the final disubstituted product.
Caption: Mechanism of the Aromatic Claisen Rearrangement.
Experimental Protocols: A Self-Validating Workflow
This section provides a robust, two-stage protocol. The trustworthiness of this workflow is ensured by clear checkpoints and characterization steps.
Part A: Synthesis of 4,4'-Bis(allyloxy)-1,1'-biphenyl (Precursor)
This step is a standard Williamson ether synthesis. The primary causality for the choice of reagents is to ensure complete and clean conversion of the phenolic hydroxyl groups to allyl ethers under conditions that prevent premature rearrangement.
-
Reagents & Equipment:
-
4,4'-Biphenol
-
Allyl bromide (≥2.2 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous powder (≥2.5 equivalents)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard workup and purification glassware
-
-
Step-by-Step Methodology:
-
Setup: Charge a dry round-bottom flask with 4,4'-biphenol, K₂CO₃, and anhydrous acetone. An inert atmosphere (N₂ or Ar) is recommended to prevent side reactions, though not strictly critical at this stage.
-
Addition: While stirring vigorously, add allyl bromide dropwise to the suspension at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 12-24 hours. The choice of a polar aprotic solvent like acetone or DMF facilitates the Sₙ2 reaction.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC), observing the disappearance of the 4,4'-biphenol spot.
-
Work-up: After cooling, filter off the K₂CO₃ salts and wash the solid with fresh acetone. Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: Dissolve the resulting crude solid in dichloromethane (DCM) or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Recrystallization from ethanol or isopropanol typically yields the pure diether as a white solid.
-
Validation: Confirm the structure via ¹H NMR spectroscopy before proceeding. The absence of a broad phenolic -OH peak and the appearance of characteristic allyl ether signals are key indicators of success.
-
Part B: Thermal Claisen Rearrangement to 2,2'-Diallyl-4,4'-biphenol
The core of the synthesis requires high temperatures to overcome the activation energy of the concerted reaction.[1][8] The choice of performing the reaction neat (solvent-free) is often preferred for simplicity and to avoid potential side reactions with a solvent.
-
Reagents & Equipment:
-
4,4'-Bis(allyloxy)-1,1'-biphenyl (synthesized in Part A)
-
High-boiling solvent (optional, e.g., N,N-diethylaniline or diphenyl ether)
-
Three-neck flask, condenser, thermometer or thermocouple, nitrogen/argon inlet
-
Heating mantle or sand bath for high-temperature control
-
Column chromatography setup
-
-
Step-by-Step Methodology:
-
Setup: Place the precursor, 4,4'-bis(allyloxy)-1,1'-biphenyl, into a three-neck flask equipped with a condenser, thermometer, and an inert gas inlet. A slow, steady stream of nitrogen or argon is crucial to prevent oxidation of the phenol product at high temperatures.
-
Heating: Heat the solid (or solution if using a solvent) with stirring to 190-220°C. The reaction is typically conducted neat to maximize efficiency. The high temperature is the driving force for this rearrangement.[9]
-
Reaction & Monitoring: Maintain this temperature for 3-6 hours. Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting ether and the appearance of a new, more polar spot (the phenol) indicates conversion.
-
Work-up: Cool the reaction mixture to room temperature. The crude product, a viscous oil or solid, can be directly purified. If a high-boiling solvent like N,N-diethylaniline was used, dissolve the mixture in ethyl acetate or ether and wash thoroughly with 1M HCl to remove the solvent, followed by water and brine.
-
Purification: The most reliable method for obtaining high-purity product is flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2,2'-diallyl-4,4'-biphenol, often as a pale yellow oil or an off-white solid.
-
Caption: Overall workflow for the synthesis of 2,2'-Diallyl-4,4'-biphenol.
Data, Characterization, and Process Optimization
Quantitative Data Summary
The following table summarizes typical experimental parameters. Yields are highly dependent on purification efficiency and reaction scale.
| Parameter | Stage A: Etherification | Stage B: Rearrangement | Causality / Rationale |
| Temperature | ~56°C (Acetone Reflux) | 190 - 220°C | Sₙ2 reaction is efficient at reflux; Rearrangement requires high thermal energy. |
| Reaction Time | 12 - 24 hours | 3 - 6 hours | Ensure complete diether formation; Avoid product degradation at high temp. |
| Solvent | Acetone or DMF | Neat (preferred) or N,N-diethylaniline | Facilitates Sₙ2; Avoids side reactions, simplifies workup. |
| Atmosphere | Air or N₂ | Inert (N₂ or Ar) | Protects the final phenol product from high-temperature oxidation. |
| Typical Yield | >90% | 70 - 85% | Generally high-yielding reaction; Purification losses are the main factor. |
Product Characterization
Validation of the final product structure is critical.
-
¹H NMR:
-
Phenolic -OH: A broad singlet, typically between δ 5.0-6.0 ppm (position can vary with solvent and concentration).
-
Aromatic Protons: Complex multiplets in the aromatic region (δ 6.8-7.5 ppm).
-
Allyl Protons:
-
-CH₂- (Ar-CH₂ -CH=CH₂): A doublet around δ 3.4 ppm.
-
-CH= (-CH= CH₂): A multiplet around δ 5.9-6.1 ppm.
-
=CH₂ (=CH-CH₂ ): Two distinct signals (doublet of doublets) around δ 5.0-5.2 ppm, corresponding to the cis and trans terminal protons.
-
-
-
¹³C NMR: Expect signals for three distinct allyl carbons and six unique aromatic carbons due to symmetry.
-
IR Spectroscopy (cm⁻¹):
-
O-H Stretch: A broad peak from 3200-3500 cm⁻¹.
-
Aromatic C-H Stretch: ~3050 cm⁻¹.
-
Aliphatic C-H Stretch: ~2850-2950 cm⁻¹.
-
C=C Stretch (alkene): ~1640 cm⁻¹.
-
C=C Stretch (aromatic): ~1600 and 1500 cm⁻¹.
-
-
Mass Spectrometry (MS): For C₁₈H₁₈O₂, the expected [M]⁺ peak is at m/z = 266.33.
Troubleshooting and Side Reactions
A trustworthy protocol anticipates potential failures. The primary challenge in the Claisen rearrangement is managing side reactions driven by the high thermal input.
-
Problem: Incomplete Reaction
-
Cause: Insufficient temperature or reaction time.
-
Solution: Gradually increase the temperature in 5-10°C increments or extend the reaction time. Ensure accurate temperature monitoring at the reaction mixture, not the heating mantle surface.
-
-
Problem: Product Degradation or Charring
-
Cause: Temperature is too high; presence of oxygen.
-
Solution: Reduce the temperature. Ensure a leak-free system with a positive flow of inert gas to prevent oxidation.
-
-
Side Reaction: Cope Rearrangement
-
Context: If an ortho position is blocked, the allyl group can migrate to the para position.[8][11] In the case of 4,4'-biphenol, the para position is part of the biphenyl linkage, making this specific side reaction unlikely. However, in analogous systems, it is a key consideration.
-
Mitigation: This is generally controlled by substrate design.
-
-
Side Reaction: "Abnormal" Claisen Rearrangement
-
Context: A minor side product can sometimes form where the α-carbon of the allyl group, rather than the γ-carbon, attaches to the ring.[9]
-
Mitigation: This is mechanistically disfavored and usually not a significant issue. Careful purification by column chromatography should effectively separate it.
-
Conclusion
The thermal Claisen rearrangement is a highly effective and authoritative method for the synthesis of 2,2'-diallyl-4,4'-biphenol. By carefully controlling the reaction parameters, particularly temperature and atmosphere, and implementing a robust purification strategy, researchers can reliably produce this valuable monomer in high yield and purity. This guide provides the mechanistic understanding and practical steps necessary to execute this synthesis successfully, embodying the principles of expertise and trustworthiness required in a professional research environment.
References
- NROChemistry. (n.d.). Claisen Rearrangement: Mechanism & Examples.
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]
-
Wikipedia. (2023). Claisen rearrangement. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Johnson-Claisen rearrangement. Retrieved from [Link]
- BenchChem. (2025). Navigating the Claisen Rearrangement of Aryl Allyl Ethers: A Technical Support Guide.
-
Chemistry LibreTexts. (2023, January 14). 18.5: Reactions of Ethers- Claisen Rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Claisen Rearrangement. Retrieved from [Link]
-
Collegedunia. (n.d.). Claisen Rearrangement: Allyl Vinyl Ethers & Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]
-
SynArchive. (n.d.). Claisen Rearrangement. Retrieved from [Link]
-
Chemistry Notes. (n.d.). Claisen Rearrangement: Mechanism and examples. Retrieved from [Link]
Sources
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. synarchive.com [synarchive.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Claisen Rearrangement [organic-chemistry.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. collegedunia.com [collegedunia.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Aromatic Claisen Rearrangement: A Mechanistic and Practical Guide to Modifying Biphenolic Scaffolds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The Claisen rearrangement, a cornerstone of carbon-carbon bond formation, offers a powerful and reliable method for the structural modification of aromatic systems.[1][2] This guide provides an in-depth exploration of the underlying mechanism of the aromatic Claisen rearrangement, with a specific focus on its application to biphenolic compounds—a structural motif of significant interest in medicinal chemistry and materials science. We will dissect the core[3][3]-sigmatropic shift, explore the critical factors influencing reaction outcomes, and provide practical, field-proven protocols. This document is intended to serve as a technical resource for researchers and drug development professionals seeking to leverage this elegant rearrangement for the synthesis of complex molecular architectures.
Introduction: The Strategic Value of the C-C Bond
In the landscape of synthetic organic chemistry, the ability to form carbon-carbon bonds in a predictable and controlled manner is paramount. The Claisen rearrangement, first discovered by Rainer Ludwig Claisen in 1912, stands out as a robust thermal pericyclic reaction that transforms allyl vinyl ethers or allyl aryl ethers into γ,δ-unsaturated carbonyl compounds or ortho-allyl phenols, respectively.[2][3][4][5] Its value lies in its capacity to trade a readily formed C-O ether bond for a more synthetically challenging C-C bond, often with a high degree of stereochemical fidelity.[6]
Biphenols are privileged structures in drug discovery, appearing in numerous natural products and pharmacologically active agents. Their unique three-dimensional structure and electronic properties make them ideal scaffolds. The application of the aromatic Claisen rearrangement to these systems provides a direct route to introduce allyl groups onto the aromatic core, opening pathways for further functionalization and the synthesis of novel analogues with enhanced biological activity.
The Core Mechanism: A Concerted Pericyclic Journey
The aromatic Claisen rearrangement is a fascinating example of a[3][3]-sigmatropic shift, a class of pericyclic reactions that proceed through a highly ordered, cyclic transition state.[6] The entire transformation is intramolecular and concerted, meaning all bond-breaking and bond-forming events occur in a single, continuous step.[1][7]
The process can be broken down into two key stages:
-
The[3][3]-Sigmatropic Shift : Upon heating, the allyl aryl ether undergoes a rearrangement through a six-membered, cyclic transition state.[7] This involves the concerted movement of six electrons: the C-O sigma bond cleaves as a new C-C sigma bond forms between the terminal carbon of the allyl group (C3) and the ortho-carbon of the aromatic ring.[7][8] This step temporarily disrupts the aromaticity of the ring, yielding a non-aromatic cyclohexadienone intermediate.[6][7] The reaction is energetically driven by the formation of a thermodynamically stable carbonyl group in the intermediate, making the overall process exothermic.[1][2][3]
-
Tautomerization (Rearomatization) : The cyclohexadienone intermediate is unstable due to the loss of aromaticity. It rapidly undergoes a keto-enol tautomerization to restore the highly stable aromatic ring, yielding the final ortho-allylphenol product.[7][9][10] This tautomerization step is irreversible and serves as the thermodynamic sink for the entire reaction sequence.
Caption: Core mechanism of the aromatic Claisen rearrangement.
Causality Behind Experimental Choices: Optimizing the Rearrangement
The successful execution of an aromatic Claisen rearrangement hinges on the careful control of several experimental parameters. Understanding the causality behind these choices is critical for achieving high yields and purity, especially when dealing with complex, multifunctional molecules common in drug development.
Solvent Effects: Stabilizing the Transition State
While the rearrangement can be performed neat (without solvent), the choice of solvent can dramatically influence the reaction rate.[1]
-
Causality : The Claisen rearrangement proceeds through a polar, cyclic transition state. Polar solvents, particularly those capable of hydrogen bonding, can stabilize this transition state, thereby lowering the activation energy and accelerating the reaction.[3][10]
-
Field Insights : High-boiling, polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-diethylaniline are often used.[11] For substrates that are sensitive to very high temperatures, using a solvent mixture with high hydrogen-bond-donating capacity, such as an ethanol/water mix, can promote the reaction at lower temperatures.
Thermal vs. Catalytic Conditions
The primary drawback of the classical Claisen rearrangement is the high temperature required, typically in the range of 180–225 °C.[5][10] Such harsh conditions can be incompatible with sensitive functional groups present in drug candidates.
-
Causality : The high thermal energy is required to overcome the significant activation barrier for the concerted[3][3]-sigmatropic shift.
-
Field Insights : Lewis acid catalysis provides a powerful alternative for accelerating the reaction under milder conditions. Catalysts such as trivalent organoaluminum reagents (e.g., trimethylaluminum) or copper(II) complexes can coordinate to the ether oxygen, polarizing the C-O bond and facilitating its cleavage.[12] This lowers the activation energy, often allowing the reaction to proceed at or near room temperature.[4] This is particularly valuable in late-stage functionalization where preserving molecular integrity is crucial.
Regioselectivity: The Role of Substituents
For an unsubstituted allyl phenyl ether, the rearrangement occurs exclusively at the ortho position. However, the substitution pattern on the aromatic ring, a key consideration for biphenols, dictates the final product.
-
Causality : If both ortho positions are blocked by other substituents, the allyl group initially migrates to the ortho position to form the cyclohexadienone intermediate. Since tautomerization is blocked, this intermediate undergoes a subsequent[3][3]-sigmatropic shift (a Cope rearrangement) to move the allyl group to the para position.[9] Subsequent tautomerization then yields the p-substituted phenol.
-
Field Insights : The electronic nature of substituents can also direct the rearrangement. On meta-substituted systems, electron-withdrawing groups tend to favor migration to the less sterically hindered ortho position, while electron-donating groups can increase the proportion of the para product.[4][11] Computational modeling is increasingly used to predict the regiochemical outcome in complex systems.
Experimental Protocol: A Self-Validating Workflow
This section provides a representative, step-by-step methodology for the synthesis of an ortho-allylated biphenol. Each step is designed to be self-validating, with clear checkpoints and rationale.
Workflow Overview
Caption: Experimental workflow for biphenol allylation.
Step-by-Step Methodology
Part 1: Synthesis of the Allyl Bipenyl Ether (Precursor)
-
Reactant Charging (The "Why"): To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the starting biphenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF). Rationale: A flame-dried flask and inert atmosphere prevent unwanted side reactions with water. K₂CO₃ is a mild base sufficient to deprotonate the phenol without causing decomposition. DMF is an excellent polar aprotic solvent for this SN2 reaction.
-
Allylation (The "Why"): Add allyl bromide (1.2 eq) dropwise to the stirring mixture. Heat the reaction to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting biphenol is consumed (typically 4-6 hours). Rationale: A slight excess of the electrophile ensures complete conversion. Heating accelerates the SN2 reaction. TLC provides a simple, real-time validation of reaction completion.
-
Work-up and Isolation (The "Why"): Cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude oil is the allyl bipenyl ether. Rationale: Pouring into water precipitates the product and dissolves the inorganic salts. Extraction isolates the product. The brine wash removes residual water, and Na₂SO₄ ensures the organic phase is completely dry before solvent removal.
Part 2: Aromatic Claisen Rearrangement and Purification
-
Thermal Rearrangement (The "Why"): Place the crude allyl bipenyl ether into a flask with a high-boiling solvent such as N,N-diethylaniline (or run neat if the ether is a liquid). Heat the mixture to 180-200 °C under a nitrogen atmosphere. Monitor the reaction by TLC for the disappearance of the starting ether and the appearance of a new, more polar spot corresponding to the phenolic product. Rationale: High temperature provides the necessary activation energy. The nitrogen atmosphere is critical to prevent oxidation of the phenol product at these temperatures. N,N-diethylaniline is a common solvent choice due to its high boiling point (217 °C) and its ability to facilitate the reaction.
-
Solvent Removal (The "Why"): After cooling, dissolve the crude mixture in diethyl ether or ethyl acetate. Wash thoroughly with 2M HCl to protonate and remove the basic N,N-diethylaniline solvent into the aqueous layer. Then, wash with saturated sodium bicarbonate solution and brine. Rationale: This acid-base extraction is a crucial purification step to remove the high-boiling solvent, which would otherwise be difficult to separate from the product.
-
Final Purification (The "Why"): Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient). Rationale: Chromatography is the definitive step to separate the desired ortho-allyl biphenol from any unreacted starting material, para-rearranged byproduct, or other minor impurities, yielding the final product with high purity.
Quantitative Data Summary
The efficiency of the Claisen rearrangement can be influenced by various factors. The following table summarizes typical effects observed in the literature.
| Parameter | Condition A | Outcome A | Condition B | Outcome B | Rationale & Reference |
| Solvent | Toluene (Non-polar) | 1x (Relative Rate) | Ethanol/Water (Polar, H-bonding) | >10x (Relative Rate) | Polar solvents stabilize the polar transition state. |
| Temperature | Uncatalyzed | 180-225 °C | Lewis Acid (e.g., AlCl₃) | 25-80 °C | Catalyst lowers the activation energy barrier. |
| Ortho-Substituent | H (Unblocked) | >95% ortho-product | CH₃ (Blocked) | >90% para-product | Steric hindrance forces a subsequent Cope rearrangement to the para position.[9] |
Conclusion and Future Outlook
The aromatic Claisen rearrangement is more than a classic named reaction; it is a strategic tool for the precise modification of complex aromatic scaffolds like biphenols. By understanding the core[3][3]-sigmatropic mechanism and the critical influence of solvent, temperature, and catalysis, researchers can effectively harness this reaction to build molecular complexity. For professionals in drug development, the ability to perform this rearrangement under milder, catalyzed conditions opens the door to late-stage functionalization of advanced intermediates, accelerating the discovery of new therapeutic agents. As catalytic systems become more sophisticated, the utility and scope of the aromatic Claisen rearrangement in synthesizing next-generation pharmaceuticals and functional materials will undoubtedly continue to expand.
References
-
Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]
-
Wikipedia. Claisen rearrangement. Wikimedia Foundation. [Link]
-
BYJU'S. Claisen Rearrangement. BYJU'S. [Link]
-
Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. Claisen Rearrangement. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts. [Link]
-
Leah4sci. (2015, April 14). Claisen Rearrangement Part 3: Aromatic Rearrangement Mechanism. YouTube. [Link]
-
Cisneros, G. A., et al. (2014). Acceleration of an Aromatic Claisen Rearrangement via a Designed Spiroligozyme Catalyst that Mimics the Ketosteroid Isomerase Catalytic Dyad. Journal of the American Chemical Society. Published by the National Center for Biotechnology Information. [Link]
-
NROChemistry. Claisen Rearrangement: Mechanism & Examples. NROChemistry. [Link]
-
Blackman, M. L. (2016). Experimental and Computational Investigations into the Benzyl-Claisen Rearrangement. UQ eSpace, The University of Queensland. [Link]
-
Tarbell, D. S. (1944). The Claisen Rearrangement. Organic Reactions. [Link]
-
Yamamoto, H., & Momiyama, N. (2005). Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes. Chemical Communications. Published by the Royal Society of Chemistry. [Link]
-
Boeckman, R. K., et al. (1985). Tandem Claisen-Diels-Alder reactions in synthesis. A facile approach to anthracyclines. The Journal of Organic Chemistry. Published by the American Chemical Society. [Link]
Sources
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicreactions.org [organicreactions.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Claisen Rearrangement [organic-chemistry.org]
- 10. Acceleration of an Aromatic Claisen Rearrangement via a Designed Spiroligozyme Catalyst that Mimics the Ketosteroid Isomerase Catalytic Dyad - PMC [pmc.ncbi.nlm.nih.gov]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to 2,2'-Diallyl-4,4'-biphenol and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
This in-depth technical guide provides a comprehensive overview of 2,2'-diallyl-4,4'-biphenol and its analogs, tailored for researchers, scientists, and drug development professionals. This document explores the synthesis, chemical properties, and burgeoning biological significance of this class of compounds, with a focus on their potential as therapeutic agents.
Introduction: The Emerging Prominence of Functionalized Biphenols
Biphenols represent a privileged scaffold in medicinal chemistry and materials science, prized for their rigid, well-defined geometry and the versatile reactivity of their hydroxyl groups. The introduction of allyl functionalities onto the biphenol core, particularly at the ortho positions, imbues these molecules with unique steric and electronic properties, opening new avenues for biological investigation and therapeutic application. 2,2'-Diallyl-4,4'-biphenol, the focal point of this review, and its analogs are emerging as a promising class of compounds with a diverse range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This guide will delve into the synthetic strategies to access these molecules, their detailed characterization, and the current understanding of their mechanism of action in various biological systems.
Synthesis of 2,2'-Diallyl-4,4'-biphenol and its Analogs: Mastering the Claisen Rearrangement
The primary and most efficient method for the synthesis of 2,2'-diallyl-4,4'-biphenol is the thermal Claisen rearrangement of the corresponding bis-allyl ether.[1][2] This[3][3]-sigmatropic rearrangement is a powerful tool in carbon-carbon bond formation, proceeding through a concerted, intramolecular mechanism.[4]
The synthesis is a two-step process, beginning with the etherification of 4,4'-biphenol, followed by the thermal rearrangement.
Step 1: Synthesis of 4,4'-Bis(allyloxy)biphenyl
The initial step involves the Williamson ether synthesis, where the hydroxyl groups of 4,4'-biphenol are deprotonated with a suitable base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with an allyl halide.
Experimental Protocol: Synthesis of 4,4'-Bis(allyloxy)biphenyl
-
Reagents and Materials:
-
4,4'-Biphenol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask, add 4,4'-biphenol (1 equivalent), potassium carbonate (2.5 equivalents), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (2.2 equivalents) dropwise to the stirring suspension.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash it with acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M sodium hydroxide (to remove any unreacted 4,4'-biphenol) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4,4'-bis(allyloxy)biphenyl. The product can be further purified by recrystallization or column chromatography.
-
Step 2: Thermal Claisen Rearrangement to 2,2'-Diallyl-4,4'-biphenol
The synthesized 4,4'-bis(allyloxy)biphenyl is then subjected to high temperatures to induce the Claisen rearrangement. The allyl groups migrate from the oxygen atoms to the ortho positions of the phenyl rings.
Experimental Protocol: Synthesis of 2,2'-Diallyl-4,4'-biphenol
-
Reagents and Materials:
-
4,4'-Bis(allyloxy)biphenyl
-
High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether)
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Distillation apparatus (for purification)
-
Inert atmosphere (nitrogen or argon)
-
-
Procedure:
-
Place 4,4'-bis(allyloxy)biphenyl in a round-bottom flask.
-
Add a high-boiling point solvent to facilitate even heating.
-
Heat the mixture under an inert atmosphere to 180-220 °C.[5] The optimal temperature may need to be determined empirically.
-
Maintain this temperature for several hours, monitoring the reaction by TLC. The rearrangement is typically complete within 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 2,2'-diallyl-4,4'-biphenol, can be purified by vacuum distillation or column chromatography to remove the solvent and any minor byproducts.
-
Caption: Synthetic pathway to 2,2'-diallyl-4,4'-biphenol.
Synthesis of Analogs
The synthetic route described above is versatile and can be adapted to produce a variety of analogs.
-
Substituted Biphenols: Starting with substituted 4,4'-biphenols (e.g., with electron-donating or electron-withdrawing groups on the aromatic rings) will yield the corresponding substituted 2,2'-diallyl-4,4'-biphenols.
-
Modified Allyl Groups: The use of substituted allyl halides (e.g., crotyl bromide or methallyl chloride) in the Williamson ether synthesis will result in analogs with modified allyl side chains.
-
Sulfonyl-bridged Analogs: An important class of analogs are those where the biphenyl linkage is replaced by a sulfonyl group. For instance, 2,2'-diallyl-4,4'-sulfonyldiphenol can be synthesized from bisphenol S through a similar two-step process.[6][7]
Physicochemical Properties and Spectroscopic Characterization
2,2'-Diallyl-4,4'-biphenol is a white to off-white solid. Its purity is typically assessed by standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₁₈H₁₈O₂ |
| Molecular Weight | 266.34 g/mol |
| CAS Number | 6942-01-4[8] |
Spectroscopic Data (Predicted and from related compounds):
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the hydroxyl protons (which may be broad), and the protons of the allyl groups (vinylic and allylic protons). Data for the parent 4,4'-biphenol shows aromatic protons in the range of δ 6.9-7.5 ppm.[9][10] The allyl group protons would typically appear as multiplets in the regions of δ 3.4 (d, allylic CH₂), δ 5.0-5.2 (m, vinylic =CH₂), and δ 5.9-6.1 (m, vinylic -CH=) ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the aromatic carbons, with those bearing hydroxyl and allyl groups shifted accordingly, as well as the three distinct carbons of the allyl group. Aromatic carbons typically appear in the δ 110-160 ppm region.[11]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. Fragmentation patterns can provide further structural confirmation.[12] For the related compound 2,2'-diallyl-4,4'-sulfonyldiphenol, a precursor m/z of 331.0999 ([M+H]⁺) has been reported.[13]
Biological Activities and Therapeutic Potential
The introduction of allyl groups to the biphenol scaffold significantly modulates its biological activity. The phenolic hydroxyl groups are key to the antioxidant properties, while the overall lipophilicity and steric bulk introduced by the allyl groups influence cellular uptake and interaction with biological targets.
Antioxidant Activity
Phenolic compounds are well-known for their ability to scavenge free radicals, and 2,2'-diallyl-4,4'-biphenol is no exception. The hydroxyl groups can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the in-vitro antioxidant activity of a compound.[14][15][16]
-
Reagents and Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compound (2,2'-diallyl-4,4'-biphenol or its analogs)
-
Positive control (e.g., ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a series of dilutions of the test compound in methanol in a 96-well plate.
-
Prepare a solution of DPPH in methanol (typically 0.1 mM).
-
Add the DPPH solution to each well containing the test compound dilutions.
-
Include a control well with DPPH solution and methanol only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Biphenolic compounds have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[17] 2,2'-biphenol has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[18] This inhibition is often linked to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[19]
Caption: Potential anti-inflammatory mechanism of diallyl biphenols.
Cytotoxicity and Anticancer Potential
Several biphenol derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[4] The mechanisms of action are often multifactorial and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species within cancer cells. Diallyl trisulfide, a related organosulfur compound, has been shown to induce apoptosis in breast cancer cells through ROS-mediated activation of JNK and AP-1. It is plausible that 2,2'-diallyl-4,4'-biphenol and its analogs may share similar pro-apoptotic mechanisms.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][20][21]
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (2,2'-diallyl-4,4'-biphenol or its analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare a series of dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.
-
Applications in Drug Development and Future Perspectives
The diverse biological activities of 2,2'-diallyl-4,4'-biphenol and its analogs make them attractive candidates for further investigation in drug discovery.
-
Oncology: Their cytotoxic and pro-apoptotic properties suggest potential as lead compounds for the development of new anticancer agents. Further studies are warranted to elucidate their specific molecular targets and to evaluate their efficacy in in vivo cancer models.
-
Inflammatory Diseases: The anti-inflammatory effects of these compounds, particularly their ability to inhibit the NF-κB and COX-2 pathways, suggest their potential use in the treatment of chronic inflammatory conditions such as arthritis and inflammatory bowel disease.
-
Neurodegenerative Diseases: Given that oxidative stress and inflammation are key pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's, the antioxidant and anti-inflammatory properties of diallyl biphenols could be neuroprotective.
-
Kinase Inhibitors: The biphenol scaffold is present in some known kinase inhibitors. The potential for 2,2'-diallyl-4,4'-biphenol and its analogs to act as inhibitors of specific kinases involved in cell signaling and proliferation is an exciting area for future research.[8][19]
The strategic modification of the 2,2'-diallyl-4,4'-biphenol scaffold, for example, through the introduction of halogens or other functional groups, could lead to the development of analogs with enhanced potency, selectivity, and improved pharmacokinetic properties.[22]
Conclusion
2,2'-Diallyl-4,4'-biphenol and its analogs represent a versatile and promising class of compounds with significant therapeutic potential. The well-established synthetic routes, coupled with their intriguing antioxidant, anti-inflammatory, and cytotoxic activities, provide a solid foundation for further research and development. This technical guide has outlined the key aspects of their synthesis, characterization, and biological evaluation, offering a valuable resource for scientists and researchers aiming to explore the full potential of these fascinating molecules in the pursuit of novel therapeutic agents.
References
- Fujisawa, S., et al. (2009). Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol. Anticancer Research, 29(6), 2403-10.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Kasugai, S., Hasegawa, N., & Ogura, H. (1991). Application of the MTT colorimetric assay to measure cytotoxic effects of phenolic compounds on established rat dental pulp cells. Journal of Dental Research, 70(2), 127-30.
- Ahmad, I., et al. (2015). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Middle-East Journal of Scientific Research, 23(3), 422-429.
- Endo, T., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules, 29(5), 1109.
-
PubChem. (n.d.). 2,2'-Diallyl-4,4'-sulfonyldiphenol. Retrieved from [Link]
- Özçelik, B., et al. (2023). DPPH Radical Scavenging Assay. Molecules, 28(19), 6825.
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
- Preedy, V. R. (Ed.). (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts.
-
Organic Reactions. (n.d.). The Claisen Rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. Retrieved from [Link]
- Sharma, O. P., & Bhat, T. K. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 473–479.
- Zhang, J., et al. (2015). Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease?. Frontiers in Pharmacology, 6, 119.
-
NROChemistry. (n.d.). Claisen Rearrangement: Mechanism & Examples. Retrieved from [Link]
-
University of Mississippi eGrove. (n.d.). Synthesis and Evaluation of Naturally Occuring Halogenated Bipyrroles in a Relevant Marine Species, Fundulus Heteroclitus. Retrieved from [Link]
- Yang, Y., et al. (2015). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 29(10), 963-971.
- Kim, N. D., et al. (2019). Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. Frontiers in Oncology, 9, 813.
- Qi, L., et al. (2009). Synthesis of diallyl bisphenol A by bulk Claisen rearrangement reaction. Modern Chemical Industry.
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]
- D'hooghe, M., et al. (2014). Synthesis of halogenated 4-quinolones and evaluation of their antiplasmodial activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1368-1371.
-
The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
- Hashimoto, Y., et al. (2019). Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β. Journal of Biological Chemistry, 294(5), 1547-1556.
- Al-Sayed, E., et al. (2017). Antioxidant and Anti-Inflammatory Activities of the Major Phenolics From Zygophyllum Simplex L. Journal of Ethnopharmacology, 206, 219-226.
- Hrubá, L., et al. (2018). Cytotoxicity and Pro-Apoptotic Activity of 2,2´-Bis[4,5-bis(4-hydroxybenzyl)-2-(4-hydroxyphenyl)cyclopent-4-en-1,3-dione], a Phenolic Cyclopentenedione Isolated from the Cyanobacterium Strain Nostoc sp. str. Lukešová 27/97. Molecules, 23(11), 2909.
- Lundberg, H. (2021). Catalytic synthesis of benign bisphenols. Diva-Portal.org.
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
- Jain, Z. J., Gide, P. S., & Kankate, R. (2013).
-
PubChem. (n.d.). Bisphenol S. Retrieved from [Link]
-
Wikipedia. (n.d.). 4,4'-Biphenol. Retrieved from [Link]
- An, F., & Yang, G. (2021). Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. Foods, 10(11), 2603.
- Weng, Y., et al. (2022). Bisphenol A (BPA)
- Pisano, M., et al. (2019). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules, 24(21), 3931.
-
National Institutes of Health. (2017). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]
- Kim, H. J., et al. (2018). Protective effect and mechanism of action of diallyl disulfide against acetaminophen-induced acute hepatotoxicity. Food and Chemical Toxicology, 111, 386-394.
- Wang, Y., et al. (2025). Design, synthesis, and biological activity of novel halogenated sulfite compounds. Journal of Agricultural and Food Chemistry.
-
Wikipedia. (n.d.). 2,2'-Biphenol. Retrieved from [Link]
- Paris, F., et al. (2002). Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. Molecular and Cellular Endocrinology, 193(1-2), 43-9.
- Google Patents. (n.d.). CN101792408B - Method for preparing bisphenol S diallyl ether.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diallyl disulfide inhibits p34(cdc2) kinase activity through changes in complex formation and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 4,4'-Biphenol(92-88-6) 1H NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. library.dphen1.com [library.dphen1.com]
- 12. 2,2'-Diallyl-4,4'-sulfonyldiphenol | C18H18O4S | CID 833466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 15. scispace.com [scispace.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. biochemjournal.com [biochemjournal.com]
- 18. mdpi.com [mdpi.com]
- 19. Diallyl trisulfide induces apoptosis in human breast cancer cells through ROS-mediated activation of JNK and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Application of the MTT colorimetric assay to measure cytotoxic effects of phenolic compounds on established rat dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. "Synthesis and Evaluation of Naturally Occuring Halogenated Bipyrroles " by Kimberly Sheree Foster [egrove.olemiss.edu]
- 22. Synthesis of halogenated 4-quinolones and evaluation of their antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physical Characteristics of 2,2'-Diallyl-4,4'-biphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Diallyl-4,4'-biphenol, a derivative of biphenol, is a molecule of significant interest in polymer chemistry and as a potential building block in the synthesis of more complex molecules. Its diallyl functionality offers reactive sites for polymerization and further chemical modification, making it a versatile precursor in materials science and drug development. Understanding the fundamental physical characteristics of this compound, such as its melting point and solubility, is paramount for its effective handling, purification, and application in various experimental and industrial settings. This guide provides a comprehensive overview of these properties, grounded in available data and supplemented with established analytical methodologies.
Core Physical Properties of 2,2'-Diallyl-4,4'-biphenol
The physical state and solubility of a compound are critical parameters that dictate its behavior in different environments and its suitability for specific applications. These properties are influenced by the molecule's structure, including the presence of functional groups, molecular weight, and overall polarity.
Melting Point
The melting point of a crystalline solid is a key indicator of its purity. For 2,2'-Diallyl-4,4'-biphenol, the experimentally determined melting point provides a reference for sample identification and quality control.
| Physical Property | Value | Source |
| Melting Point | 80-81 °C | [1] |
The relatively sharp melting range of 80-81 °C suggests a well-defined crystalline structure for this compound under standard conditions.[1]
Solubility Profile
The solubility of 2,2'-Diallyl-4,4'-biphenol is dictated by the interplay of its polar hydroxyl groups and its nonpolar diallyl and biphenyl backbone. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative assessment can be inferred from the known solubility of structurally similar compounds, such as 2,2'-biphenol and 4,4'-biphenol. The presence of the allyl groups is expected to increase its solubility in less polar organic solvents compared to the parent biphenol.
| Solvent | Predicted Solubility | Rationale based on Structural Analogs |
| Water | Insoluble | The large, nonpolar aromatic and aliphatic portions of the molecule dominate, making it immiscible with water. Structurally similar compounds like 2,2'-biphenol are also insoluble in water. |
| Ethanol | Soluble | The hydroxyl groups can form hydrogen bonds with ethanol, while the organic backbone is compatible with the ethyl group of the solvent. 2,2'-biphenol and 4,4'-biphenol are known to be soluble in ethanol.[2] |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding with the phenolic hydroxyl groups. |
| Acetone | Soluble | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the hydroxyl groups and effectively solvate the rest of the molecule. |
| Dichloromethane | Soluble | The moderate polarity of dichloromethane makes it a suitable solvent for compounds with both polar and nonpolar characteristics. 2,2'-biphenol is soluble in dichloromethane. |
| Ethyl Acetate | Soluble | This ester is a moderately polar solvent that can effectively dissolve 2,2'-Diallyl-4,4'-biphenol. 2,2'-biphenol is soluble in ethyl acetate. |
| Toluene | Soluble | The aromatic nature of toluene allows for favorable pi-pi stacking interactions with the biphenyl core of the molecule. |
| Hexane | Sparingly Soluble to Insoluble | As a nonpolar solvent, hexane is less likely to effectively solvate the polar hydroxyl groups, leading to limited solubility. |
Experimental Methodologies for Physical Characterization
To ensure the scientific integrity of research and development, it is crucial to employ standardized and validated methods for determining the physical properties of compounds like 2,2'-Diallyl-4,4'-biphenol.
Determination of Melting Point
The melting point of a solid can be accurately determined using a melting point apparatus. The following protocol outlines the standard procedure.
Protocol:
-
Sample Preparation: A small amount of the crystalline 2,2'-Diallyl-4,4'-biphenol is finely ground to a powder.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Melting Range Determination: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is reported as the melting point.
Causality Behind Experimental Choices:
-
Fine Grinding: Ensures uniform heat distribution throughout the sample.
-
Controlled Heating Rate: A slow heating rate near the melting point is critical for accurate determination of the melting range. Rapid heating can lead to a broad and inaccurate reading.
Caption: Workflow for Melting Point Determination.
Assessment of Solubility
A systematic approach is necessary to determine the solubility of a compound in various solvents.
Protocol:
-
Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, methanol, acetone, dichloromethane, toluene, hexane).
-
Sample Addition: A small, pre-weighed amount of 2,2'-Diallyl-4,4'-biphenol (e.g., 10 mg) is added to a known volume of each solvent (e.g., 1 mL) in separate vials at a controlled temperature (e.g., 25 °C).
-
Mixing: The vials are agitated (e.g., vortexed or sonicated) for a set period to ensure thorough mixing and to reach equilibrium.
-
Observation: The samples are visually inspected for dissolution.
-
Soluble: The solid completely dissolves to form a clear solution.
-
Sparingly Soluble: A small portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Quantitative Analysis (Optional): For a more precise determination, the saturated solution can be filtered, and the concentration of the dissolved solute can be measured using techniques like UV-Vis spectroscopy or HPLC.
Causality Behind Experimental Choices:
-
Range of Solvents: Using solvents with diverse polarities provides a comprehensive understanding of the compound's solubility profile.
-
Controlled Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.
Caption: Workflow for Solubility Assessment.
Conclusion
This technical guide has provided a focused overview of the key physical characteristics of 2,2'-Diallyl-4,4'-biphenol, specifically its melting point and solubility profile. The provided melting point of 80-81 °C serves as a critical parameter for its identification and purity assessment. While comprehensive experimental solubility data is limited, a qualitative understanding based on its molecular structure and comparison with related compounds has been presented. The outlined experimental protocols offer a robust framework for the in-house validation of these properties, ensuring data integrity for research and development applications. For professionals in drug development and materials science, a thorough understanding of these fundamental properties is the cornerstone of successful innovation.
References
Sources
Safety data sheet (SDS) and handling precautions for 2,2-Diallyl-4,4-biphenol
An In-Depth Technical Guide to the Safe Handling of 2,2-Diallyl-4,4-biphenol
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No. 6942-01-4), a substituted biphenol compound. As researchers and drug development professionals increasingly work with complex molecules, a thorough understanding of their hazard profiles is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of Safety Data Sheet (SDS) information, offering a synthesized perspective grounded in established safety principles and an understanding of the causality behind recommended precautions.
The narrative of chemical safety is one of proactive risk mitigation. For substituted biphenols, this narrative is particularly important. This class of compounds is often explored in the context of alternatives to well-known endocrine disruptors like Bisphenol A (BPA).[1][2][3] While such alternatives may be designed to reduce specific biological activities, their unique toxicological profiles require careful and independent assessment.[4][5] This guide is structured to empower the laboratory professional with the knowledge to conduct that assessment and implement field-proven handling protocols.
Hazard Identification and GHS Classification
Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate the necessary precautions.
GHS Hazard Summary Table
| Hazard Class | GHS Category | Pictogram | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400 (Implied by H410): Very toxic to aquatic life. | |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
The "Danger" signal word associated with this compound underscores the need for stringent precautions, primarily driven by its classification as causing serious eye damage.
Toxicological Profile and Health Effects: An Expert's Perspective
The GHS classifications provide a regulatory snapshot, but a deeper understanding of the toxicological pathways is crucial for the discerning scientist.
-
Dermal and Ocular Effects : As a Category 2 skin irritant and, more critically, a Category 1 eye-damaging substance, the primary route of concern for acute exposure is direct contact. The phenolic hydroxyl groups, common to this class of compounds, can be corrosive to tissues. The causality here is straightforward: the compound can denature proteins and disrupt cell membranes upon contact, leading to inflammation, irritation, and, in the case of the eyes, irreversible damage. The imperative is to establish a complete barrier between the chemical and the body.
-
Respiratory Irritation : The classification for respiratory irritation (STOT SE 3) indicates that inhalation of the dust or aerosol can irritate the mucous membranes of the respiratory tract. This is a common property of fine organic powders. The mechanism involves localized inflammation in the nose, throat, and lungs, potentially leading to coughing, sneezing, and breathing difficulties.
Physicochemical Data for Comprehensive Risk Assessment
A risk assessment is incomplete without considering the physical properties of the substance, as these dictate its behavior in the laboratory environment.
| Property | Value | Significance for Handling |
| CAS Number | 6942-01-4[6][7] | Unique identifier for ensuring the correct substance information is consulted. |
| Molecular Formula | C₁₈H₁₈O₂[8] | Provides context for molecular weight and reactivity. |
| Molecular Weight | ~266.33 g/mol | Relevant for weighing and solution preparation. |
| Physical State | Solid, Crystal - Powder[8] | Indicates a potential for dust generation and inhalation hazard. |
| Melting Point | 57 - 59 °C (135 - 138 °F) | Low melting point means it can easily melt on heated surfaces, potentially increasing vapor exposure. |
| Boiling Point | 282 °C (540 °F) | High boiling point suggests low volatility at room temperature, but vapors can be generated at elevated temperatures. |
| Partition Coefficient (log Pow) | 3.18 (at 22.5 °C) | Indicates a moderate potential for bioaccumulation. It is more soluble in octanol than water. |
| Solubility | Sparingly soluble in water. | Affects choices for cleaning spills and waste disposal. |
Field-Proven Laboratory Handling Protocol
This protocol is designed as a self-validating system. Adherence to these steps inherently minimizes risk and creates a safe operating environment.
I. Pre-Experiment Planning and Engineering Controls
-
Designated Area : All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control the release of dust and vapors.[9] The causality is clear: engineering controls provide the primary barrier of protection by containing the hazard at its source.
-
Ventilation Verification : Before starting work, verify that the fume hood is functioning correctly (check the airflow monitor). A face velocity of 100 ft/min is the standard. This ensures any generated dust is immediately captured.
-
Material Weighing : For weighing the solid, use a ventilated balance enclosure or perform the task in the fume hood. Avoid weighing on an open bench where drafts can disperse the fine powder.
II. Personal Protective Equipment (PPE)
The selection of PPE is dictated by the GHS hazards. It is the last line of defense, but it is critical.
-
Eye and Face Protection : Due to the severe eye damage risk (Category 1), standard safety glasses are insufficient. Wear chemical safety goggles that form a seal around the eyes.[9] In addition, a face shield must be worn over the goggles, especially when handling larger quantities or when there is a splash risk.[8]
-
Hand Protection : Wear nitrile or neoprene protective gloves.[8] Always check the manufacturer's glove compatibility chart for breakthrough time. Double-gloving is a recommended practice when handling potent compounds. The rationale is to provide a backup barrier in case the outer glove is compromised.
-
Body Protection : A fully buttoned laboratory coat is mandatory.[8] Ensure it is made of a suitable material and is regularly laundered.
-
Respiratory Protection : If work cannot be conducted in a fume hood or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter is required.[9] Follow OSHA respirator regulations (29 CFR 1910.134).
III. Safe Work Practices and Hygiene
-
Handling the Solid : Use spatulas and other tools to manipulate the solid. Avoid scooping with weighing paper, which can create static and cause the powder to become airborne.
-
Contamination Avoidance : Keep containers tightly closed when not in use.[10] Wash hands and skin thoroughly after handling, even if gloves were worn. Do not bring contaminated gloves into "clean" areas (e.g., touching keyboards, door handles).
-
Hygiene Measures : An eyewash station and safety shower must be immediately accessible in the work area. Apply preventive skin protection and immediately change any contaminated clothing.
Emergency Response Protocols
I. First-Aid Measures
-
Eye Contact : This is the most critical emergency. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. Time is of the essence to prevent permanent damage.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. If skin irritation occurs, seek medical advice.
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.
-
Ingestion : Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth and have them drink two glasses of water.[9] Consult a physician immediately.
II. Accidental Release Measures (Spills)
For a small spill, trained personnel should follow these steps:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation (fume hood).
-
Wear the appropriate PPE as described in Section 4.
-
Carefully sweep or vacuum up the solid material, avoiding dust generation.[9] Place the material into a suitable, labeled container for disposal.[9]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and contact the institution's emergency response team.
Workflow for a Solid Chemical Spill
The following diagram outlines the logical flow for responding to a spill of this compound.
Caption: Workflow for managing a solid chemical spill.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste. Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains, as it is very toxic to aquatic life.
Conclusion
This compound is a compound that demands respect and careful handling. Its profile as a skin irritant, a severe eye hazard, a respiratory irritant, and an aquatic toxin necessitates the use of robust engineering controls and comprehensive personal protective equipment. The scientific rationale for these precautions is based on preventing direct contact and inhalation, thereby mitigating the risk of acute injury. Furthermore, the structural relationship to the broader class of biphenols suggests a prudent approach that minimizes all routes of exposure to address the potential for long-term health effects. By integrating the principles and protocols outlined in this guide, researchers can work safely with this compound, ensuring both personal well-being and the integrity of their scientific endeavors.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,4'-Biphenol, 97%. Retrieved from [Link]
-
PubChem. (n.d.). 2,2'-Diallyl-4,4'-sulfonyldiphenol. Retrieved from [Link]
-
Environmental Health Perspectives. (2025, September 24). A health conundrum of bisphenol A and its alternatives: charting a path beyond the structural analogue substitution pitfall. Retrieved from [Link]
-
ChemBK. (n.d.). 4,4-Biphenol. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,2'-Biphenol. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Concern about the Safety of Bisphenol A Substitutes. Retrieved from [Link]
-
KU Leuven. (2023, August 29). KU Leuven researchers develop safe alternative to controversial building-block chemical. Retrieved from [Link]
-
ResearchGate. (2014, August 10). Are Structural Analogues to Bisphenol A Safe Alternatives?. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, July 19). Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Dihydroxybiphenyl. Retrieved from [Link]
-
Haz-Map. (n.d.). 4,4'-Dihydroxybiphenyl - Hazardous Agents. Retrieved from [Link]
Sources
- 1. oaepublish.com [oaepublish.com]
- 2. Concern about the Safety of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KU Leuven researchers develop safe alternative to controversial building-block chemical — News [nieuws.kuleuven.be]
- 4. researchgate.net [researchgate.net]
- 5. Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04285E [pubs.rsc.org]
- 6. 2,2-diallyl-4,4'-biphenol | 6942-01-4 [chemicalbook.com]
- 7. 2,2'-Diallyl-4,4'-biphenol 95% | CAS: 6942-01-4 | AChemBlock [achemblock.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Navigating the Toxicological Landscape of Substituted Biphenols: An In-depth Technical Guide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Foreword: The Evolving Challenge of Biphenol Safety Assessment
The widespread industrial application of biphenol compounds, driven by their versatile chemical properties, has led to their ubiquity in modern life. From polycarbonate plastics and epoxy resins to thermal paper and personal care products, these molecules are deeply integrated into consumer goods.[1][2] However, this prevalence is paralleled by a growing body of evidence highlighting their potential as endocrine-disrupting chemicals (EDCs) and toxicants.[1][3][4] The restriction of Bisphenol A (BPA) in many applications has not resolved the issue but rather shifted the landscape towards a diverse array of structural analogues.[5][6] This guide provides a comprehensive technical overview of the toxicological profile of substituted biphenols, offering field-proven insights into their evaluation. It is designed not as a rigid set of instructions, but as a foundational resource for researchers and drug development professionals to design, execute, and interpret robust safety assessments.
The Chemical Architecture of Biphenols and its Toxicological Implications: A Structure-Activity Relationship (SAR) Perspective
The toxicological potential of a substituted biphenol is intrinsically linked to its molecular structure. The nature, position, and number of substituent groups on the biphenyl core dictate its physicochemical properties, such as lipophilicity, electronic character, and steric hindrance. These properties, in turn, govern its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets.
A key determinant of the endocrine-disrupting activity of many biphenols is their ability to mimic endogenous hormones, particularly estrogen.[7] The presence of hydroxyl groups on the phenyl rings is a critical feature, enabling hydrogen bonding with hormone receptors.[8] The substituents on the bridging carbon atom and the phenyl rings can significantly influence this interaction.
Table 1: Structure-Activity Relationships of Selected Substituted Biphenols
| Biphenol Analogue | Key Substituents | Reported Toxicological Properties | Key References |
| Bisphenol A (BPA) | Two methyl groups on the bridging carbon | Estrogenic, anti-androgenic, potential for reproductive and developmental toxicity.[7][9][10] | [7], [9] |
| Bisphenol S (BPS) | Sulfonyl group bridging the phenyl rings | Estrogenic activity, potential for reproductive toxicity.[5][11] | , [11] |
| Bisphenol F (BPF) | Methylene bridge | Estrogenic and anti-androgenic activity, cytotoxicity, and genotoxicity.[3][12] | [3], [12] |
| Bisphenol AF (BPAF) | Two trifluoromethyl groups on the bridging carbon | Potent estrogenic activity, induction of oxidative stress, and potential for intergenerational hepatotoxicity.[3][13][14] | [3][14], [13] |
| Bisphenol B (BPB) | Ethyl and methyl groups on the bridging carbon | Higher estrogenic activity and toxicity than BPA, cytotoxicity, and genotoxicity.[3][14] | [3][14] |
Quantitative Structure-Activity Relationship (QSAR) models are powerful in silico tools for predicting the toxicity of novel or untested substituted phenols.[1][15][16][17] These models use computational descriptors such as the logarithm of the octanol-water partition coefficient (log P), electronic parameters (e.g., Hammett constants), and steric parameters to correlate chemical structure with biological activity.[18][19] For instance, increasing lipophilicity and decreasing electron-withdrawing ability of substituents on para-phenols have been correlated with increased maternal toxicity in vivo.[18]
Core Mechanisms of Biphenol-Induced Toxicity
The adverse effects of substituted biphenols are mediated through several interconnected molecular pathways. A thorough toxicological assessment requires a multi-pronged approach to investigate these mechanisms.
Endocrine Disruption: The Hallmarks of Biphenol Toxicity
The most well-documented toxicological effect of many substituted biphenols is their interference with the endocrine system.[3][4][7] This disruption can occur through various mechanisms:
-
Receptor Binding: Biphenols can directly bind to nuclear hormone receptors, such as the estrogen receptors (ERα and ERβ) and androgen receptors (AR), acting as agonists or antagonists.[7][20] This binding can initiate or block downstream signaling cascades, leading to aberrant gene expression and physiological responses.
-
Hormone Synthesis and Metabolism: Some biphenols can interfere with the activity of enzymes involved in steroidogenesis, altering the endogenous production of hormones.[21]
The OECD has established a conceptual framework for the testing and assessment of endocrine disruptors, which outlines a tiered approach from in silico and in vitro assays to in vivo studies.[6][22]
Oxidative Stress: A Common Pathway to Cellular Damage
Exposure to certain biphenols can induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[4][21][23] This can lead to damage to lipids, proteins, and DNA.[24] The phenolic structure of biphenols can be metabolized to reactive intermediates that contribute to ROS generation.[25]
Genotoxicity: The Potential for DNA Damage
Several biphenol analogues have been shown to possess genotoxic potential, meaning they can damage the genetic material within a cell.[12][26] This can occur through direct interaction with DNA or indirectly through the induction of oxidative stress.[12] Genotoxicity is a critical endpoint in toxicological assessment as it can be a precursor to mutagenesis and carcinogenesis.[23]
A Strategic Approach to Toxicological Evaluation: In Vitro and In Vivo Methodologies
A robust toxicological evaluation of substituted biphenols employs a combination of in vitro and in vivo assays to provide a comprehensive understanding of their potential hazards.
In Vitro Assays: High-Throughput Screening and Mechanistic Insights
In vitro methods are invaluable for initial screening, dose-range finding, and elucidating mechanisms of toxicity.[27] They offer the advantages of being rapid, cost-effective, and reducing the reliance on animal testing.
Cytotoxicity assays are fundamental for determining the concentration range at which a compound exerts toxic effects on cells.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[28]
-
Compound Exposure: Replace the culture medium with fresh medium containing various concentrations of the test biphenol. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.[28] The absorbance is directly proportional to the number of viable cells.
Causality Insight: The MTT assay provides a measure of mitochondrial metabolic activity, which is a reliable indicator of cell viability. A decrease in absorbance indicates a reduction in cell viability, suggesting a cytotoxic effect of the compound.
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Experimental Protocol: Alkaline Comet Assay
-
Cell Preparation: Expose cells to the test biphenol for a specified duration.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.[12]
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and histones, leaving behind the nucleoid.[12]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[12]
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."[12]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).
Self-Validation System: A positive control (e.g., a known genotoxic agent like hydrogen peroxide) and a negative (vehicle) control must be included in each experiment to ensure the assay is performing correctly. The extent of DNA migration in the treated cells is compared to these controls.
Experimental Protocol: Estrogen Receptor (ER) Competitive Binding Assay
-
Receptor Preparation: Prepare a cytosol fraction containing the estrogen receptor from a suitable source, such as rat uterine tissue.[29]
-
Competitive Binding: Incubate a constant concentration of radiolabeled estradiol ([³H]-E2) with the ER preparation in the presence of increasing concentrations of the unlabeled test biphenol.[29]
-
Separation of Bound and Free Ligand: Separate the ER-bound [³H]-E2 from the free [³H]-E2 using a method such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound [³H]-E2 against the logarithm of the competitor concentration to generate a competition curve. From this curve, the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2) can be determined.
Causality Insight: This assay directly measures the ability of a test compound to compete with the natural ligand for binding to the receptor. A lower IC50 value indicates a higher binding affinity for the estrogen receptor.
Experimental Protocol: In Vitro Measurement of Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate) and expose them to the test biphenol.
-
Probe Loading: Load the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is non-fluorescent until oxidized by ROS within the cell.[30]
-
Incubation: Incubate the cells to allow for probe de-esterification and subsequent oxidation.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Self-Validation System: Include a positive control (e.g., H₂O₂) to induce ROS production and a negative control (vehicle) to establish a baseline. The fold-change in fluorescence in treated cells relative to the control indicates the extent of ROS induction.
In Vivo Studies: Assessing Systemic Toxicity and Developmental Effects
In vivo studies in animal models, typically rodents, are essential for evaluating the systemic toxicity, target organ effects, and developmental and reproductive toxicity of substituted biphenols.[3] Study design should be carefully considered to ensure scientific rigor and ethical treatment of animals.
Key Considerations for In Vivo Rodent Studies:
-
Animal Model Selection: The choice of species and strain is critical. For example, the CD-1 mouse is known to be highly sensitive to low doses of BPA during development.[3]
-
Dose Selection and Administration: Doses should be selected based on in vitro data and relevant human exposure levels. The route of administration should mimic potential human exposure routes.
-
Endpoints: A comprehensive set of endpoints should be evaluated, including clinical signs of toxicity, body weight changes, organ weights, histopathology, and reproductive and developmental parameters (e.g., fertility, litter size, anogenital distance, and pubertal onset).[4][31]
-
Regulatory Guidelines: Studies should be conducted in accordance with internationally recognized guidelines, such as those from the OECD, to ensure data quality and regulatory acceptance.[32]
Analytical Methodologies for Exposure Assessment
Accurate assessment of exposure to substituted biphenols and their metabolites in biological matrices is crucial for both toxicological studies and human biomonitoring.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS is the most widely used technique for the quantification of biphenols and their metabolites in complex biological samples such as urine, serum, and tissue.[13][21][27][33][34]
Workflow for LC-MS/MS Analysis:
-
Sample Preparation: This is a critical step to remove interfering substances and concentrate the analytes. Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[21][34] For conjugated metabolites, an enzymatic hydrolysis step (using β-glucuronidase/sulfatase) is often required to release the parent biphenol.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph to separate the target analytes from other components of the matrix.
-
Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio. This provides high selectivity and sensitivity.
-
Quantification: The concentration of the analyte is determined by comparing its response to that of a stable isotope-labeled internal standard.
Visualizing Complexity: Diagrams for Clarity
Diagram 1: General Metabolic Pathway of Substituted Biphenols
Caption: Generalized metabolic activation and detoxification pathways of substituted biphenols.
Diagram 2: Experimental Workflow for In Vitro Toxicity Assessment
Caption: A tiered workflow for the in vitro toxicological assessment of substituted biphenols.
Conclusion: A Call for Rigorous and Integrated Assessment
The toxicological profile of substituted biphenols is complex and multifaceted. As new analogues continue to be introduced into the market, a thorough and scientifically sound approach to their safety assessment is paramount to avoid "regrettable substitutions." This guide has outlined the core principles and methodologies for such an evaluation, emphasizing the importance of understanding structure-activity relationships, elucidating mechanisms of toxicity, and employing a strategic combination of in vitro and in vivo assays. By adhering to these principles and leveraging the detailed protocols provided, researchers and drug development professionals can contribute to a more comprehensive understanding of the potential hazards of this important class of chemicals and ensure the safety of both human health and the environment.
References
-
Akash, M. S. H., Rasheed, S., Rehman, K., Imran, M., & Assiri, M. A. (2023). Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. RSC Advances, 13(32), 22353–22372. [Link]
-
Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment. (2021). Guidance on a strategy for genotoxicity testing of chemicals. GOV.UK. [Link]
-
European Commission. (2026, January 14). Towards circularity: New database maps hazards and diversity of plastic chemicals to support route to safe, sustainable plastic economy. Environment. [Link]
-
Ikhlas, S., Usman, A., & Ahmad, M. (2019). In vitro study to evaluate the cytotoxicity of BPA analogues based on their oxidative and genotoxic potential using human peripheral blood cells. Toxicology in Vitro, 60, 229–236. [Link]
-
MDPI. (2024). Perinatal BPAF Exposure Reprograms Offspring's Immune–Metabolic Axis: A Multi-Omics Investigation of Intergenerational Hepatotoxicity. International Journal of Molecular Sciences, 25(1), 105. [Link]
-
National Center for Biotechnology Information. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
-
National Center for Biotechnology Information. (2020, August 9). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. [Link]
-
National Institute of Environmental Health Sciences. (2002, October). Protocol for Androgen Receptor Competitive Binding Assay. [Link]
-
National Institute of Environmental Health Sciences. (2002, October). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. [Link]
-
OECD. (n.d.). Endocrine disrupters. [Link]
-
OECD. (2014). OECD Guideline for the Testing of Chemicals 489: In Vivo Mammalian Alkaline Comet Assay. [Link]
-
The Pew Charitable Trusts. (2026, January 15). How Are People Exposed to Harmful Endocrine-Disrupting Chemicals?[Link]
-
van Meerloo, J., Kaspers, G. J. L., & Cloos, J. (2017). MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library. [Link]
-
Vandenberg, L. N., Hauser, R., Marcus, M., Olea, N., & Welshons, W. V. (2007). Human exposure to bisphenol A (BPA). Reproductive toxicology (Elmsford, N.Y.), 24(2), 139–177. [Link]
-
Ziv-Gal, A., & Flaws, J. A. (2016). Evidence for bisphenol A-induced female infertility: a review (2007-2016). Fertility and sterility, 106(4), 827–856. [Link]
Sources
- 1. QSAR Analyzes for the Predictive Toxicity of Substituted Phenols and Anilines to Fish (carp) | Scientific.Net [scientific.net]
- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 3. In Vivo Effects of Bisphenol A in Laboratory Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. gov.uk [gov.uk]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regulatory Testing for Endocrine Disruptors; Need for Validated Methods and Integrated Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. 21stcenturypathology.com [21stcenturypathology.com]
- 13. researchgate.net [researchgate.net]
- 14. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. ijsmr.in [ijsmr.in]
- 18. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 22. Activities of the OECD related to endocrine disruptors - ECETOC [ecetoc.org]
- 23. fda.gov [fda.gov]
- 24. mdpi.com [mdpi.com]
- 25. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 26. norden.diva-portal.org [norden.diva-portal.org]
- 27. series.publisso.de [series.publisso.de]
- 28. cabidigitallibrary.org [cabidigitallibrary.org]
- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 30. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. cot.food.gov.uk [cot.food.gov.uk]
- 32. oecd.org [oecd.org]
- 33. A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues: A Power Tool to Characterize the Interference of Bisphenol-A Exposure on Steroid Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
The Pivotal Role of Diallyl-Functionalized Biphenol Compounds in Advanced Material Applications: A Technical Guide
Introduction: Unveiling the Potential of Diallyl-Functionalized Biphenols
Diallyl-functionalized biphenol compounds, a unique class of monomers, are at the forefront of innovation in polymer science and materials engineering. Their distinctive molecular architecture, characterized by a rigid biphenol backbone and reactive allyl functionalities, imparts a remarkable combination of thermal stability, mechanical robustness, and versatile cross-linking capabilities. This guide provides an in-depth exploration of the synthesis, properties, and key research applications of these compounds, with a primary focus on the most extensively studied derivative, 2,2'-diallylbisphenol A (DABA). We will delve into the causality behind their efficacy as polymer modifiers and cross-linking agents, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science. While applications in drug delivery are not yet prominent for this specific class of compounds, their impact on the performance of thermosetting resins is significant and continues to be an active area of research.
Core Chemistry and Synthesis: From Precursor to Functional Monomer
The synthesis of diallyl-functionalized biphenols is a critical first step that dictates the purity and performance of the final material. The most prevalent industrial route to 2,2'-diallylbisphenol A involves a two-step process: the synthesis of a bisphenol A diallyl ether precursor, followed by a thermal Claisen rearrangement.
Step 1: Synthesis of Bisphenol A Diallyl Ether
The initial etherification of bisphenol A with an allyl halide is the foundational step. A common laboratory-scale procedure is detailed below.
Experimental Protocol: Synthesis of Bisphenol A Diallyl Ether [1]
-
Reaction Setup: In a 1000 mL four-neck flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet, add 228g of bisphenol A and 400g of a suitable solvent such as 1,2-dichloroethane. Stir until the bisphenol A is completely dissolved.
-
Addition of Base and Water Absorbent: To the solution, add 168g of potassium hydroxide and 100g of calcium oxide. The calcium oxide acts as a water absorbent, driving the reaction to completion.
-
Allylation: While stirring uniformly, slowly add 382.5g of allyl chloride dropwise into the flask.
-
Reaction: Heat the mixture to 60°C and maintain this temperature for 4 hours to allow the reaction to proceed to completion.
-
Work-up: After the reaction, cool the mixture to room temperature. Filter the crude product to remove salts.
-
Purification: Subject the filtrate to reduced pressure distillation to remove low-boiling-point substances, yielding the bisphenol A diallyl ether.
Caption: General workflow for the synthesis of Bisphenol A Diallyl Ether.
Step 2: Claisen Rearrangement to 2,2'-Diallylbisphenol A
The synthesized bisphenol A diallyl ether is then converted to the final diallyl-functionalized biphenol via a thermal Claisen rearrangement. This intramolecular rearrangement is a key step that positions the allyl groups ortho to the hydroxyl groups, making them available for subsequent cross-linking reactions.[2][3]
Experimental Protocol: Bulk Claisen Rearrangement of Bisphenol A Diallyl Ether [2][4]
-
Reaction Setup: Place the purified bisphenol A diallyl ether into a reaction vessel equipped with a stirrer and a nitrogen inlet.
-
Thermal Rearrangement: Heat the vessel to a temperature between 180-210°C.[2] The optimal temperature window is crucial for efficient rearrangement while minimizing side reactions.
-
Monitoring: The reaction progress can be monitored by techniques such as HPLC to determine the conversion of the starting material.
-
Purification: Once the reaction is complete, the resulting 2,2'-diallylbisphenol A can be purified by distillation under reduced pressure to yield a viscous liquid.
Caption: Claisen rearrangement of bisphenol A diallyl ether to 2,2'-diallylbisphenol A.
Key Research Application: Modification of Thermosetting Resins
The primary and most impactful application of diallyl-functionalized biphenol compounds is in the modification of high-performance thermosetting resins, such as bismaleimides (BMI), epoxy resins, and phenolic resins.[5][6] In this context, they act as reactive toughening agents and modifiers, significantly enhancing the material's properties.
Toughening of Bismaleimide (BMI) Resins
BMI resins are known for their excellent thermal stability but are often limited by their inherent brittleness. Diallyl bisphenol A is a well-established modifier that improves the toughness of BMI resins without significantly compromising their high-temperature performance.[4][7]
The copolymerization of DABA with BMI resins proceeds through a complex mechanism involving an initial diene addition reaction with the allyl groups, followed by a Diels-Alder reaction with the maleimide groups. This forms a cross-linked network with a ladder-like structure, which is key to the enhanced toughness.[4][7]
Experimental Protocol: Modification of BMI Resin with Diallyl Bisphenol A [8]
-
Prepolymer Preparation: In a three-necked round bottom flask equipped with a mechanical stirrer, add diallyl bisphenol A and heat to 135°C.
-
Addition of BMI: Gradually add N,N'-4,4'-diphenylmethanebismaleimide (BMI) to the molten diallyl bisphenol A while stirring until a homogeneous and transparent liquid is formed. A common molar ratio of BMI to DABA is 1.0:0.87.
-
Pre-reaction: Maintain the mixture at 135°C for 30 minutes to form the BMI/DABA prepolymer.
-
Curing: The prepolymer can then be cured at elevated temperatures (typically 180-250°C) to form the final cross-linked thermoset.
Caption: Workflow for modifying BMI resin with diallyl bisphenol A.
Impact on Mechanical Properties:
The incorporation of diallyl bisphenol A into BMI resins leads to a significant improvement in their mechanical properties. The flexible allyl chains and the resulting network structure help to dissipate energy and prevent crack propagation.
| Property | Neat BMI Resin | BMI Resin + Diallyl Bisphenol A |
| Flexural Strength | Lower | Increased[9] |
| Impact Strength | Lower | Significantly Increased[9] |
| Toughness | Brittle | Enhanced[4][7] |
Modification of Epoxy Resins
Diallyl bisphenol A is also employed as a reactive diluent and toughening agent for epoxy resins.[5][6] It can reduce the viscosity of the epoxy formulation, improving its processability, while also being incorporated into the final cross-linked network to enhance mechanical performance.[5]
The curing of epoxy resins modified with diallyl bisphenol A can be achieved using various curing agents, such as amines or anhydrides. The allyl groups can participate in the cross-linking reactions, leading to a more complex and robust network structure.
Experimental Protocol: Preparation of a Diallyl Bisphenol A-Modified Epoxy Resin [10]
-
Blending: In a suitable vessel, heat the base epoxy resin (e.g., diglycidyl ether of bisphenol A, DGEBA) to approximately 60°C to reduce its viscosity.
-
Addition of Modifier: Add the desired weight percentage of diallyl bisphenol A to the epoxy resin and mix thoroughly using a mechanical stirrer for 20 minutes to ensure homogeneity.
-
Addition of Curing Agent: Cool the mixture to 40°C and add the stoichiometric amount of the chosen curing agent (e.g., an amine hardener). Mix for an additional 15 minutes.
-
Degassing: Place the mixture in a vacuum oven at 40°C for 10 minutes to remove any entrapped air bubbles.
-
Curing: Cast the resin mixture into a mold and cure according to a specific temperature profile (e.g., 4 hours at 80°C followed by a post-cure of 8 hours at 130°C).
Performance Enhancements in Epoxy Systems:
The addition of diallyl bisphenol A to epoxy resins can lead to notable improvements in their thermal and mechanical properties.
| Property | Neat Epoxy Resin | Epoxy Resin + Diallyl Bisphenol A |
| Glass Transition Temperature (Tg) | Baseline | Can be increased[11] |
| Tensile Strength | Baseline | Can be increased[11] |
| Flexural Strength | Baseline | Can be increased[11] |
| Impact Strength | Baseline | Can be increased[11] |
Thermal Analysis of Cured Resins:
Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the curing behavior and thermal stability of the modified resins. DSC can be used to determine the glass transition temperature (Tg) and the heat of curing, providing insights into the cross-linking density.[12] TGA is used to evaluate the thermal stability of the cured material by measuring its weight loss as a function of temperature.[13][14]
Characterization of Diallyl-Functionalized Biphenol Compounds
Thorough characterization of the synthesized diallyl-functionalized biphenol compounds is essential to ensure their purity and structural integrity. Standard analytical techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for this purpose.
FT-IR Spectroscopy: The FT-IR spectrum of 2,2'-diallylbisphenol A will exhibit characteristic peaks corresponding to the functional groups present in the molecule. Key absorptions include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹
-
C-H stretching (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹
-
C=C stretching (allyl group): A peak around 1640 cm⁻¹
-
C-O stretching (phenol): A strong absorption in the 1200-1300 cm⁻¹ region
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure. In the ¹H NMR spectrum of 2,2'-diallylbisphenol A, characteristic signals for the allyl protons (in the 5-6 ppm region) and the aromatic protons can be observed. The integration of these signals can be used to confirm the degree of allylation.
Future Outlook and Broader Applications
While the primary application of diallyl-functionalized biphenol compounds is firmly established in the realm of high-performance thermosetting resins, ongoing research continues to explore their potential in other areas. While the information on derivatives like diallyl-4,4'-biphenol is currently limited, their synthesis and incorporation into polymers could offer unique properties due to the different geometry of the biphenol backbone.[15]
The reactive nature of the allyl groups also opens up possibilities for further functionalization, potentially leading to materials with tailored properties for applications in areas such as:
-
Dental Composites: The use of novel monomers to reduce polymerization stress in dental resins is an active area of research.[6]
-
Adhesives and Coatings: The enhanced toughness and thermal stability imparted by these compounds are highly desirable for advanced adhesives and protective coatings.[5]
-
Biomaterials: While not a current major application, the versatility of allyl chemistry could potentially be explored for the development of cross-linked hydrogels or other biomaterials.[16]
Conclusion
Diallyl-functionalized biphenol compounds, particularly 2,2'-diallylbisphenol A, represent a cornerstone in the modification of high-performance thermosetting resins. Their synthesis via a robust two-step process culminating in a Claisen rearrangement provides a versatile platform for enhancing the toughness, processability, and thermal stability of materials like bismaleimides and epoxies. The ability to tailor the properties of these resins through the incorporation of diallyl-functionalized biphenols underscores their importance in demanding applications across the aerospace, electronics, and automotive industries. As research continues to uncover the full potential of these reactive monomers, their role in the development of next-generation advanced materials is set to expand.
References
- CN108530274B - A kind of preparation method of bisphenol A bisallyl ether - Google Patents. (n.d.).
-
Di-o-allyl Bisphenol-A - Cymer Chemicals. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of diallyl bisphenol A by bulk Claisen rearrangement reaction - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
- Fleisch, A. F., Perry, M. J., & Hauser, R. (2012). Bisphenol A and related compounds in dental materials.
-
Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures - MDPI. (2023). Retrieved January 21, 2026, from [Link]
-
Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials. (2024). MDPI. Retrieved January 21, 2026, from [Link]
-
Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
(PDF) Investigation of isothermal and dynamic cure kinetics of epoxy resin/nadic methyl anhydride/dicyandiamide by differential scanning calorimetry (DSC) - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
- CN111606784A - Synthetic method of 4, 4' -dihydroxybiphenyl - Google Patents. (n.d.).
-
A novel high performance bismaleimide/diallyl bisphenol A (BMI/DBA)–epoxy interpenetrating network resin for rigid riser application | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Fluorescence Characteristics of Cure Products in Bis(maleimide)/Diallylbisphenol A Resin | Macromolecules - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]
-
Research on Curing Mechanism of Bisphenol-A Epoxy Resin by DSC Zhao Juan - Atlantis Press. (n.d.). Retrieved January 21, 2026, from [Link]
-
Modern approaches to the processing of bismaleimide resins - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis, X-ray Structure, DFT, Hirfeld Surface, QTAIM/RDG and Molecular Docking Analysis of 3-methyl-4-nitro-1,1-biphenyl (3-MNB). (n.d.). Retrieved January 21, 2026, from [Link]
-
Studies on the Modification of Commercial Bisphenol-A-Based Epoxy Resin Using Different Multifunctional Epoxy Systems. (2021). MDPI. Retrieved January 21, 2026, from [Link]
-
18.4 Reactions of Ethers - Claisen Rearrangement - Chemistry LibreTexts. (2023). Retrieved January 21, 2026, from [Link]
-
The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
1 Synthesis of Bio-Based Epoxy Resins - Wiley-VCH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - NIH. (2023). Retrieved January 21, 2026, from [Link]
-
Diallyl Bisphenol A (DABA), Hdpe Drum, Industrial - IndiaMART. (n.d.). Retrieved January 21, 2026, from [Link]
-
Thermal degradation of DGEBA/EDA epoxy resin - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Epoxy-Modified Bismaleimide Structural Adhesive Film Toughened Synergistically with PEK-C and Core–Shell Polymers for Bonding CFRP - MDPI. (2023). Retrieved January 21, 2026, from [Link]
-
The Cope and Claisen Rearrangements - Master Organic Chemistry. (2019). Retrieved January 21, 2026, from [Link]
-
Preparation and Cured Properties of Diallyl Phthalate Resin Modified with Epoxy Resin and Allyl Ester Compound Having Carboxylic Acid | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Light-curing dental resin-based composites: How it works and how you can make it work. (n.d.). Retrieved January 21, 2026, from [Link]
-
Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin - MDPI. (2021). Retrieved January 21, 2026, from [Link]
-
Mechanical and dielectric properties of epoxy/dicyclopentadiene bisphenol cyanate ester/glass fabric composites - Express Polymer Letters. (n.d.). Retrieved January 21, 2026, from [Link]
-
Characterization of Electronic Materials Using Thermal Analysis - PE Polska. (n.d.). Retrieved January 21, 2026, from [Link]
-
Toughening of Epoxy Coating Systems with Novel Bio-Based Materials - PCI Magazine. (2010). Retrieved January 21, 2026, from [Link]
-
4,4'-Biphenol - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
(PDF) Toughening of epoxy resin with amine functional aniline acetaldehyde condensate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Mechanical and Dielectric Property Enhancement of Epoxy Resins With Eugenol Derived Allyl Benzoxazine | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Enhanced toughness and thermal properties of bismaleimide resin based on the synergistic effect of reactive amino‐terminal poly(phthalazinone ether nitrile sulfone) and bisallyl bearing diphenol group | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
- USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents. (n.d.).
-
Toughened of bismaleimide resin with improved thermal properties using amino-terminated Poly(phthalazinone ether nitrile sulfone)s | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]
-
Modification of bisphenol-A based bismaleimide resin (BPA-BMI) with an allyl-terminated hyperbranched polyimide (AT-PAEKI) | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. cymerchemicals.com [cymerchemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Diels-Alder Chemistry in Biomaterials and Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ortho-Diallyl Bisphenol A (O-DABPA)--Smart Chemicals Group Co., Ltd. [hebeismart.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]
- 16. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,2'-Diallyl-4,4'-biphenol for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 2,2'-Diallyl-4,4'-biphenol, a specialized chemical compound with applications in polymer chemistry and as a building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this compound, including its commercial availability, purchasing considerations, and safe handling protocols.
Introduction to 2,2'-Diallyl-4,4'-biphenol
2,2'-Diallyl-4,4'-biphenol, with the CAS number 6942-01-4, is a derivative of 4,4'-biphenol. The introduction of allyl groups at the 2 and 2' positions of the biphenyl structure imparts unique properties to the molecule, influencing its reactivity and potential applications. These allyl groups can undergo a variety of chemical transformations, making 2,2'-Diallyl-4,4'-biphenol a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical compounds and advanced polymers.
The core structure of biphenol itself is a key component in the synthesis of liquid crystal polymers and other high-performance materials due to its rigid nature. The addition of reactive allyl groups opens up possibilities for cross-linking and further functionalization.
Commercial Suppliers and Purchasing Options
The acquisition of high-quality 2,2'-Diallyl-4,4'-biphenol is crucial for reproducible research and development outcomes. Several commercial suppliers offer this compound, though availability and specifications may vary.
Verified Commercial Suppliers
A curated list of commercial suppliers for 2,2'-Diallyl-4,4'-biphenol (CAS: 6942-01-4) is presented below. It is recommended to contact the suppliers directly for the most current information on pricing, availability, and detailed product specifications.
| Supplier | Product Name | Purity | Available Quantities | Catalog Number |
| Advanced ChemBlocks | 2,2-diallyl-4,4-biphenol | 95% | 1g, 5g, 25g | V144137[1] |
| ChemicalBook | 2,2-diallyl-4,4'-biphenol | Varies | Varies | N/A[2] |
| Jiangsu Aikon Biopharmaceutical R&D Co., Ltd. | 2,2-diallyl-4,4'-biphenol | Varies | Varies | N/A[2] |
| Shanghai YuanYe Biotechnology Co., Ltd. | 2,2-diallyl-4,4'-biphenol | Varies | Varies | N/A[2] |
| Zhengzhou Huiju Chemical Co., Ltd. | 2,2-diallyl-4,4'-biphenol | Varies | Varies | N/A[2] |
| Angel Pharmatech, Ltd. | 2,2-diallyl-4,4'-biphenol | Varies | Varies | N/A[2] |
| Chengdu Peter-like Biotechnology Co., Ltd. | 2,2-diallyl-4,4'-biphenol | Varies | Varies | N/A[2] |
| Shanghai Kaiwei Chemical Technology Co., Ltd. | 2,2-diallyl-4,4'-biphenol | Varies | Varies | N/A[2] |
Purchasing Considerations
When procuring 2,2'-Diallyl-4,4'-biphenol, researchers should consider the following factors:
-
Purity: The required purity will depend on the specific application. For applications sensitive to impurities, such as polymerization or the synthesis of pharmaceutical intermediates, a higher purity grade (e.g., >95%) is recommended. Advanced ChemBlocks specifies a purity of 95% for their product.[1]
-
Analytical Data: Reputable suppliers should provide a Certificate of Analysis (CoA) with each batch, detailing the purity and the analytical methods used for its determination (e.g., NMR, HPLC).
-
Quantity and Scalability: Ensure the supplier can provide the required quantities for both initial research and potential scale-up.
-
Lead Time and Shipping: Inquire about typical lead times and any special shipping requirements. For instance, some related biphenol compounds require shipment on ice.[3] While not explicitly stated for 2,2'-Diallyl-4,4'-biphenol, it is a prudent point of inquiry.
The following flowchart outlines a recommended workflow for the evaluation and procurement of 2,2'-Diallyl-4,4'-biphenol.
Caption: Supplier Evaluation and Purchasing Workflow for 2,2'-Diallyl-4,4'-biphenol.
Synthesis of 2,2'-Diallyl-4,4'-biphenol: A Proposed Method
The synthesis would likely proceed via a direct C-allylation of 4,4'-biphenol. While O-allylation is also possible, C-allylation is favored under certain conditions.
Proposed Synthetic Pathway:
Caption: Proposed reaction scheme for the synthesis of 2,2'-Diallyl-4,4'-biphenol.
Experimental Protocol (Proposed)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4,4'-biphenol and a suitable anhydrous solvent (e.g., dichloromethane).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst (e.g., aluminum chloride).
-
Allylation: Add allyl bromide dropwise to the stirred suspension at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by carefully adding ice-cold water. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by column chromatography on silica gel to yield pure 2,2'-Diallyl-4,4'-biphenol.
Note: This is a generalized procedure. The specific stoichiometry, reaction time, and temperature will require optimization.
Safe Handling and Storage
Proper handling and storage of 2,2'-Diallyl-4,4'-biphenol are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound. The following information is based on safety data sheets for biphenol and related compounds.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
Handling
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust or vapors.
-
Handle in accordance with good industrial hygiene and safety practices.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Advanced ChemBlocks recommends storing their product at 0-8 °C.[1]
Conclusion
2,2'-Diallyl-4,4'-biphenol is a valuable chemical intermediate for researchers in materials science and organic synthesis. While commercially available from a number of suppliers, careful consideration of purity and supplier reliability is paramount. The proposed synthetic pathway offers a starting point for laboratories wishing to produce this compound in-house. Adherence to strict safety protocols during handling and storage is mandatory.
References
-
CP Lab Safety. (n.d.). 4,4'-Diallyl-2,2'-biphenol, 200mg, Each. Retrieved from [Link]
-
Wikipedia. (n.d.). 4,4'-Biphenol. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols: Polymerization of 2,2'-Diallyl-4,4'-biphenol Monomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of Poly(2,2'-diallyl-4,4'-biphenol)
The 2,2'-diallyl-4,4'-biphenol monomer stands as a cornerstone for the development of advanced thermosetting resins. Its unique molecular architecture, featuring a rigid biphenol backbone for thermal stability and two reactive allyl groups for cross-linking, offers a versatile platform for creating high-performance polymers.[1] These polymers find applications in areas demanding exceptional thermal and mechanical properties, such as in the formulation of bismaleimide resins, epoxy resins, and phenolic resins, where they act as toughening agents and reactive diluents.[1][2] This guide provides a comprehensive overview of the synthesis of the 2,2'-diallyl-4,4'-biphenol monomer and detailed protocols for its subsequent polymerization through free-radical and thermal initiation pathways.
Part 1: Monomer Synthesis via Thermal Claisen Rearrangement
The synthesis of 2,2'-diallyl-4,4'-biphenol is elegantly achieved through a thermal aromatic Claisen rearrangement of its precursor, 4,4'-diallyloxybiphenyl.[3][4][5][6] This[3][3]-sigmatropic rearrangement is a concerted, intramolecular process that leads to the precise placement of the allyl groups ortho to the hydroxyl functionalities, a critical feature for subsequent polymerization.[4][5][7]
Reaction Causality and Mechanistic Insight
The Claisen rearrangement is driven by the formation of a more stable carbonyl group in the transition state, even though the aromaticity of the phenyl ring is temporarily disrupted.[6][7] The reaction proceeds through a highly ordered cyclic transition state, ensuring a high degree of regioselectivity. The subsequent tautomerization of the dienone intermediate restores the aromaticity and yields the thermodynamically favored phenolic product.[3][4]
Experimental Workflow: Monomer Synthesis
Caption: Workflow for the synthesis of 2,2'-diallyl-4,4'-biphenol.
Detailed Protocol: Synthesis of 2,2'-Diallyl-4,4'-biphenol
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve 4,4'-diallyloxybiphenyl in a high-boiling inert solvent (e.g., trichlorobenzene) to form a solution.[3]
-
Thermal Rearrangement: Heat the solution to reflux (approximately 216-219°C) under a nitrogen atmosphere and maintain this temperature for about 10 hours to facilitate the Claisen rearrangement.[3]
-
Work-up and Isolation: After cooling the reaction mixture, extract the product with a heated 10% aqueous sodium hydroxide solution. The aqueous extract can be treated with activated carbon to remove colored impurities.
-
Precipitation: Filter the aqueous solution and then carefully neutralize it with a 20% sulfuric acid solution. This will cause the 2,2'-diallyl-4,4'-biphenol to precipitate out as crystals.[3]
-
Purification: Collect the crystals by filtration, wash them thoroughly with distilled water to remove any inorganic salts, and then dry them under vacuum.
| Parameter | Value | Reference |
| Starting Material | 4,4'-Diallyloxybiphenyl | [3] |
| Solvent | Trichlorobenzene | [3] |
| Reaction Temperature | 216-219 °C | [3] |
| Reaction Time | 10 hours | [3] |
| Product | 2,2'-Diallyl-4,4'-biphenol | [3] |
Part 2: Polymerization Protocols
The dual allyl functionality of 2,2'-diallyl-4,4'-biphenol allows for polymerization through several mechanisms, primarily free-radical and thermal pathways.
Method 1: Free-Radical Polymerization
Free-radical polymerization of diallyl monomers is a common method but presents unique challenges, such as a tendency for slow reaction rates and low conversions due to degradative chain transfer.[8] However, specific strategies, like the gradual addition of the initiator, can significantly improve polymer yields.[9] The polymerization proceeds via a cyclolinear mechanism, where intramolecular cyclization competes with intermolecular propagation, leading to a complex polymer structure containing cyclic repeat units.[8][10]
Experimental Workflow: Free-Radical Polymerization
Caption: Workflow for free-radical polymerization.
Detailed Protocol: Free-Radical Polymerization
-
Reaction Setup: In a Schlenk tube, dissolve the 2,2'-diallyl-4,4'-biphenol monomer and a free-radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide) in a suitable solvent (e.g., THF or DMF).[11]
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.[11]
-
Polymerization: Immerse the sealed tube in a preheated oil bath at the desired reaction temperature (typically 70-90°C for AIBN) and stir for a predetermined period (e.g., 24-48 hours).[11] For improved conversion, the initiator can be added gradually over a period of time.[9]
-
Termination and Isolation: Terminate the reaction by cooling the tube in liquid nitrogen.[11]
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol. The polymer can be redissolved and reprecipitated to enhance purity.
-
Drying: Collect the polymer by filtration and dry it under high vacuum to a constant weight.[11]
| Parameter | Recommended Range/Value | Rationale |
| Initiator | AIBN, Benzoyl Peroxide | Common free-radical initiators with well-defined decomposition kinetics. |
| Monomer/Initiator Ratio | 100:1 to 20:1 | Controls the kinetic chain length and molecular weight.[11] |
| Solvent | THF, DMF | Good solvents for both the monomer and the resulting polymer.[11] |
| Temperature | 70-90°C | Ensures an appropriate rate of initiator decomposition. |
| Time | 24-48 hours | Allows for sufficient monomer conversion. |
Method 2: Thermal Polymerization
Given the high temperatures required for the Claisen rearrangement, it is plausible that 2,2'-diallyl-4,4'-biphenol can undergo thermal self-polymerization at elevated temperatures without the need for an external initiator. This process would also likely involve the reaction of the allyl groups to form a cross-linked network.
Detailed Protocol: Thermal Polymerization
-
Reaction Setup: Place the neat 2,2'-diallyl-4,4'-biphenol monomer in a reaction vessel suitable for high temperatures.
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) to prevent oxidation at high temperatures.
-
Heating: Gradually heat the monomer to a temperature in the range of 150-250°C. The optimal temperature and time will depend on the desired degree of polymerization and cross-linking.
-
Monitoring: Monitor the reaction by observing the increase in viscosity of the melt.
-
Cooling: Once the desired viscosity is reached, cool the polymer to room temperature. The resulting material is expected to be a rigid, cross-linked thermoset.
Part 3: Polymer Characterization
Thorough characterization of the synthesized poly(2,2'-diallyl-4,4'-biphenol) is essential to understand its structure and properties.
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the polymerization by observing the disappearance or reduction in the intensity of the peaks corresponding to the allyl C=C stretching and =C-H bending vibrations.[12][13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the polymer's microstructure, including the extent of cyclization and the nature of the linkages formed.[10][13][16]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer, providing insight into its thermal properties and the rigidity of the polymer chains.[16]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. This is particularly important for high-performance applications.[16]
References
-
Mathias, L. J., & Lewis, C. M. (n.d.). Unexpectedly Rapid Hydrosilation Polymerization of the Diallyl Derivative of Bisphenol A and 2,6-Diallylphenol. DTIC. Retrieved from [Link]
- Google Patents. (n.d.). EP0686646A2 - Process for making allyl polymers and copolymers.
-
Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]
-
NROChemistry. (n.d.). Claisen Rearrangement: Mechanism & Examples. Retrieved from [Link]
-
Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. Retrieved from [Link]
-
Deng, K., et al. (n.d.). Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. Yields. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. Retrieved from [Link]
-
MDPI. (n.d.). Allylthioketone Mediated Free Radical Polymerization of Methacrylates. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Free radical polymerization of unconjugated dienes III. N‐allylacrylamide in methanol. Retrieved from [Link]
-
European Patent Office. (n.d.). biphenol, precursor of same and preparation process of precursor - EP 0 287 290 B1. Retrieved from [Link]
-
Wikipedia. (n.d.). 4,4'-Biphenol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis by Free Radical Polymerization and Properties of BN-Polystyrene and BN-Poly(vinylbiphenyl). Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Catalytic synthesis of benign bisphenols. Retrieved from [Link]
-
University of Maryland. (n.d.). Melt Polymerization of Bisphenol-A and Diphenyl Carbonate in a Semibatch Reactor. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of poly(diallyldimethylammonium chloride) (a), unmodified.... Retrieved from [Link]
-
Cymer Chemicals. (n.d.). Di-o-allyl Bisphenol-A. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) FTIR and NMR characterization of thermosetting methyl methacrylate terminated poly(2,6-dimethyl-1,4-phenylene oxide)—triallyl isocyanurate copolymer. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and characterization of poly[1-(N,N-bis-carboxymethyl)amino-3-allylglycerol-co-dimethylacrylamide] grafted to magnetic nano-particles for extraction and determination of letrozole in biological and pharmaceutical samples. Retrieved from [Link]
-
MDPI. (n.d.). Preparation, Characterization, and Application of P(aluminum chloride-co-diallyldimethylammonium chloride) Hybrid Flocculant. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR analysis of adsorption of poly diallyl-dimethyl-ammonium chloride on kaolinite. Retrieved from [Link]
Sources
- 1. cymerchemicals.com [cymerchemicals.com]
- 2. Diallyl bisphenol A | 1745-89-7 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. EP0686646A2 - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Preparation, Characterization, and Application of P(aluminum chloride-co-diallyldimethylammonium chloride) Hybrid Flocculant [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. apps.dtic.mil [apps.dtic.mil]
Application Note & Protocols: Formulation of Advanced Epoxy Resins Using 2,2'-Diallyl-4,4'-biphenol
For: Researchers, scientists, and materials development professionals
Abstract
This document provides a comprehensive technical guide for the formulation and characterization of high-performance epoxy resins based on 2,2'-diallyl-4,4'-biphenol (DABP). The unique molecular architecture of DABP, featuring a rigid biphenyl backbone for enhanced thermal stability and ortho-positioned allyl groups for a dual curing mechanism, offers a pathway to next-generation thermosets. This guide details the synthesis of the DABP monomer and its subsequent conversion to a diglycidyl ether epoxy resin (DABP-DGE). Furthermore, it outlines curing strategies and provides detailed protocols for the comprehensive characterization of the resulting cured materials.
Introduction: The Rationale for DABP-Based Epoxy Systems
Standard diglycidyl ether of bisphenol A (DGEBA) based epoxy resins are widely utilized for their excellent adhesion, chemical resistance, and mechanical properties.[1] However, the increasing demands of the aerospace, electronics, and automotive industries necessitate materials with superior thermal stability and toughness.[2] The incorporation of a biphenyl moiety into the epoxy backbone is a proven strategy for enhancing the glass transition temperature (Tg) and thermal stability of the cured resin.[3] The rigid, co-planar structure of the biphenyl group restricts segmental motion within the crosslinked network, thereby improving high-temperature performance.
The subject of this guide, 2,2'-diallyl-4,4'-biphenol, offers a significant advancement over simple biphenol-based epoxies. The presence of allyl functional groups ortho to the phenolic hydroxyls introduces the potential for a "dual cure" mechanism.[4] This involves the primary curing reaction of the epoxy groups with a hardener, followed by a secondary, high-temperature-activated free-radical polymerization of the allyl groups. This dual-curing process can lead to a more densely and robustly crosslinked network, resulting in materials with exceptional thermal and mechanical properties.
This application note will provide researchers with the foundational knowledge and detailed protocols to synthesize, formulate, and characterize DABP-based epoxy resins, enabling the exploration of their full potential in advanced applications.
Synthesis of Monomers and Resins
Synthesis of 2,2'-Diallyl-4,4'-biphenol (DABP) via Claisen Rearrangement
The synthesis of DABP can be effectively achieved through a thermal Claisen rearrangement of 4,4'-diallyloxybiphenyl.[5] This[2][2]-sigmatropic rearrangement is a concerted, intramolecular process that proceeds through a cyclic transition state to yield the ortho-allylated product.[6]
Reaction Scheme:
Caption: Synthesis of DABP via Claisen Rearrangement.
Protocol 1: Synthesis of 2,2'-Diallyl-4,4'-biphenol (DABP)
This protocol is based on established procedures for the Claisen rearrangement of analogous diaryl ethers and should be optimized for specific laboratory conditions.[7]
-
Preparation of 4,4'-Diallyloxybiphenyl:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-biphenol in a suitable solvent such as acetone or N,N-dimethylformamide (DMF).
-
Add an excess of anhydrous potassium carbonate (K₂CO₃) as a base.
-
To this suspension, add allyl bromide in a stoichiometric amount or slight excess.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture, filter to remove the inorganic salts, and evaporate the solvent under reduced pressure.
-
The crude 4,4'-diallyloxybiphenyl can be purified by recrystallization or column chromatography.
-
-
Claisen Rearrangement:
-
Place the purified 4,4'-diallyloxybiphenyl in a high-boiling, inert solvent such as N,N-diethylaniline or diphenyl ether in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Heat the solution to 200-220 °C under a nitrogen atmosphere. The optimal temperature should be determined experimentally.
-
Maintain this temperature for 4-8 hours. Monitor the rearrangement by TLC or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture. The product, 2,2'-diallyl-4,4'-biphenol, may precipitate upon cooling.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the final DABP monomer.
-
Synthesis of Diglycidyl Ether of 2,2'-Diallyl-4,4'-biphenol (DABP-DGE)
The synthesized DABP is converted to its diglycidyl ether by reaction with an excess of epichlorohydrin in the presence of a base, typically sodium hydroxide.
Reaction Scheme:
Caption: Glycidylation of DABP to form DABP-DGE.
Protocol 2: Synthesis of DABP-DGE
This protocol is adapted from general procedures for the synthesis of diglycidyl ethers of phenolic compounds.
-
Reaction Setup:
-
In a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge the synthesized DABP and a 5-10 fold molar excess of epichlorohydrin.
-
Heat the mixture to 60-70 °C with stirring to dissolve the DABP completely.
-
-
Etherification and Ring Closure:
-
Prepare a 40-50% aqueous solution of sodium hydroxide (NaOH). The total amount of NaOH should be in a 2 to 2.2 molar ratio to the DABP.
-
Slowly add the NaOH solution to the reaction mixture over 1-2 hours, maintaining the temperature between 60-80 °C. The reaction is exothermic and may require cooling.
-
During the addition of NaOH, water can be removed azeotropically with epichlorohydrin to drive the reaction to completion.
-
After the complete addition of NaOH, maintain the reaction mixture at the same temperature for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a suitable solvent such as toluene or methyl isobutyl ketone (MIBK) to dissolve the epoxy resin and facilitate the separation of the precipitated sodium chloride.
-
Wash the organic layer several times with hot deionized water to remove residual salts and NaOH. Wash until the aqueous layer is neutral (pH 7).
-
Separate the organic layer and remove the solvent and excess epichlorohydrin by vacuum distillation.
-
The resulting product is the 2,2'-diallyl-4,4'-biphenol diglycidyl ether (DABP-DGE), which should be a viscous liquid or a semi-solid at room temperature.
-
Curing Strategies and Characterization
The unique feature of DABP-DGE is its ability to undergo a dual curing process. This involves the well-known epoxy-amine or epoxy-anhydride reaction, followed by the thermally initiated polymerization of the allyl groups.
Dual Curing Mechanism:
Caption: Workflow of the dual curing process for DABP-DGE.
Protocol 3: Formulation and Curing of DABP-DGE
-
Formulation:
-
Preheat the DABP-DGE resin to 80-100 °C to reduce its viscosity.
-
Select a suitable curing agent. For high-temperature applications, aromatic amines such as 4,4'-diaminodiphenyl sulfone (DDS) or anhydrides like nadic methyl anhydride (NMA) are recommended.
-
Calculate the stoichiometric amount of the curing agent based on the epoxy equivalent weight (EEW) of the DABP-DGE resin and the active hydrogen equivalent weight (AHEW) of the amine or the molecular weight of the anhydride.
-
Add the calculated amount of curing agent to the heated resin and stir until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum oven at 80-100 °C to remove any entrapped air bubbles.
-
-
Curing Schedule (Representative for DDS):
-
Pour the degassed mixture into preheated molds.
-
Initial Cure: Heat the molds in an oven at 150 °C for 2 hours. This stage primarily facilitates the epoxy-amine reaction.
-
Intermediate Cure: Increase the temperature to 180 °C and hold for 2 hours to further advance the epoxy-amine reaction.
-
Post-Cure (Allyl Polymerization): Raise the temperature to 220-250 °C and hold for 2-4 hours. This high-temperature step is crucial for the polymerization of the allyl groups.
-
Cool the cured plaques slowly to room temperature to minimize internal stresses.
-
Expected Performance and Characterization Protocols
While specific performance data for cured DABP-DGE is not yet widely published, its molecular structure allows for the projection of properties based on analogous high-performance epoxy systems. The following table presents target properties based on data for biphenol-based and diallyl-functionalized epoxy resins. Researchers should use the subsequent protocols to experimentally verify the properties of their formulated systems.
Table 1: Target Properties for Cured DABP-DGE Systems
| Property | Target Value | Test Method | Reference System |
| Glass Transition Temp. (Tg) | > 200 °C | DSC | Biphenol Epoxy Resins[3] |
| Decomposition Temp. (Td, 5%) | > 350 °C (in N₂) | TGA | High-Performance Epoxies[8] |
| Flexural Strength | > 120 MPa | ASTM D790 | Bio-phenolic/epoxy blends[9] |
| Flexural Modulus | > 3.5 GPa | ASTM D790 | Bisphenol A Epoxy Systems[2] |
Thermal Analysis Protocols
Protocol 4: Differential Scanning Calorimetry (DSC) for Tg and Cure Analysis [10]
-
Sample Preparation: Prepare a small sample (5-10 mg) of the uncured DABP-DGE/hardener mixture in a hermetically sealed aluminum DSC pan.
-
Cure Profile (Dynamic Scan):
-
Place the sample pan and a reference pan in the DSC instrument.
-
Heat the sample from room temperature to 300 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The resulting thermogram will show an exothermic peak corresponding to the curing reactions. The onset temperature, peak temperature, and total heat of reaction (ΔH) can be determined.
-
-
Glass Transition Temperature (Tg) Determination:
-
Use a fully cured sample.
-
Perform a heat-cool-heat cycle. For example, heat from room temperature to 250 °C at 20 °C/min, cool to room temperature at 20 °C/min, and then reheat to 250 °C at 10 °C/min.
-
The Tg is determined from the inflection point in the baseline of the second heating scan.
-
Protocol 5: Thermogravimetric Analysis (TGA) for Thermal Stability [11]
-
Sample Preparation: Place a small, fully cured sample (10-15 mg) in a TGA crucible.
-
Analysis:
-
Heat the sample from room temperature to 800 °C at a heating rate of 10-20 °C/min under a nitrogen or air atmosphere.
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs (Td₅). The char yield at a specific temperature (e.g., 800 °C) can also be determined.
-
Mechanical Testing Protocols
Protocol 6: Flexural Properties (ASTM D790)
-
Specimen Preparation: Prepare rectangular specimens of the cured resin with dimensions as specified in the ASTM D790 standard.
-
Testing:
-
Use a universal testing machine equipped with a three-point bending fixture.
-
Set the support span and crosshead speed according to the standard.
-
Apply a load to the center of the specimen until fracture occurs.
-
Record the load-deflection curve.
-
Calculate the flexural strength and flexural modulus from the recorded data.
-
Protocol 7: Tensile Properties (ASTM D638)
-
Specimen Preparation: Prepare dog-bone shaped specimens of the cured resin according to the dimensions specified in ASTM D638.
-
Testing:
-
Use a universal testing machine with appropriate grips.
-
Mount the specimen in the grips and attach an extensometer to measure strain.
-
Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Record the load-elongation data.
-
Calculate the tensile strength, tensile modulus, and elongation at break.
-
Potential Applications
The anticipated high thermal stability, rigidity, and mechanical strength of cured DABP-DGE resins make them excellent candidates for a range of demanding applications:
-
Aerospace Composites: As a matrix for carbon and glass fiber reinforced composites for structural components requiring high-temperature performance and low weight.
-
Electronic Encapsulation and Adhesives: For the protection of sensitive electronic components that experience significant thermal cycling.
-
High-Temperature Coatings: As a binder for protective coatings in harsh chemical and thermal environments.
References
-
INCURE INC. (2023, October 8). Epoxy Thermal Stability: A Professional's Guide to High-Temperature Performance. Retrieved from [Link]
-
ResearchGate. (n.d.). Dual Cure Phenol - Epoxy Resins: Characterisation and Properties. Retrieved from [Link]
-
MDPI. (2021, June 21). Studies on the Modification of Commercial Bisphenol-A-Based Epoxy Resin Using Different Multifunctional Epoxy Systems. Retrieved from [Link]
-
Fraser Plus Epoxy. (n.d.). Advanced Epoxy Resins Chemistry: A 2025 Comparative Analysis of Bisphenol A vs. Bisphenol F Resins. Retrieved from [Link]
-
ResearchGate. (n.d.). Flexural Strength vs Wt% of Bisphenol. Retrieved from [Link]
-
MDPI. (n.d.). Mechanical Properties of Epoxy Compounds Based on Bisphenol a Aged in Aqueous Environments. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA graphs of the cured epoxy resins. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA thermograms of the cured epoxy resins. (a) BISE/HMPA, (b).... Retrieved from [Link]
-
ResearchGate. (n.d.). Tensile strength of bio-phenolic/epoxy blends, neat epoxy, and.... Retrieved from [Link]
-
ResearchGate. (n.d.). TGA thermograms of (a) bisphenol-F epoxy (DGEBF) and bisphenol-F benzoxazine, (b) bisphenol-F epoxy (DGEBF) and IBP-a benzoxazine blends. Retrieved from [Link]
-
RSC Publishing. (n.d.). Improving thermal stability and ablative performance of epoxy resin by constructing epoxy–siloxane hybrid networks. Retrieved from [Link]
-
ResearchGate. (2023, December 13). Thermal decomposition of epoxy resin system used for filament winding. Retrieved from [Link]
-
Final Advanced Materials. (n.d.). High temperature epoxy resin from Cotronics. Retrieved from [Link]
-
NIH. (2023, September 14). Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. Retrieved from [Link]
-
NIH. (n.d.). Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC. Retrieved from [Link]
-
Shimadzu. (n.d.). Epoxy Curing Studies with Isothermal Differential Scanning Calorimetry Method. Retrieved from [Link]
-
NETZSCH. (2021, March 31). Epoxy Curing Investigated by Means of the DSC 214 Polyma and MMC 274 Nexus. Retrieved from [Link]
-
YouTube. (2023, July 26). How is DSC Used To Study Epoxy Resins?. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]
-
MDPI. (2022, September 7). Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]
-
NROChemistry. (n.d.). Claisen Rearrangement: Mechanism & Examples. Retrieved from [Link]
-
PURE Montanuniversität Leoben. (2022, March 22). Isothermal and Non-Isothermal DSC Analysis towards the Formulation of a Low-Temperature Curing Epoxy-Alcohol Resin. Retrieved from [Link]
Sources
- 1. monchy.com [monchy.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Epoxy Thermal Stability: A Professional's Guide to High-Temperature Performance - INCURE INC. [incurelab.com]
- 4. Mechanical Properties of Epoxy Compounds Based on Bisphenol a Aged in Aqueous Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 6. Claisen Rearrangement [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,2'-Diallyl-4,4'-biphenol in Advanced Materials
Abstract: This document provides a comprehensive technical guide on the applications of 2,2'-diallyl-4,4'-biphenol in materials science and polymer chemistry. It details the unique structural attributes of this monomer and its role in the synthesis of high-performance polymers, including polybenzoxazines and specialty epoxy resins. The guide offers in-depth application notes, detailed experimental protocols, and data-driven insights for researchers and professionals in the field.
Introduction: The Strategic Value of 2,2'-Diallyl-4,4'-biphenol
2,2'-Diallyl-4,4'-biphenol (DABP) is a highly functionalized aromatic diol with the IUPAC name 3,3'-diallyl-[1,1'-biphenyl]-4,4'-diol[1]. Its molecular architecture is distinguished by three key reactive moieties:
-
Two Phenolic Hydroxyl Groups: These provide reaction sites for classic condensation polymerizations, enabling the formation of polyesters, polycarbonates, polyethers, and epoxy resins.
-
Two Allyl Groups: Positioned ortho to the hydroxyl groups, these vinyl functionalities offer a secondary pathway for polymerization and crosslinking via addition reactions. This dual reactivity is the cornerstone of DABP's utility.
-
A Rigid Biphenyl Backbone: The biphenyl core imparts significant thermal stability, mechanical strength, and dimensional stability to the resulting polymers[2][3].
This unique combination of reactive sites allows for the design of advanced thermosetting polymers with tailored properties. The synthesis of DABP typically involves a Claisen rearrangement of the corresponding diallyl ether of 4,4'-biphenol, a process analogous to the synthesis of other diallyl bisphenols[4]. The strategic placement of the allyl groups allows for a sequential curing process: an initial polymerization involving the phenolic groups, followed by a post-cure or concurrent thermal crosslinking of the allyl groups. This leads to the formation of a dense, robust, and highly stable three-dimensional network.
Core Application: High-Performance Polybenzoxazine Resins
Polybenzoxazines are a class of high-performance phenolic resins that offer significant advantages over traditional phenolic and epoxy resins, including near-zero volumetric change upon curing, low water absorption, excellent thermal stability, and a high char yield[5]. The incorporation of DABP into benzoxazine chemistry elevates these properties further.
Application Note: DABP-Based Benzoxazines for Superior Thermosets
The synthesis of a benzoxazine monomer involves the Mannich condensation of a phenol, a primary amine, and formaldehyde[6]. When 2,2'-diallyl-4,4'-biphenol is used, it creates a bifunctional benzoxazine monomer featuring pendant allyl groups. The causality behind the enhanced performance of these monomers is twofold:
-
Dual Curing Mechanism: Standard benzoxazine monomers polymerize through a thermally activated ring-opening polymerization (ROP) of the oxazine ring. The presence of allyl groups on the DABP-derived monomer introduces a secondary, higher-temperature curing reaction. This results in an interpenetrating polymer network (IPN) structure, significantly increasing the crosslink density of the final thermoset[7].
-
Enhanced Thermal and Mechanical Properties: The higher crosslink density directly translates to a higher glass transition temperature (Tg), improved thermal stability (higher decomposition temperature, Td), and superior mechanical properties compared to conventional bisphenol A-based polybenzoxazines[7]. The rigid biphenyl backbone from the DABP core further contributes to this enhanced performance.
These advanced thermosets are ideal candidates for applications in aerospace, electronics (e.g., halogen-free laminates for printed circuit boards), and as structural adhesives where exceptional thermal and chemical resistance is required[5].
Protocol 1: Synthesis of a DABP-Based Benzoxazine Monomer (DABP-Bz)
This protocol describes the synthesis of a bifunctional benzoxazine monomer from 2,2'-diallyl-4,4'-biphenol, aniline, and paraformaldehyde.
Materials:
-
2,2'-Diallyl-4,4'-biphenol (DABP)
-
Aniline
-
Paraformaldehyde
-
1,4-Dioxane (or Toluene)
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Deionized Water
Experimental Workflow:
Caption: Workflow for DABP-Benzoxazine Monomer Synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2'-diallyl-4,4'-biphenol (1 mole), aniline (2.2 moles), and paraformaldehyde (4.4 moles).
-
Solvent Addition: Add 1,4-dioxane as the solvent. The amount should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the mixture to reflux (approx. 110°C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash it three times with 1N NaOH solution to remove any unreacted DABP.
-
Neutralization: Wash the organic layer repeatedly with deionized water until the aqueous layer is neutral (pH ~7).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting viscous oil in a minimal amount of dichloromethane and precipitate the product by pouring the solution into an excess of cold methanol.
-
Isolation: Collect the precipitated solid by filtration and dry it in a vacuum oven at 60°C overnight to yield the DABP-Bz monomer as a yellowish powder.
-
Characterization: Confirm the structure of the synthesized monomer using FTIR (disappearance of phenolic -OH peak, appearance of oxazine ring peaks at ~930 cm⁻¹ and 1230 cm⁻¹) and ¹H NMR spectroscopy.
Protocol 2: Thermal Curing and Characterization of Poly(DABP-Bz)
This protocol outlines the procedure for the thermal polymerization of the synthesized DABP-Bz monomer.
Curing Mechanism:
Caption: Dual curing mechanism of DABP-Benzoxazine.
Step-by-Step Methodology:
-
Sample Preparation: Place the powdered DABP-Bz monomer into a mold.
-
Curing Cycle: Transfer the mold to a programmable oven and cure using a staged heating process. A typical cycle is:
-
180°C for 2 hours
-
200°C for 2 hours
-
220°C for 2 hours
-
Post-cure at 240°C for 1 hour (to ensure complete crosslinking of allyl groups).
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): Analyze the uncured monomer to determine the onset and peak temperatures of the polymerization exotherms. Typically, two distinct exotherms may be observed, corresponding to the ring-opening and allyl group polymerizations. Analyze the cured polymer to determine its glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): Analyze the cured polymer under a nitrogen atmosphere to determine its thermal stability, including the temperature at 5% weight loss (Td5) and the char yield at 800°C.
-
Expected Data Summary:
| Property | Conventional PBz (BPA-based) | Poly(DABP-Bz) | Causality for Improvement |
| Glass Transition Temp (Tg) | ~160-180 °C | > 200 °C | Higher crosslink density from allyl groups; rigid biphenyl backbone. |
| 5% Weight Loss Temp (Td5) | ~350 °C | > 380 °C | Higher aromatic content and crosslink density. |
| Char Yield @ 800°C (N₂) | ~35-40% | > 50% | High aromatic content of the biphenyl structure. |
| Dielectric Constant (1 MHz) | ~3.0 | < 2.8 | Lower moisture absorption and absence of polar hydroxyl groups in the cured state. |
Note: Values are typical and can vary based on the specific amine used and the curing cycle.
Other Key Applications
Application Note: Specialty Epoxy Resins
2,2'-Diallyl-4,4'-biphenol can serve as a precursor for specialty epoxy resins by reacting it with epichlorohydrin. The resulting DABP-diglycidyl ether (DABP-DGE) monomer possesses both epoxy and allyl functional groups.
-
Versatile Curing: These resins can be cured using standard amine or anhydride hardeners for the epoxy groups[]. The allyl groups can then be thermally post-cured to dramatically increase the service temperature and solvent resistance of the material. This makes them suitable for high-performance adhesives and composites used in demanding environments[9][10].
-
Toughening: The flexible allyl chains can improve the toughness of the otherwise brittle epoxy network, offering a route to balance strength and fracture resistance.
Application Note: Monomer for Crosslinkable Polyesters and Polycarbonates
DABP can be used as a diol monomer in condensation polymerizations with diacyl chlorides or phosgene to produce polyesters or polycarbonates, respectively[11]. The resulting thermoplastic polymers contain pendant allyl groups along their backbone.
-
Thermoplastic to Thermoset: These functional thermoplastics can be processed using conventional techniques like injection molding or extrusion. Subsequently, a thermal treatment can be applied to crosslink the allyl groups, converting the processed part into a durable thermoset with enhanced mechanical strength and creep resistance. This "thermosetting thermoplastic" behavior is highly desirable for creating complex, high-performance parts.
Conclusion
2,2'-Diallyl-4,4'-biphenol is a versatile and powerful building block for advanced polymer systems. Its defining feature—the combination of a rigid biphenyl core with dual reactive sites (phenolic and allylic)—enables the synthesis of thermosets with exceptional thermal stability, mechanical performance, and processability. The most prominent application lies in the formulation of next-generation polybenzoxazines, where the allyl groups provide a secondary curing mechanism that significantly boosts crosslink density and performance metrics. Further utility in specialty epoxy resins and crosslinkable thermoplastics underscores its potential for creating materials that meet the stringent demands of the aerospace, electronics, and automotive industries.
References
-
PubChem. 2,2'-Diallyl-4,4'-sulfonyldiphenol. National Center for Biotechnology Information. [Link]
-
Wikipedia. 4,4'-Biphenol. Wikimedia Foundation. [Link]
- Google Patents.CN108530274B - A kind of preparation method of bisphenol A bisallyl ether.
- Google Patents.US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).
-
ResearchGate. Synthesis of porous divinylbiphenyl copolymers and their sorptive properties towards phenol and its derivatives.[Link]
-
National Institutes of Health. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS.[Link]
-
ResearchGate. Synthesis of benzoxazine monomers based on 4, 4'-thiobisphenol.[Link]
-
ResearchGate. Synthesis and Thermal Properties Study of Copolymers Derive from (Bisphenol-A and bisphenol-S).[Link]
-
National Institutes of Health. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization.[Link]
-
MDPI. The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks.[Link]
-
Scientific Research Publishing. Mechanical, Thermal and Morphology Properties of Thermoplastic Polyurethane Copolymers Incorporating α,ω-Dihydroxy.[Link]
-
ResearchGate. Synthesis, characterization, and thermal properties of benzoxazine monomers containing allyl groups.[Link]
-
ResearchGate. Molecular structures of (a) 4,4′-biphenol diglycidyl epoxy (BPE), (b) 3,3.[Link]
- Google Patents.
-
Wikipedia. Polybenzoxazine. Wikimedia Foundation. [Link]
-
MDPI. Enhancing the Mechanical and Thermal Properties of Epoxy Resin via Blending with Thermoplastic Polysulfone.[Link]
Sources
- 1. 2,2'-Diallyl-4,4'-biphenol 95% | CAS: 6942-01-4 | AChemBlock [achemblock.com]
- 2. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]
- 3. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN108530274B - A kind of preparation method of bisphenol A bisallyl ether - Google Patents [patents.google.com]
- 5. Polybenzoxazine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 9. US4132718A - Preparation of liquid epoxy resins from bisphenols - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP) - Google Patents [patents.google.com]
Application Notes and Protocols for the Crosslinking of 2,2'-Diallyl-4,4'-biphenol
Introduction: The Strategic Value of 2,2'-Diallyl-4,4'-biphenol in Advanced Polymer Networks
2,2'-Diallyl-4,4'-biphenol is a highly functional monomer poised for the development of advanced thermosetting polymers. Its unique molecular architecture, featuring a rigid biphenol backbone and two reactive allyl groups, offers a compelling platform for creating crosslinked networks with enhanced thermal stability, mechanical robustness, and specific chemical resistance. The biphenol moiety contributes to high-temperature performance and dimensional stability, while the diallyl functionality allows for versatile crosslinking through various polymerization mechanisms.[1][2]
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. The focus is to elucidate the primary crosslinking mechanisms applicable to 2,2'-diallyl-4,4'-biphenol and to provide detailed, field-proven protocols for the synthesis and characterization of the resulting polymer networks.
Core Crosslinking Mechanisms
The presence of two terminal alkene functionalities in 2,2'-diallyl-4,4'-biphenol allows for network formation primarily through addition polymerization. The most prominent and industrially relevant mechanisms are free-radical polymerization and thiol-ene reactions.
Free-Radical Polymerization
This is a common and versatile method for crosslinking vinyl monomers. The reaction is initiated by the decomposition of a radical initiator, which generates free radicals that attack the double bonds of the allyl groups, propagating a chain reaction that leads to a three-dimensional network.
-
Initiator Selection: The choice of initiator is dictated by the desired curing temperature. Peroxides (e.g., benzoyl peroxide, dicumyl peroxide) are suitable for thermal curing at elevated temperatures, while photoinitiators (e.g., Irgacure series) are used for UV curing at ambient temperatures. The initiator concentration is a critical parameter; a higher concentration generally leads to a faster reaction rate but may result in a lower degree of conversion and compromised mechanical properties due to early gelation and vitrification.[3][4]
-
Temperature Control: The curing temperature significantly influences the polymerization kinetics and the final network structure. A controlled temperature profile is crucial to manage the exotherm of the reaction and prevent the formation of internal stresses.
-
Inhibitors: Diallyl monomers can be sensitive to premature polymerization. Small amounts of inhibitors like butylated hydroxytoluene (BHT) are often included to ensure storage stability and control the onset of the reaction.[4]
Caption: Free-radical polymerization of 2,2'-diallyl-4,4'-biphenol.
Thiol-Ene "Click" Chemistry
The thiol-ene reaction is a highly efficient and versatile "click" chemistry approach for polymer synthesis and crosslinking. It involves the radical-mediated addition of a thiol (R-SH) to an alkene (the "ene" of the diallyl group). This reaction is known for its high yields, rapid rates, and insensitivity to many common solvents and functional groups.
-
Stoichiometry: The ratio of thiol to ene functional groups is critical. A 1:1 stoichiometry is typically used to achieve a highly crosslinked and homogeneous network. Deviations from this ratio can be used to tailor the network properties, such as creating a softer material with pendant thiol or ene groups.
-
Multifunctional Thiols: To form a crosslinked network, a thiol with a functionality of at least three is required to react with the difunctional diallyl biphenol. Common multifunctional thiols include trimethylolpropane tris(3-mercaptopropionate) (TMPMP) and pentaerythritol tetrakis(3-mercaptopropionate) (PETMP).
-
Initiation: The reaction can be initiated by either UV light (with a suitable photoinitiator) or heat. Photochemical initiation is often preferred for its rapid curing at ambient temperature and spatial control.
Caption: Thiol-ene reaction for crosslinking 2,2'-diallyl-4,4'-biphenol.
Experimental Protocols
Protocol 1: Thermal Crosslinking via Free-Radical Polymerization
Objective: To prepare a thermally crosslinked polymer network from 2,2'-diallyl-4,4'-biphenol using a peroxide initiator.
Materials:
-
2,2'-Diallyl-4,4'-biphenol (purity >95%)
-
Dicumyl peroxide (DCP)
-
Anhydrous toluene
-
Nitrogen gas supply
Procedure:
-
Monomer Preparation: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 10.0 g of 2,2'-diallyl-4,4'-biphenol in 20 mL of anhydrous toluene.
-
Initiator Addition: Add 0.2 g (2 wt%) of dicumyl peroxide to the solution.
-
Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to remove any dissolved oxygen, which can inhibit the polymerization.
-
Curing: Heat the reaction mixture to 120°C with continuous stirring. Maintain this temperature for 2 hours.
-
Post-Curing: After the initial curing, a gel-like solid should have formed. Carefully remove the solvent under reduced pressure and then post-cure the solid polymer in a vacuum oven at 150°C for 4 hours to ensure complete crosslinking.
-
Characterization: The resulting crosslinked polymer can be characterized for its thermal and mechanical properties.
Protocol 2: UV-Induced Thiol-Ene Crosslinking
Objective: To rapidly prepare a crosslinked polymer network at ambient temperature using a thiol-ene reaction initiated by UV light.
Materials:
-
2,2'-Diallyl-4,4'-biphenol
-
Trimethylolpropane tris(3-mercaptopropionate) (TMPMP)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator
-
Anhydrous tetrahydrofuran (THF)
-
UV curing system (365 nm)
Procedure:
-
Formulation: In a glass vial, prepare a formulation by mixing:
-
2.67 g of 2,2'-diallyl-4,4'-biphenol (1 mole equivalent of ene)
-
3.98 g of TMPMP (1 mole equivalent of thiol)
-
0.067 g (1 wt% of total monomer mass) of DMPA
-
5 mL of anhydrous THF to ensure homogeneity.
-
-
Mixing: Thoroughly mix the components until a clear, homogeneous solution is obtained.
-
Casting: Cast the solution onto a glass substrate or into a mold of desired dimensions.
-
Solvent Evaporation: Allow the solvent to evaporate in a fume hood for 30 minutes.
-
UV Curing: Place the cast film or mold under a UV lamp (365 nm) with an intensity of approximately 20 mW/cm². Irradiate for 5-10 minutes, or until the film is tack-free.
-
Post-Curing: For optimal network formation, a post-cure at a slightly elevated temperature (e.g., 80°C for 1 hour) in an oven can be beneficial.
Characterization of Crosslinked Networks
A comprehensive characterization of the crosslinked polymer is essential to understand its structure-property relationships.
| Technique | Parameter Measured | Typical Expected Results for 2,2'-Diallyl-4,4'-biphenol Networks |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), curing exotherm | A high Tg is expected due to the rigid biphenol backbone. The curing exotherm provides information on the extent of reaction.[5][6][7] |
| Thermogravimetric Analysis (TGA) | Thermal decomposition temperature | High thermal stability with decomposition temperatures typically above 300°C.[8][9] |
| Dynamic Mechanical Analysis (DMA) | Storage modulus (E'), loss modulus (E''), tan delta | High storage modulus in the glassy state, with a clear glass transition region. |
| Swell Test | Swelling ratio, crosslink density | Low swelling in common organic solvents, indicating a high degree of crosslinking.[10][11] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of functional group peaks | Disappearance of the C=C stretching vibration of the allyl group and, in the case of thiol-ene, the S-H stretching vibration. |
Troubleshooting and Field-Proven Insights
-
Incomplete Curing: If the polymer remains tacky or soft after curing, consider increasing the initiator concentration, curing time, or temperature. For UV curing, ensure the lamp intensity is adequate and the photoinitiator is appropriate for the wavelength.
-
Brittleness: A highly crosslinked network can be brittle. To improve toughness, consider incorporating a flexible comonomer or using a longer-chain multifunctional thiol in the thiol-ene reaction.
-
Phase Separation: In some cases, especially with comonomers, phase separation can occur during curing. This can be investigated using techniques like scanning electron microscopy (SEM) or atomic force microscopy (AFM).[12]
Conclusion
2,2'-Diallyl-4,4'-biphenol is a promising monomer for the creation of high-performance thermoset materials. By leveraging well-established crosslinking chemistries such as free-radical polymerization and thiol-ene reactions, researchers can tailor the properties of the resulting networks for a wide range of applications, from advanced composites to specialized materials in drug development. The protocols and insights provided in these application notes offer a solid foundation for exploring the full potential of this versatile building block.
References
-
Thiol-ene reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]
-
Orthogonal Thiol-ene 'Click' Reactions: A Powerful Combination for Fabrication and Functionalization of Patterned Hydrogels. (2017). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Development of temperature-responsive polymeric gels with physical crosslinking due to intermolecular π–π interactions. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
Kryger, M. (2008). ENE COUPLING. University of Illinois Chemistry. Retrieved January 22, 2026, from [Link]
-
Investigations of thiol-modified phenol derivatives for the use in thiol–ene photopolymerizations. (2014). PMC - NIH. Retrieved January 22, 2026, from [Link]
- Method for preparing bisphenol S diallyl ether. (n.d.). Google Patents.
-
TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS. (2016). ResearchGate. Retrieved January 22, 2026, from [Link]
- Free-radical crosslinking polymerization and copolymerization of multivinyl compounds. (2007). Advances in Polymer Science.
-
The Role of 2,2'-Biphenol in Advanced Polymer Synthesis. (n.d.). Polymer Synthesis Insights. Retrieved January 22, 2026, from [Link]
-
Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. (2022). MDPI. Retrieved January 22, 2026, from [Link]
- Differential scanning calorimetry of phenol–formaldehyde resins cure-accelerated by carbon
- THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRESS. (n.d.). University of Iowa.
-
Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]
-
Characterization of the Degree of Cure of Thermosetting Resins by DSC. (n.d.). TA Instruments. Retrieved January 22, 2026, from [Link]
-
Ziegler-Natta Polymerizations. (2023). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
DSC Analysis on Thermosets. (2023). NETZSCH Analyzing & Testing. Retrieved January 22, 2026, from [Link]
-
The effect of cross linking density on the mechanical properties and structure of the epoxy polymers: Molecular dynamics simulation. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
The design and synthesis of biphenol derived host molecules. (1996). University of Windsor Scholarship. Retrieved January 22, 2026, from [Link]
-
Mechanical and Thermal Properties of Cross-Linked Phenolic Resins Using Molecular Dynamics. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]
-
4,4'-Biphenol. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
DSC curves of blend resins before (A) and after (B) curing. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. (n.d.).
-
Degree of crosslinking and mechanical properties of crosslinked poly(vinyl alcohol) beads for use in solid-phase organic synthesis. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Free-radical crosslinking copolymerization of styrene/unsaturated polyester resins: 1.
-
Simultaneous DSC-Raman Analysis of the Curing of an Epoxy Thermoset. (n.d.). TA Instruments. Retrieved January 22, 2026, from [Link]
-
Thermal stability of cross-linked polymers: Methyl methacrylate with divinylbenzene and styrene with dimethacrylates. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Study on Mechanical Properties of Polyurethane Cross-Linked P(E-co-T)/PEG Blended Polyether Elastomer. (2022). PubMed Central. Retrieved January 22, 2026, from [Link]
- Successful radical induced cationic frontal polymerization of epoxy-based monomers by C–C labile compounds. (2015).
-
SYNTHESIS, THERMAL AND ELECTRICAL PROPERTIES OF COPOLYMERS BASED ON 4,4'-BIPHENOL. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Naturally-Derived Amphiphilic Polystyrenes Prepared by Aqueous Controlled/Living Cationic Polymerization and Copolymerization of Vinylguaiacol with R–OH/BF3·OEt2. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Effects of Free Radical Initiators on Polyethylene Glycol Dimethacrylate Hydrogel Properties and Biocompatibility. (2017). PubMed. Retrieved January 22, 2026, from [Link]
-
Data Driven Stereoselective Cationic Polymerization. (2025). ChemRxiv. Retrieved January 22, 2026, from [Link]
-
Catalytic synthesis of benign bisphenols. (n.d.). Diva-Portal.org. Retrieved January 22, 2026, from [Link]
- High yield process for preparing 4,4'-biphenol and para-alkylbenzenes. (n.d.). Google Patents.
-
Cationic polymerization of a cycloaliphatic diepoxide with latent initiators in the presence of structurally different diols. (2003). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Thermal Stability of Modified Epoxy Polymers with Aminophenol Groups Introduced during Chemical Crosslinking. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]
-
The cure mechanism of the 4,4′-(N,N′-bismaleimide)diphenylmethane-2,2′-diallylbisphenol a system. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
The thermal stability of cross-linked polymers: methyl methacrylate with divinylbenzene and styrene with dimethacrylates. (n.d.). University of Strathclyde. Retrieved January 22, 2026, from [Link]
-
2,2'-Diallyl-4,4'-sulfonyldiphenol. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]
- 3. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement | MDPI [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. tainstruments.com [tainstruments.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. researchgate.net [researchgate.net]
- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cpsm.kpi.ua [cpsm.kpi.ua]
Step-by-step experimental procedure for synthesizing 2,2-Diallyl-4,4-biphenol
Abstract: This application note provides a detailed, two-step experimental procedure for the synthesis of 2,2'-Diallyl-4,4'-biphenol, a valuable monomer and synthetic intermediate. The synthesis commences with the O-alkylation of 4,4'-biphenol via a Williamson ether synthesis to yield the 4,4'-diallyloxybiphenyl intermediate. This is followed by a thermal, uncatalyzed aromatic Claisen rearrangement, a classic[1][1]-sigmatropic shift, to furnish the target molecule. This guide offers in-depth procedural details, mechanistic explanations, safety protocols, and characterization data intended for researchers in organic synthesis, polymer chemistry, and materials science.
Introduction and Synthetic Strategy
2,2'-Diallyl-4,4'-biphenol is a bifunctional monomer containing both reactive allyl groups and phenolic hydroxyls. This unique structure makes it a key building block for high-performance polymers, epoxy resins, and other advanced materials where thermal stability, chemical resistance, and specific cross-linking capabilities are desired.
The synthetic route detailed herein is a robust and well-established pathway that leverages two fundamental reactions in organic chemistry.
Step 1: Williamson Ether Synthesis. The synthesis begins with the dialkylation of 4,4'-biphenol with allyl bromide. This reaction proceeds via an SN2 mechanism where the phenoxide ions, generated in situ by a base, act as nucleophiles attacking the electrophilic carbon of allyl bromide[1][2]. The use of a polar aprotic solvent and a mild inorganic base like potassium carbonate is a cost-effective and efficient choice for this transformation[3][4][5].
Step 2: Aromatic Claisen Rearrangement. The core of the synthesis is the thermal rearrangement of the intermediate, 4,4'-diallyloxybiphenyl. This intramolecular, concerted pericyclic reaction involves a six-membered cyclic transition state, resulting in the migration of the allyl groups from the ether oxygen to the ortho positions on the biphenyl core[6][7]. The reaction requires significant thermal energy, typically necessitating the use of a high-boiling inert solvent to achieve temperatures around 200°C[8][9]. The subsequent tautomerization of the dienone intermediate restores aromaticity to yield the final phenolic product.
Overall Synthetic Scheme
Caption: Overall two-step synthesis of 2,2'-Diallyl-4,4'-biphenol.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 4,4'-Biphenol | C₁₂H₁₀O₂ | 186.21 | ≥98% | Sigma-Aldrich |
| Allyl Bromide | C₃H₅Br | 120.99 | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | ≥99% | Fisher Scientific |
| Acetone | C₃H₆O | 58.08 | ACS Grade | VWR |
| N,N-Diethylaniline | C₁₀H₁₅N | 149.23 | ≥99% | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | VWR |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | 37% w/w | Fisher Scientific |
| Sodium Hydroxide | NaOH | 40.00 | ≥98% | Sigma-Aldrich |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | ACS Grade | VWR |
| Celite® (Diatomaceous Earth) | - | - | - | Sigma-Aldrich |
Equipment
-
Three-neck round-bottom flasks (500 mL and 250 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Thermometer or thermocouple
-
Separatory funnel (1 L)
-
Büchner funnel and filter flasks
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or pH meter
-
Nitrogen or Argon gas inlet
Experimental Protocols
PART A: Synthesis of 4,4'-Diallyloxybiphenyl (Intermediate)
This procedure is based on the principles of the Williamson ether synthesis, a reliable method for forming ethers from phenols[4][5][10].
1. Reaction Setup:
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4,4'-biphenol (18.6 g, 0.10 mol).
-
Add anhydrous potassium carbonate (34.6 g, 0.25 mol). Rationale: A slight excess of the base ensures complete deprotonation of the weakly acidic phenolic hydroxyl groups.
-
Add 250 mL of acetone. Begin stirring to create a suspension.
2. Alkylation Reaction:
-
Slowly add allyl bromide (26.6 g, 19.5 mL, 0.22 mol) to the suspension at room temperature using a dropping funnel or syringe over 15 minutes. Rationale: A 10% molar excess of the alkylating agent drives the reaction to completion.
-
Heat the mixture to reflux (approx. 56°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 24 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 8:2 v/v), checking for the disappearance of the 4,4'-biphenol spot.
3. Work-up and Isolation:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite® in a Büchner funnel to remove the potassium carbonate and the potassium bromide byproduct.
-
Wash the filter cake with additional acetone (2 x 30 mL) to recover any residual product.
-
Combine the filtrates and remove the acetone using a rotary evaporator.
-
The resulting crude solid is dissolved in 200 mL of diethyl ether and transferred to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 100 mL) to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4'-diallyloxybiphenyl.
4. Purification:
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol. If necessary, add water dropwise until turbidity persists, then re-heat to dissolve.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Expected Yield: 85-95%. Melting Point: ~130-132°C.
PART B: Claisen Rearrangement to 2,2'-Diallyl-4,4'-biphenol (Final Product)
This procedure employs a high-temperature thermal rearrangement, a powerful C-C bond-forming reaction[6][9].
1. Reaction Setup:
-
Place the purified 4,4'-diallyloxybiphenyl (20.0 g, 0.075 mol) into a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet.
-
Add N,N-diethylaniline (100 mL) to the flask. Rationale: N,N-diethylaniline serves as a high-boiling solvent (b.p. ~215°C) that enables the high temperature required for the rearrangement. It also acts as a base to scavenge any acidic impurities that could lead to side reactions.
-
Begin stirring and flush the system with nitrogen for 10-15 minutes to create an inert atmosphere.
2. Thermal Rearrangement:
-
Heat the reaction mixture to a vigorous reflux (target temperature: 200-215°C).
-
Maintain this temperature for 6-8 hours. The reaction progress can be monitored by TLC (hexane/ethyl acetate, 8:2 v/v) by observing the consumption of the starting ether and the appearance of the more polar phenolic product.
3. Work-up and Isolation:
-
Cool the dark reaction mixture to room temperature.
-
Pour the mixture into a 1 L separatory funnel containing 300 mL of diethyl ether.
-
Extract the organic layer with 1 M hydrochloric acid (4 x 100 mL) to remove the N,N-diethylaniline solvent. Rationale: The acidic wash protonates the amine solvent, forming a water-soluble salt that partitions into the aqueous layer.
-
Wash the organic layer with deionized water (1 x 100 mL) and then with brine (1 x 100 mL).
4. Product Extraction:
-
Extract the desired phenolic product from the diethyl ether solution using a 2 M sodium hydroxide solution (3 x 100 mL). Rationale: The basic wash deprotonates the phenolic product, forming a water-soluble sodium phenoxide salt. This selectively moves the product into the aqueous layer, leaving non-acidic impurities behind in the ether.
-
Combine the aqueous basic extracts in a large beaker and cool in an ice bath.
5. Precipitation and Purification:
-
While stirring vigorously, slowly acidify the combined aqueous extracts to pH ~2 by adding concentrated hydrochloric acid dropwise. The target product will precipitate as a solid.
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Dry the solid in a vacuum oven at 60-70°C to a constant weight.
-
For higher purity, the product can be recrystallized from toluene or a mixture of hexane and ethyl acetate.
-
Expected Yield: 70-85%. Melting Point: ~103-105°C.
Characterization
The identity and purity of the final product, 2,2'-Diallyl-4,4'-biphenol, should be confirmed by standard analytical techniques[11].
-
¹H NMR (500 MHz, CDCl₃):
-
δ ~7.20 (d, 2H, Ar-H)
-
δ ~7.05 (d, 2H, Ar-H)
-
δ ~6.85 (dd, 2H, Ar-H)
-
δ ~6.00 (m, 2H, -CH=CH₂)
-
δ ~5.10 (m, 4H, -CH=CH₂ )
-
δ ~4.90 (s, 2H, Ar-OH )
-
δ ~3.45 (d, 4H, Ar-CH₂ -CH)
-
-
¹³C NMR (125 MHz, CDCl₃):
-
δ ~152.0 (C-OH)
-
δ ~138.0 (Ar-C)
-
δ ~136.5 (-C H=CH₂)
-
δ ~131.0 (Ar-CH)
-
δ ~129.0 (Ar-C)
-
δ ~128.0 (Ar-CH)
-
δ ~116.0 (-CH=C H₂)
-
δ ~115.5 (Ar-CH)
-
δ ~35.0 (Ar-C H₂)
-
-
FT-IR (KBr, cm⁻¹):
-
~3400-3500 (broad, O-H stretch)
-
~3080 (C-H stretch, sp² C-H)
-
~2980, 2860 (C-H stretch, sp³ C-H)
-
~1640 (C=C stretch, allyl)
-
~1610, 1500 (C=C stretch, aromatic)
-
~915 (out-of-plane bend, =CH₂)
-
Safety and Hazard Management
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4,4'-Biphenol: May cause skin, eye, and respiratory irritation. Harmful if swallowed[12].
-
Allyl Bromide: Highly toxic, lachrymatory, and flammable. It is a suspected carcinogen. Handle with extreme care in a fume hood. Avoid inhalation and skin contact. Keep away from heat and open flames.
-
N,N-Diethylaniline: Toxic if swallowed, inhaled, or in contact with skin. Handle with care, ensuring no contact with skin or eyes[13][14][15].
-
Acetone & Diethyl Ether: Highly flammable solvents. Ensure there are no ignition sources nearby when in use.
-
Acids and Bases (HCl, NaOH): Corrosive. Handle with appropriate care to avoid skin and eye burns. The neutralization of the basic aqueous layer with concentrated HCl is an exothermic process and should be performed slowly in an ice bath.
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
References
-
Synthesis of diallyl bisphenol A by bulk Claisen rearrangement reaction. (2010). Advanced Materials Research. Available at: [Link]
-
Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids. (2015). National Institutes of Health. Available at: [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]
- Process for preparing bis-(4-hydroxy-3,5-dibromo-phenyl)-sulfone derivatives. (1987). Google Patents.
-
Claisen Rearrangement. Organic Chemistry Portal. Available at: [Link]
-
Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. (2023). protocols.io. Available at: [Link]
-
SELECTIVE ALLYLATION AND PROPARGYLATION OF AZOLES BY PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT. (1994). HETEROCYCLES. Available at: [Link]
-
The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. Available at: [Link]
-
The Cope and Claisen Rearrangements. (2019). Master Organic Chemistry. Available at: [Link]
-
Synthesis of alkly aryl ethers: cesium carbonate catalyzed O-alkylation of phenol. (2010). Journal of Chemical Research. Available at: [Link]
-
Williamson Ether Synthesis. University of California, Irvine. Available at: [Link]
-
N,N-Dimethylaniline SAFETY DATA SHEET. (2024). POCH. Available at: [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2024). MDPI. Available at: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]
-
The Claisen Rearrangement. Organic Reactions. Available at: [Link]
-
Williamson Ether Synthesis (Williamson Reaction). Name Reactions in Organic Synthesis. Available at: [Link]
-
4,4'-Dihydroxybiphenyl. PubChem. Available at: [Link]
-
Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes. (2007). PubMed. Available at: [Link]
-
13C NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. ResearchGate. Available at: [Link]
-
4-Biphenylol | C12H10O | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Claisen Rearrangement [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. organicreactions.org [organicreactions.org]
- 10. francis-press.com [francis-press.com]
- 11. mdpi.com [mdpi.com]
- 12. 4,4'-Dihydroxybiphenyl | C12H10O2 | CID 7112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. N,N-DIETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols for the Comprehensive Characterization of 2,2'-Diallyl-4,4'-biphenol
Abstract: This document provides a detailed guide to the essential analytical techniques for the comprehensive characterization of 2,2'-diallyl-4,4'-biphenol. As a key monomer in the synthesis of advanced polymers, flame retardants, and specialty resins, verifying its identity, purity, and stability is paramount for researchers and drug development professionals. This guide moves beyond mere procedural lists, delving into the causality behind experimental choices and establishing a self-validating analytical framework. We will cover spectroscopic, chromatographic, and thermal methods, providing both theoretical grounding and field-proven protocols.
Introduction: The Significance of 2,2'-Diallyl-4,4'-biphenol
2,2'-Diallyl-4,4'-biphenol is a bifunctional organic compound featuring a biphenol core with ortho-positioned allyl groups. This unique structure makes it a valuable building block in polymer chemistry. The phenolic hydroxyl groups provide sites for polyester or polyether formation, while the allyl groups can undergo polymerization or cross-linking reactions.[1][2] Its parent structure, biphenol, is known to impart high thermal stability and rigidity to polymers.[3] Therefore, the precise characterization of this monomer is not merely an academic exercise; it is a critical quality control step to ensure the performance, safety, and reproducibility of the final materials.
This guide outlines a multi-technique approach to provide orthogonal data points, ensuring a robust and complete analytical profile of the molecule.
Primary Structural Elucidation: NMR and Mass Spectrometry
The foundational analysis for any novel or synthesized compound involves unequivocally confirming its chemical structure and molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy provides atom-level connectivity information, while Mass Spectrometry (MS) delivers precise mass data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for elucidating the precise structure of an organic molecule. For 2,2'-diallyl-4,4'-biphenol, ¹H NMR will confirm the presence and connectivity of the allyl and aromatic protons, while ¹³C NMR will identify all unique carbon environments. Due to the molecule's C₂ symmetry, the number of signals will be halved, simplifying the spectra and providing a key structural confirmation point. The choice of a deuterated solvent is critical; DMSO-d₆ is often preferred for phenols as it allows for the observation of the exchangeable hydroxyl proton.
¹H and ¹³C NMR Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the 2,2'-diallyl-4,4'-biphenol sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent peaks in the spectrum.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
This experiment requires more scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign signals to specific protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on chemical shifts and comparison with predicted values.
Expected NMR Data Summary
| Technique | Assignment (See Structure) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | H-a (Phenolic OH) | ~9.0 - 9.5 | Singlet (broad) | Position is concentration-dependent and exchanges with D₂O. |
| H-b, H-c, H-d (Aromatic) | ~6.8 - 7.2 | Multiplets | Complex splitting due to ortho and meta couplings. | |
| H-e (Allyl -CH=) | ~5.9 - 6.1 | Multiplet (ddt) | Coupled to H-f (cis/trans) and H-g. | |
| H-f (Allyl =CH₂) | ~5.0 - 5.2 | Multiplet | Two distinct signals due to cis/trans relationship to the vinyl proton. | |
| H-g (Allyl -CH₂-) | ~3.3 - 3.5 | Doublet | Coupled to H-e. | |
| ¹³C NMR | Aromatic C-OH | ~150 - 155 | Singlet | Quaternary carbon, deshielded by oxygen. |
| Aromatic C-C (Biphenyl) | ~130 - 135 | Singlet | Quaternary carbon at the biphenyl linkage. | |
| Aromatic C-H | ~115 - 130 | Multiple singlets | ||
| Aromatic C-Allyl | ~125 - 130 | Singlet | Quaternary carbon attached to the allyl group. | |
| Allyl -CH= | ~137 | Singlet | ||
| Allyl =CH₂ | ~116 | Singlet | ||
| Allyl -CH₂- | ~35 | Singlet |
Note: Predicted shifts are estimates. Actual values may vary based on solvent and concentration.
Mass Spectrometry (MS)
Expertise & Rationale: MS is used to confirm the molecular weight of the target compound with high precision. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition, providing definitive proof of the chemical formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like phenols, minimizing fragmentation and yielding a strong signal for the molecular ion.[4][5] Analysis is typically performed in negative ion mode to deprotonate the acidic phenolic groups, forming the [M-H]⁻ ion.
LC-MS Protocol for Molecular Weight Confirmation
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[5][6]
-
Chromatography (Optional but Recommended): A quick chromatographic separation using a C18 column can remove non-ionizable impurities before the sample enters the mass spectrometer. A simple isocratic flow of 50:50 acetonitrile:water with 0.1% formic acid is often sufficient.
-
Mass Spectrometry Acquisition:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Mass Range: Scan from m/z 100 to 500.
-
Data Analysis: Identify the base peak corresponding to the [M-H]⁻ ion. The theoretical exact mass of C₁₈H₁₈O₂ is 266.1307, so the expected [M-H]⁻ ion is at m/z 265.1229. Compare the measured accurate mass to the theoretical mass; a mass error of <5 ppm provides high confidence in the elemental composition.
-
-
Tandem MS (MS/MS): To further confirm the structure, the [M-H]⁻ ion can be isolated and fragmented. The fragmentation pattern provides clues about the molecule's structure.
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Analysis Mode | Expected Fragmentation |
| [M-H]⁻ | 265.1229 | ESI Negative | Parent Ion |
| [M-H - C₃H₅]⁻ | 224.0810 | MS/MS | Loss of an allyl radical |
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical and chemical compounds. For a non-polar molecule like 2,2'-diallyl-4,4'-biphenol, Reversed-Phase HPLC (RP-HPLC) is the method of choice. A C18 column provides excellent separation based on hydrophobicity. A gradient elution (gradually increasing the organic solvent percentage) is employed to ensure that any impurities, which may have significantly different polarities (e.g., starting materials or side-products), are eluted and resolved from the main peak. UV detection is ideal, as the biphenyl system contains a strong chromophore.[7][8] The wavelength of ~260-280 nm is typically chosen for phenolic compounds.[9]
HPLC Purity Determination Protocol
-
System Preparation: Ensure the HPLC system is thoroughly purged and equilibrated with the initial mobile phase conditions.
-
Standard and Sample Preparation:
-
Standard: Prepare a stock solution of a reference standard of 2,2'-diallyl-4,4'-biphenol at 1.0 mg/mL in acetonitrile. Prepare a working standard at ~0.1 mg/mL by diluting the stock solution.
-
Sample: Prepare the sample to be tested at the same concentration as the working standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[9]
-
-
Chromatographic Conditions:
-
Instrumentation: HPLC with a UV or Diode Array Detector (DAD).[10]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 278 nm.[8]
-
Column Temperature: 30 °C.
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 50 | 50 |
| 30.0 | 50 | 50 |
-
Data Analysis:
-
Run a blank (injection of solvent) to identify any system peaks.
-
Inject the standard to determine the retention time (RT) of the main peak.
-
Inject the sample. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Workflow for HPLC Purity Analysis
Caption: HPLC workflow from sample preparation to final purity report.
Spectroscopic Fingerprinting and Thermal Properties
While NMR and MS confirm the structure, FTIR, UV-Vis, and thermal analysis provide a valuable fingerprint for rapid identification and information about the material's bulk properties.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule. The resulting spectrum serves as a unique molecular "fingerprint." For 2,2'-diallyl-4,4'-biphenol, we expect to see characteristic absorption bands for the phenolic O-H group, aromatic C-H and C=C bonds, and the allyl group's C=C and C-H bonds.[11][12] Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.[13]
FTIR-ATR Protocol
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.[13]
-
Data Analysis: Identify the key absorption bands and compare them to known values for the expected functional groups.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3200-3500 (Broad) | O-H (Phenol) | Stretching (H-bonded)[14][15] |
| 3050-3100 | C-H (Aromatic/Vinyl) | Stretching |
| 2850-2960 | C-H (Allyl CH₂) | Stretching |
| ~1640 | C=C (Allyl) | Stretching |
| 1500-1600 | C=C (Aromatic) | Ring Stretching |
| ~1250 | C-O (Phenol) | Stretching |
| ~910, 990 | =C-H (Allyl) | Out-of-plane Bending |
UV-Visible (UV-Vis) Spectroscopy
Expertise & Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems.[16][17] The biphenyl core is an excellent chromophore. This technique is useful for quantitative analysis (using a calibration curve) and as a quick identity check. Phenolic compounds typically show strong absorbance in the 270-280 nm range.[18]
UV-Vis Protocol
-
Sample Preparation: Prepare a very dilute solution of the sample (e.g., 1-10 µg/mL) in a UV-transparent solvent such as ethanol or methanol.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Analysis:
-
Fill a quartz cuvette with the solvent to be used as the blank and record a baseline.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the sample from 400 nm down to 200 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Thermal Analysis (TGA/DSC)
Expertise & Rationale: Thermal analysis is critical for understanding the material's behavior at elevated temperatures, which is essential for its application in polymer synthesis.[2]
-
Differential Scanning Calorimetry (DSC): Determines the melting point (a key indicator of purity) and other thermal transitions like glass transitions or crystallization events.
-
Thermogravimetric Analysis (TGA): Measures the change in mass as a function of temperature, revealing the decomposition temperature and thermal stability of the compound.[19][20]
TGA/DSC Protocol
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan or a ceramic/platinum TGA pan.
-
Instrumentation: Use a calibrated TGA and/or DSC instrument.
-
Acquisition:
-
DSC: Heat the sample under a nitrogen atmosphere from room temperature to a temperature above its expected melting point (e.g., 25°C to 200°C) at a controlled rate, typically 10 °C/min. The melting point is identified as the peak of the endothermic event.
-
TGA: Heat the sample under a nitrogen or air atmosphere from room temperature to a high temperature (e.g., 600°C) at a controlled rate (10 °C/min).[20]
-
-
Data Analysis:
-
From the DSC thermogram, determine the onset and peak temperature of the melting endotherm. A sharp melting peak indicates high purity.
-
From the TGA thermogram, determine the onset of decomposition (T_onset) or the temperature at which 5% weight loss occurs (T_d5), which is a common measure of thermal stability.
-
Integrated Analytical Workflow
No single technique provides a complete picture. A robust characterization relies on the orthogonal data generated from this suite of analyses. The relationship between these techniques provides a self-validating system for confirming the identity, purity, and properties of 2,2'-diallyl-4,4'-biphenol.
Comprehensive Characterization Workflow
Caption: Integrated workflow for the complete characterization of the target compound.
References
- SIELC Technologies. (2018). Disodium 4,4'-bis(2-sulfostyryl)biphenyl.
- MDPI. (n.d.). Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds.
- Publisso. (2023). Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS.
- SIELC Technologies. (n.d.). Separation of Disodium 4,4'-bis(2-sulfostyryl)biphenyl on Newcrom R1 HPLC column.
- BioProcess International. (n.d.). Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox.
- OMICS International. (2011). Development and Validation of Analytical Methods for Pharmaceuticals.
- Mol-Instincts. (n.d.). 2,2'-Biphenol.
- Thermo Fisher Scientific. (n.d.). A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combination.
- MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species.
- Wikipedia. (n.d.). 4,4'-Biphenol.
- PubChem. (n.d.). 2,2'-Diallyl-4,4'-sulfonyldiphenol.
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 4,4'-Dihydroxybiphenyl Detection.
- ResearchGate. (2016). Fourier Transform Infrared Spectroscopy of “Bisphenol A”.
- ResearchGate. (n.d.). The cure mechanism of the 4,4′-(N,N′-bismaleimide)diphenylmethane-2,2′-diallylbisphenol a system.
- ResearchGate. (n.d.). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking.
- DTIC. (n.d.). Thermal Decomposition Mechanism of 2,2-Bis-(4-Hydroxy-phenyl)-1, 1-Dichloroethylene-Based Polymers.
- MDPI. (n.d.). Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis.
- Asian Journal of Pharmaceutical Analysis. (n.d.). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking.
- PubMed. (n.d.). Molecular vibrations of bisphenol "S" revealed by FTIR spectroscopy and their correlation with bisphenol "A" disclosed by principal component analysis.
- International Journal of Research and Analytical Reviews. (n.d.). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review.
- ResearchGate. (n.d.). FT-IR spectra of bisphenol-A based novolac resins.
- ResearchGate. (n.d.). SYNTHESIS, THERMAL AND ELECTRICAL PROPERTIES OF COPOLYMERS BASED ON 4,4'-BIPHENOL.
- YouTube. (2023). FTIR-18 || IR spectra of Alcohols & phenols.
- Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol.
- Wiley Online Library. (n.d.). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry.
- ResearchGate. (n.d.). Electron ionisation mass spectral study of 2-(2-carboxy-4,5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and thermal study of 2,2'-biphenol- tetraethylenepentamine-formaldehyde terpolymer resin.
- MDPI. (n.d.). Iron Nanoparticles Derived from Olive Mill Wastewater for Sustainable Soil Remediation.
- ChemicalBook. (n.d.). 2,2'-Biphenol(1806-29-7) 1H NMR spectrum.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]
- 4. series.publisso.de [series.publisso.de]
- 5. library.dphen1.com [library.dphen1.com]
- 6. 2,2'-Diallyl-4,4'-sulfonyldiphenol | C18H18O4S | CID 833466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular vibrations of bisphenol "S" revealed by FTIR spectroscopy and their correlation with bisphenol "A" disclosed by principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. ajpaonline.com [ajpaonline.com]
- 17. ijset.in [ijset.in]
- 18. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 19. researchgate.net [researchgate.net]
- 20. derpharmachemica.com [derpharmachemica.com]
Application Note: A Comprehensive Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This guide provides a detailed exploration of High-Performance Liquid Chromatography (HPLC) as a powerful analytical technique for determining the purity of pharmaceutical compounds and other chemical substances. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental principles, practical method development, and robust validation of HPLC methods, ensuring the generation of accurate and reliable data.
The Foundational Principle of HPLC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture.[1] The technique relies on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed within a column.[2][3] A high-pressure pump forces the mobile phase, carrying the dissolved sample, through the column.[1][4]
The separation of components is achieved based on their differential interactions with the stationary phase.[2][3] Compounds with a stronger affinity for the stationary phase will move through the column more slowly, resulting in longer retention times, while components with a higher affinity for the mobile phase will elute faster.[2] A detector placed at the column outlet measures the concentration of each separated component as it elutes, generating a chromatogram which plots the detector response against time.
Strategic Method Development for Optimal Purity Analysis
Developing a robust HPLC method is a systematic process that involves the careful selection and optimization of several key parameters to achieve the desired separation of the main compound from its impurities.
Column Selection: The Heart of the Separation
The choice of the HPLC column is paramount as it dictates the primary mode of interaction with the analytes.[5] The selection process involves considering the stationary phase chemistry, column dimensions, and particle size.[5][6]
-
Stationary Phase Chemistry : The most common mode for purity analysis is Reversed-Phase Chromatography , which utilizes a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase.[1][6] This is highly effective for separating a wide range of non-polar to moderately polar compounds. Other modes include Normal Phase, Ion Exchange, and Size Exclusion chromatography, each suited for specific types of analytes.[1][6]
-
Column Dimensions : The length and internal diameter of the column influence resolution, analysis time, and solvent consumption.[5][6] Longer columns generally provide better resolution but result in longer run times and higher backpressure. Shorter columns offer faster analysis times.[5]
-
Particle Size : Smaller particle sizes (e.g., <3 µm) lead to higher efficiency and improved resolution, but also generate higher backpressure, requiring ultra-high-performance liquid chromatography (UHPLC) systems.[6]
Mobile Phase Optimization: Driving the Separation
The mobile phase composition is a critical factor that can be adjusted to fine-tune the separation.[7][8] The goal is to find a balance that provides good resolution of all relevant peaks in a reasonable timeframe.
-
Solvent Selection : In reversed-phase HPLC, the mobile phase typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol.[8] The choice of organic solvent can influence the selectivity of the separation.
-
pH Control : For ionizable compounds, the pH of the mobile phase is a crucial parameter.[7][8] Adjusting the pH can alter the charge state of the analyte and its retention behavior. Buffers are often used to maintain a constant pH throughout the analysis.[7]
-
Isocratic vs. Gradient Elution :
-
Isocratic elution uses a constant mobile phase composition throughout the run.[9][10] It is simpler and often preferred for the analysis of simple mixtures.[11][12]
-
Gradient elution involves a programmed change in the mobile phase composition during the analysis, typically by increasing the proportion of the organic solvent.[9][10] This is highly effective for complex samples containing compounds with a wide range of polarities, as it can improve peak shape and reduce analysis time.[11][12][13]
-
Detector Selection: Visualizing the Results
The detector's role is to monitor the eluent as it exits the column and provide a signal proportional to the concentration of the analyte.[14][15] The choice of detector depends on the properties of the analytes.
-
UV-Visible Detectors : These are the most common detectors in HPLC and are suitable for compounds that contain a chromophore (a part of the molecule that absorbs UV or visible light).[16][17]
-
Variable Wavelength Detector (VWD) : Measures absorbance at a single wavelength.
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Detector : Acquires absorbance spectra across a range of wavelengths simultaneously.[14][17] This is particularly useful for assessing peak purity by comparing spectra across a single peak.[18]
-
-
Mass Spectrometry (MS) Detectors : Provide structural information by measuring the mass-to-charge ratio of ionized analytes.[14] LC-MS is a powerful tool for impurity identification.
-
Other Detectors : Refractive Index (RI) detectors are used for compounds without a UV chromophore, while Fluorescence detectors offer high sensitivity for fluorescent compounds.[14][16][19]
| Detector Type | Principle | Typical Analytes | Advantages | Limitations |
| UV-Visible (VWD/DAD/PDA) | Measures absorbance of UV or visible light | Compounds with chromophores | Robust, versatile, non-destructive | Requires analyte to have a chromophore |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized analytes | Wide range of compounds | High sensitivity and selectivity, provides structural information | Destructive, higher cost and complexity |
| Refractive Index (RI) | Measures the change in refractive index of the mobile phase | Compounds without UV chromophores (e.g., sugars, polymers) | Universal detector | Low sensitivity, not compatible with gradient elution |
| Fluorescence (FLR) | Measures the emission of light from fluorescent compounds | Fluorescent compounds or those derivatized with a fluorescent tag | High sensitivity and selectivity | Not all compounds fluoresce |
A Step-by-Step Protocol for HPLC Purity Analysis
This protocol outlines a general procedure for the purity analysis of a drug substance. It should be adapted and optimized based on the specific properties of the analyte and potential impurities.
Materials and Reagents
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., DAD).
-
HPLC-grade solvents (e.g., water, acetonitrile, methanol).[20]
-
High-purity reagents for mobile phase preparation (e.g., buffers, acids, bases).
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Reference standards for the main compound and any known impurities.
-
Sample of the material to be analyzed.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Membrane filters for mobile phase and sample preparation (0.45 µm or 0.22 µm).[20][21]
Mobile Phase Preparation
-
Prepare the aqueous and organic components of the mobile phase using HPLC-grade solvents.
-
If a buffer is required, dissolve the appropriate salts in HPLC-grade water and adjust the pH.
-
Precisely measure the required volumes of each component and mix thoroughly.[21]
-
Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.[20][21]
-
Degas the mobile phase using an online degasser, sonication, or helium sparging to prevent bubble formation in the system.[20]
Standard and Sample Preparation
-
Standard Solution : Accurately weigh a suitable amount of the reference standard and dissolve it in a known volume of a suitable diluent (often the mobile phase) to obtain a stock solution. Prepare working standard solutions by further dilution.
-
Sample Solution : Accurately weigh a suitable amount of the sample and dissolve it in a known volume of the diluent to achieve a concentration similar to the working standard.
-
Filter all standard and sample solutions through a 0.45 µm or 0.22 µm syringe filter before injection to protect the column from particulates.
Chromatographic Conditions
The following are typical starting conditions for a reversed-phase HPLC method. These will require optimization.
| Parameter | Typical Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD, 200-400 nm, detection at 254 nm |
System Suitability Testing
Before analyzing any samples, it is crucial to perform a system suitability test (SST) to ensure that the chromatographic system is performing adequately.[22][23] This typically involves multiple injections of a standard solution. The results are evaluated against predefined criteria.
| System Suitability Parameter | Typical Acceptance Criteria (USP) | Purpose |
| Precision/Repeatability (%RSD) | ≤ 2.0% for peak area of replicate injections | Ensures the system provides consistent and reproducible results.[24] |
| Tailing Factor (T) | ≤ 2.0 | Indicates good peak symmetry, which is important for accurate integration.[24] |
| Resolution (Rs) | ≥ 2.0 between the main peak and the closest eluting impurity | Demonstrates that critical components are well-separated.[24] |
| Theoretical Plates (N) | Varies depending on the method | Measures the efficiency of the column. |
Data Analysis and Purity Calculation
After the sample is analyzed, the resulting chromatogram is processed. The area of each peak is integrated, and the purity is typically calculated using the area percent method, assuming that the response factor for all impurities is the same as the main compound.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For more accurate quantification, especially for known impurities, a reference standard for each impurity should be used to determine its response factor relative to the main compound.
Ensuring Trustworthiness: Method Validation
Once a suitable HPLC method has been developed, it must be validated to demonstrate that it is fit for its intended purpose.[25] Method validation is a regulatory requirement in the pharmaceutical industry and is guided by organizations such as the International Council for Harmonisation (ICH).[26][27][28]
The key validation parameters include:
-
Specificity : The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[29]
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[29]
-
Accuracy : The closeness of test results obtained by the method to the true value.[29]
-
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[29]
-
Detection Limit (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Common HPLC Issues in Purity Analysis
Even with a well-developed and validated method, problems can arise. A systematic approach to troubleshooting is essential to minimize downtime and ensure data quality.
| Problem | Possible Causes | Suggested Solutions |
| High Backpressure | Column frit blockage, particulate matter in the system, buffer precipitation.[30] | Reverse flush the column (if permissible), filter samples and mobile phases, ensure mobile phase components are miscible.[30][31] |
| Peak Tailing or Fronting | Column degradation, sample overload, inappropriate mobile phase pH. | Replace the column, reduce sample concentration, adjust mobile phase pH. |
| Ghost Peaks | Contaminated mobile phase, carryover from previous injections. | Use high-purity solvents, run blank injections to clean the system. |
| Retention Time Drift | Inconsistent mobile phase composition, temperature fluctuations, column aging.[31][32] | Prepare fresh mobile phase, use a column oven, monitor system suitability.[32] |
| Baseline Noise or Drift | Air bubbles in the detector, contaminated mobile phase, detector lamp aging.[30] | Degas the mobile phase, flush the system, replace the detector lamp. |
Conclusion
High-Performance Liquid Chromatography is an indispensable tool for purity analysis in scientific research and drug development. A thorough understanding of the principles of separation, coupled with a systematic approach to method development, validation, and troubleshooting, is essential for generating high-quality, reliable, and defensible data. This guide provides a comprehensive framework to assist scientists in achieving these goals.
References
- PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
-
Mastelf. (2025, February 19). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
Quora. (2017, March 8). What is gradient elution and isocratic elution?. Retrieved from [Link]
-
Separation Science. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
Microbe Notes. (2024, May 24). HPLC: Principle, Parts, Types, Uses, Diagram. Retrieved from [Link]
-
Lab-Training. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
-
KNAUER. (2025, February 17). HPLC Basics – Essential Guide to Chromatography Principles. Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
US Pharmacopeia (USP). (n.d.). 〈621〉CHROMATOGRAPHY. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
-
ICH. (2022, March 24). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
-
Phenomenex. (2025, April 1). Types of HPLC Detectors. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
Separation Science. (n.d.). HPLC Column Selection Guide to Help You Achieve the Best Separation. Retrieved from [Link]
-
Biocompare. (n.d.). Pharmaceutical HPLC Detectors. Retrieved from [Link]
-
ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
SCION Instruments. (n.d.). The Different Types of HPLC Detectors. Retrieved from [Link]
-
USP. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Retrieved from [Link]
-
Technology Networks. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Detectors. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Different Types of HPLC Detectors. Retrieved from [Link]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. asianjpr.com [asianjpr.com]
- 5. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 6. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. quora.com [quora.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. mastelf.com [mastelf.com]
- 13. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 14. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 15. Different Types of HPLC Detectors | Pharmaguideline [pharmaguideline.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Detectors Used In HPLC | DAD, UV Detector & More. [scioninstruments.com]
- 18. sepscience.com [sepscience.com]
- 19. waters.com [waters.com]
- 20. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 21. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
- 22. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 23. ftp.uspbpep.com [ftp.uspbpep.com]
- 24. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 25. database.ich.org [database.ich.org]
- 26. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 27. database.ich.org [database.ich.org]
- 28. ema.europa.eu [ema.europa.eu]
- 29. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 30. aelabgroup.com [aelabgroup.com]
- 31. labcompare.com [labcompare.com]
- 32. HPLC Troubleshooting Guide [scioninstruments.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2'-Diallyl-4,4'-biphenol
Welcome to the technical support guide for the synthesis of 2,2'-Diallyl-4,4'-biphenol. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during this multi-step synthesis. This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles to help you improve your reaction yields and product purity.
Synthesis Overview
The most common and effective route to 2,2'-Diallyl-4,4'-biphenol is a two-step process. First, the phenolic hydroxyl groups of 4,4'-biphenol are O-allylated to form the intermediate, 4,4'-diallyloxybiphenyl. Second, this intermediate undergoes a thermal, intramolecular[1][1]-sigmatropic rearrangement, known as the aromatic Claisen rearrangement, to yield the desired ortho-allylated product.[2][3]
Caption: Overall workflow for the two-step synthesis of 2,2'-Diallyl-4,4'-biphenol.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.
Issue 1: Low Yield in Precursor Synthesis (4,4'-Diallyloxybiphenyl)
Question: My O-allylation reaction is incomplete, resulting in a low yield of 4,4'-diallyloxybiphenyl. What are the likely causes and how can I fix it?
Answer: An incomplete O-allylation reaction is typically due to issues with the base, stoichiometry, or reaction conditions.
-
Causality & Solution: The reaction is a Williamson ether synthesis, where a phenoxide, generated by a base, acts as a nucleophile towards allyl bromide.
-
Insufficient Base: 4,4'-Biphenol has two acidic phenolic protons. You need at least two equivalents of base to deprotonate both hydroxyl groups fully. Using a slight excess (e.g., 2.2 equivalents) of a moderately strong base like potassium carbonate (K₂CO₃) is recommended. Stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions.
-
Stoichiometry of Allyl Bromide: To ensure complete dialkylation, use a slight excess of allyl bromide (e.g., 2.2-2.5 equivalents). This helps drive the reaction to completion, especially for the second allylation step, which may be slower.
-
Solvent Choice: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal. Acetone is often preferred as it facilitates easy removal post-reaction, and K₂CO₃ has sufficient solubility.
-
Temperature and Reaction Time: The reaction typically proceeds well at the reflux temperature of acetone (around 60°C). Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, indicated by the persistent presence of the starting biphenol or the mono-allylated intermediate, extend the reaction time (up to 24 hours).
-
Table 1: Recommended Conditions for O-Allylation
| Parameter | Recommended Value | Rationale |
| Base | K₂CO₃ (Potassium Carbonate) | Effective, easy to handle, and cost-efficient. |
| Base Stoichiometry | 2.2 - 2.5 equivalents | Ensures complete deprotonation of both hydroxyl groups. |
| Allyl Bromide | 2.2 - 2.5 equivalents | Drives the reaction towards the diallylated product. |
| Solvent | Acetone or DMF | Polar aprotic solvent stabilizes the phenoxide nucleophile. |
| Temperature | Reflux (Acetone: ~60°C) | Provides sufficient energy without promoting side reactions. |
| Reaction Time | 12 - 24 hours | Monitor by TLC until starting material is consumed. |
Issue 2: Low Yield in Claisen Rearrangement
Question: I'm struggling to get a good yield of 2,2'-Diallyl-4,4'-biphenol. My rearrangement reaction either stalls or produces a complex mixture of byproducts. Why is this happening?
Answer: The Claisen rearrangement is a thermally controlled pericyclic reaction, making it highly sensitive to temperature and solvent choice. Low yields are often due to insufficient heating or the formation of side products.
-
Causality & Solution: The reaction involves a concerted[1][1]-sigmatropic rearrangement of the allyl groups from the oxygen atoms to the ortho positions of the biphenyl rings.[4][5] This process has a significant activation energy barrier.
-
Insufficient Temperature: This is the most common reason for a stalled reaction. Aromatic Claisen rearrangements typically require high temperatures, often in the range of 180-220°C.[3][6] If the temperature is too low, the rate of rearrangement will be impractically slow.
-
Solvent Selection: An inert, high-boiling solvent is crucial to achieve the necessary reaction temperature safely and effectively.[6] Solvents like N,N-diethylaniline, 1,2,4-trichlorobenzene, or diphenyl ether are commonly used. The choice of solvent can also influence the reaction rate; polar solvents tend to accelerate the rearrangement.[4]
-
Side Reactions: If the ortho positions were blocked, the allyl group would migrate to the para position via a subsequent Cope rearrangement.[2] While the ortho positions are free in this synthesis, prolonged heating at very high temperatures can potentially lead to decomposition or polymerization, resulting in a complex product mixture. It is essential to find the optimal balance of temperature and time.
-
Caption: Mechanism of the aromatic Claisen rearrangement.
Table 2: Recommended Conditions for Claisen Rearrangement
| Parameter | Recommended Value | Rationale |
| Solvent | N,N-Diethylaniline or Trichlorobenzene | High boiling point allows for necessary reaction temperatures.[6] |
| Temperature | 190 - 220 °C | Required to overcome the activation energy of the rearrangement.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the phenol product at high temperatures. |
| Reaction Time | 4 - 10 hours | Monitor by TLC/GC-MS to determine optimal endpoint. |
Issue 3: Difficulty with Product Purification
Question: How can I effectively purify my final product, 2,2'-Diallyl-4,4'-biphenol, from unreacted starting material and other impurities?
Answer: Purification requires separating the polar phenolic product from the less polar ether starting material and any other byproducts. A combination of extraction and chromatography is usually most effective.
-
Causality & Solution: The key difference between the product and the starting material is the presence of acidic phenolic hydroxyl groups in the product. This property can be exploited for an initial purification step.
-
Aqueous Base Extraction: After the reaction, cool the mixture and dissolve it in a suitable organic solvent (e.g., ethyl acetate). You can then extract the organic layer with an aqueous sodium hydroxide (NaOH) solution (e.g., 10% w/v).[6] The phenolic product will be deprotonated to form a water-soluble sodium salt and move to the aqueous layer. The unreacted, non-acidic 4,4'-diallyloxybiphenyl will remain in the organic layer.
-
Re-acidification and Isolation: Separate the aqueous layer and carefully re-acidify it with a strong acid like HCl (e.g., 2M solution) until the pH is acidic. The purified 2,2'-Diallyl-4,4'-biphenol will precipitate out of the solution as a solid.[6] This solid can then be collected by filtration.
-
Column Chromatography/Recrystallization: For the highest purity, the isolated solid can be further purified. Silica gel column chromatography, using a solvent system like hexane/ethyl acetate, can effectively separate any remaining impurities. Alternatively, recrystallization from a suitable solvent system (e.g., toluene/hexane) can yield highly pure crystalline material.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the aromatic Claisen rearrangement? The aromatic Claisen rearrangement is a type of pericyclic reaction known as a[1][1]-sigmatropic rearrangement.[3][4] It is a concerted process, meaning bond breaking and bond formation occur simultaneously through a single, highly ordered, cyclic transition state.[4] For an allyl aryl ether, the allyl group migrates from the oxygen to the ortho-carbon. This initially forms a non-aromatic dienone intermediate, which then rapidly tautomerizes to restore the highly stable aromatic ring, yielding the final ortho-substituted phenol.[2][3]
Q2: Can I use a catalyst to perform the Claisen rearrangement at a lower temperature? While the thermal rearrangement is the classic and most common method, research has shown that Lewis acids (e.g., BCl₃, AlCl₃) can catalyze the Claisen rearrangement, allowing it to proceed at lower temperatures. However, these catalysts can sometimes lead to different selectivity or side reactions. For the synthesis of 2,2'-Diallyl-4,4'-biphenol, the thermal method is well-established and generally provides good yields without the complications of a catalyst.
Q3: How can I definitively confirm the structure of my product and distinguish it from the starting material? A combination of spectroscopic techniques is essential for structural confirmation:
-
¹H NMR Spectroscopy: The most telling sign will be the disappearance of the characteristic signals for the O-CH₂ protons of the allyl group in the starting material (typically around 4.5 ppm) and the appearance of new signals for the Ar-CH₂ protons in the product (typically around 3.4 ppm). You will also observe a signal for the phenolic -OH protons.
-
¹³C NMR Spectroscopy: You will see a shift in the carbon signals corresponding to the newly formed Ar-CH₂ bond and changes in the aromatic region due to the new substitution pattern.
-
FT-IR Spectroscopy: The product will show a broad absorbance band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of a phenol, which is absent in the starting ether.
-
Mass Spectrometry (MS): Both the starting material and the product have the same molecular weight and formula (C₁₈H₁₈O₂). MS is useful for confirming this molecular weight but cannot distinguish between the isomers on its own. It is best used in conjunction with a separation technique like Gas Chromatography (GC-MS).
Detailed Experimental Protocols
Protocol 1: Synthesis of 4,4'-Diallyloxybiphenyl
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,4'-biphenol (1.0 eq), potassium carbonate (2.2 eq), and acetone.
-
Reagent Addition: While stirring, add allyl bromide (2.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 60°C) and maintain for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the solid potassium salts and wash them with a small amount of acetone.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is 4,4'-diallyloxybiphenyl.
-
Purification: Recrystallize the crude solid from ethanol or isopropanol to obtain the pure product.
Protocol 2: Synthesis of 2,2'-Diallyl-4,4'-biphenol (Claisen Rearrangement)
-
Setup: In a three-neck flask fitted with a reflux condenser, a thermometer, and a nitrogen inlet, place the purified 4,4'-diallyloxybiphenyl (1.0 eq) and N,N-diethylaniline (as solvent).
-
Reaction: Begin stirring and flush the system with nitrogen. Heat the reaction mixture to 200-210°C in an oil bath.
-
Monitoring: Maintain this temperature for 6-8 hours. Monitor the progress of the rearrangement by TLC or GC-MS. The product will be more polar than the starting material.
-
Cooling & Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the dark solution with ethyl acetate.
-
Extraction Workup: Transfer the solution to a separatory funnel and wash sequentially with 2M HCl (to remove the N,N-diethylaniline solvent), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to isolate the pure 2,2'-Diallyl-4,4'-biphenol.
References
- ResearchGate. (n.d.). Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone.
-
Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]
-
NROChemistry. (n.d.). Claisen Rearrangement: Mechanism & Examples. Retrieved from [Link]
-
Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Catalytic synthesis of benign bisphenols. Retrieved from [Link]
- Google Patents. (n.d.). US4482755A - High yield process for preparing 4,4'-biphenol and para-alkylbenzenes.
-
Wikipedia. (n.d.). 4,4'-Biphenol. Retrieved from [Link]
Sources
- 1. 2,2'-Diallyl-4,4'-biphenol 95% | CAS: 6942-01-4 | AChemBlock [achemblock.com]
- 2. Claisen Rearrangement [organic-chemistry.org]
- 3. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Identifying and minimizing side products in the Claisen rearrangement of biphenols
Welcome to the technical support center for navigating the complexities of the Claisen rearrangement with biphenolic substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage this powerful C-C bond-forming reaction while minimizing the formation of unwanted side products. Here, we combine mechanistic insights with practical, field-tested advice to help you achieve your synthetic goals.
Introduction: The Unique Challenges of Biphenols in the Claisen Rearrangement
The Claisen rearrangement, a[1][1]-sigmatropic shift of an allyl ether, is a cornerstone of organic synthesis.[2][3] When applied to biphenols, it offers an elegant route to novel C-allylated biaryl compounds, which are valuable precursors in drug discovery and materials science. However, the unique structural and electronic properties of biphenols introduce specific challenges not always encountered with simpler phenolic substrates. These can include issues with regioselectivity, incomplete reaction, and thermal degradation. This guide will provide you with the knowledge to anticipate and overcome these hurdles.
Troubleshooting Guide: Identifying and Minimizing Side Products
This section is formatted as a series of questions and answers to directly address common problems encountered during the Claisen rearrangement of biphenols.
Question 1: My reaction is incomplete, and I'm isolating significant amounts of the mono-rearranged product. How can I drive the reaction to the desired di-allylated product?
Answer:
The incomplete conversion of a bis(allyl)biphenol to its di-rearranged isomer is a frequent issue. This often points to insufficient thermal energy or suboptimal reaction conditions to overcome the activation barrier for the second rearrangement, which can be higher than the first due to steric or electronic factors.
-
Mechanistic Insight: The first Claisen rearrangement introduces an allyl group onto one of the phenolic rings. This substituent can electronically and sterically influence the second rearrangement. For instance, the newly introduced allyl group might slightly deactivate the second ring towards the rearrangement.
-
Troubleshooting Strategies:
-
Increase Reaction Temperature and Time: The most straightforward approach is to increase the reaction temperature and/or prolong the reaction time. Biphenyl systems are generally thermally robust, but it's crucial to monitor for potential degradation (see Question 3).[4] A typical temperature range for this reaction is 180-220 °C.[5]
-
Employ High-Boiling Point Solvents: Solvents such as N,N-diethylaniline, diphenyl ether, or sulfolane can facilitate higher reaction temperatures. Polar solvents have been shown to accelerate the Claisen rearrangement.[3]
-
Microwave Irradiation: Microwave-assisted heating can significantly reduce reaction times and often leads to cleaner reactions with higher yields by providing efficient and uniform heating.[2]
-
Lewis Acid Catalysis: The use of a Lewis acid, such as BCl₃, AlCl₃, or TiCl₄, can catalyze the Claisen rearrangement, allowing for lower reaction temperatures.[1] This can be particularly useful if your substrate is thermally sensitive. However, be aware that Lewis acids can also promote other side reactions, so careful optimization is necessary.
-
Question 2: I'm observing the formation of an unexpected isomer. How can I control the regioselectivity of the rearrangement?
Answer:
The formation of regioisomers is a common challenge in the aromatic Claisen rearrangement. With biphenols, the complexity increases as you have multiple potential sites for rearrangement.
-
Mechanistic Insight: The Claisen rearrangement of aryl allyl ethers preferentially proceeds to the ortho-position.[2][6] If both ortho-positions are blocked, the reaction can proceed to the para-position via a subsequent Cope rearrangement.[7] The electronic nature of substituents on the aromatic rings can also influence the regioselectivity. Electron-donating groups tend to direct the rearrangement to the para-position, while electron-withdrawing groups favor the ortho-position.[3]
-
Troubleshooting Strategies:
-
Steric Control: If your biphenol has bulky substituents, these will likely direct the rearrangement to the less sterically hindered ortho-position. If both ortho-positions are blocked, the rearrangement will be forced to the para-position.
-
Electronic Control: Carefully consider the electronic properties of any substituents on your biphenol. You may be able to predict the major regioisomer based on these effects.
-
Solvent Effects: While less pronounced than steric and electronic effects, the solvent can sometimes influence regioselectivity. Experimenting with different solvents (e.g., polar vs. nonpolar) may offer some degree of control.
-
Question 3: My reaction mixture is turning dark, and I'm getting a low yield of the desired product along with intractable material. What is causing this degradation, and how can I prevent it?
Answer:
Darkening of the reaction mixture and the formation of tar-like substances are indicative of thermal decomposition. While biphenols themselves are quite stable, the high temperatures required for the Claisen rearrangement can lead to the degradation of both the starting material and the product.
-
Mechanistic Insight: At elevated temperatures, phenolic compounds can undergo various decomposition pathways, including C-O and C-C bond cleavage.[8][9][10] For bisphenol A derivatives, thermal degradation can lead to the formation of phenol and isopropylphenol.[9] The presence of oxygen can also lead to oxidative side reactions.
-
Troubleshooting Strategies:
-
Lower the Reaction Temperature: If you suspect thermal degradation, the first step is to reduce the reaction temperature. This may require longer reaction times, but can significantly improve the yield and purity of your product.
-
Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon will minimize oxidative side reactions.
-
Lewis Acid Catalysis: As mentioned previously, using a Lewis acid can lower the required reaction temperature, thereby reducing thermal degradation.[1]
-
Reaction Time Optimization: Carefully monitor the reaction progress by techniques like TLC or HPLC to determine the optimal reaction time. Prolonged heating after the reaction is complete will only increase the likelihood of degradation.
-
Frequently Asked Questions (FAQs)
-
Q: Can I perform a Claisen rearrangement on a biphenol with only one hydroxyl group allylated?
-
A: Yes, a mono-allyl biphenyl ether will undergo a single Claisen rearrangement to the corresponding ortho-allyl biphenol.
-
-
Q: Will the two allyl groups in a bis(allyl)biphenol rearrange simultaneously or stepwise?
-
A: The rearrangements are generally considered to be stepwise. The first rearrangement occurs, and then the second, which may require more forcing conditions.
-
-
Q: What is the role of the solvent in the Claisen rearrangement?
-
A: The solvent primarily serves to dissolve the reactants and allow for heating to the required temperature. Polar solvents can accelerate the reaction rate.[3] For very high temperatures, high-boiling, inert solvents are necessary.
-
-
Q: How can I purify my allylated biphenol product?
Experimental Protocols
Protocol 1: Synthesis of a Bis(allyl)biphenol (Example: Bisphenol A Diallyl Ether)
This protocol is adapted from known procedures for the allylation of phenols.[13]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add bisphenol A (1.0 eq), sodium hydroxide (2.05 eq), and n-propanol.
-
Dissolution: Heat the mixture to reflux with stirring until all solids have dissolved.
-
Allylation: Slowly add allyl chloride (2.0 eq) to the refluxing solution.
-
Reaction Monitoring: Continue heating under reflux for 3-6 hours. The reaction can be monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature. Filter off the precipitated sodium chloride. Remove the n-propanol by rotary evaporation.
-
Purification: Dissolve the crude product in a suitable organic solvent like dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the bisphenol A diallyl ether.
Protocol 2: Thermal Claisen Rearrangement of Bisphenol A Diallyl Ether
This protocol is based on general procedures for the thermal aromatic Claisen rearrangement.[4][5]
-
Reaction Setup: Place the bisphenol A diallyl ether (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Solvent (Optional): A high-boiling solvent such as N,N-diethylaniline can be used.
-
Heating: Heat the reaction mixture to 195-200 °C under a nitrogen atmosphere for 7-10 hours.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC, observing the disappearance of the starting material and the appearance of the product.
-
Workup: Cool the reaction mixture to room temperature. If a solvent was used, it can be removed by vacuum distillation.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 3: Lewis Acid-Catalyzed Claisen Rearrangement
This is a general protocol that will require optimization for your specific substrate.
-
Reaction Setup: Dissolve the bis(allyl)biphenol (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C or -78 °C, depending on the reactivity of the Lewis acid.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., BCl₃ or AlCl₃, 0.1-1.1 eq) to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or HPLC).
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Workup and Purification: Perform a standard aqueous workup, dry the organic layer, and purify the product by column chromatography.
Data Presentation
Table 1: Influence of Reaction Conditions on the Claisen Rearrangement of Bis(allyl)biphenols
| Parameter | Condition | Expected Outcome | Potential Side Products |
| Temperature | Too Low | Incomplete reaction, mono-rearranged product | - |
| Optimal (e.g., 180-220 °C) | High yield of di-rearranged product | Minimal | |
| Too High | Thermal degradation, charring | Cleavage products (phenols, etc.) | |
| Reaction Time | Too Short | Incomplete reaction | Mono-rearranged product |
| Optimal | High yield of desired product | - | |
| Too Long | Increased degradation | Cleavage products | |
| Catalyst | None (Thermal) | Requires high temperature | Thermal degradation products |
| Lewis Acid | Lower reaction temperature, faster reaction | Products from acid-catalyzed side reactions | |
| Atmosphere | Air | Potential for oxidation | Oxidized byproducts |
| Inert (N₂, Ar) | Minimizes oxidative side reactions | - |
Visualization of Reaction Pathways
Caption: A troubleshooting workflow for the Claisen rearrangement of biphenols.
References
-
PrepChem. Synthesis of diallyl ether of bisphenol A. [Link]
- Stoliarov, S., & Westmoreland, P. R. (2003). Mechanism of the thermal decomposition of bisphenol C polycarbonate: nature of its fire resistance. Polymer, 44(18), 5469-5480.
- Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society, 121(41), 9726–9727.
-
NROChemistry. Claisen Rearrangement: Mechanism & Examples. [Link]
-
Slideshare. Claisen rearrangement. [Link]
- Google Patents. WO2006059774A1 - Method for purifying diallylbisphenol compound.
-
Organic Chemistry Portal. Claisen Rearrangement. [Link]
- Tarbell, D. S. (1944). The Claisen Rearrangement. Organic Reactions, 2, 1-48.
-
Wikipedia. Claisen rearrangement. [Link]
-
PubMed. Formation of bisphenol A by thermal degradation of poly(bisphenol A carbonate). [Link]
- Google Patents. CN108530274B - A kind of preparation method of bisphenol A bisallyl ether.
-
Erickson, K. L. (1997). Thermal Decomposition Mechanisms Associated with Functional Groups in Selected Polymers. OSTI.GOV. [Link]
-
Semantic Scholar. Mechanism of the thermal decomposition of bisphenol C polycarbonate: nature of its fire resistance. [Link]
- Brzozowski, Z. K., Zadrożna, I., & Lato, E. (1982). Studies on the Synthesis of Polyarylates with Allylic Side Groups. Part 1. Polyarylates from 2,2-bis (3-allyl-4-hydroxyphenyl)propane and Isophthaloyl Chloride. Angewandte Makromolekulare Chemie, 107(1), 19-28.
-
Jiang, D. D., Levchik, G. F., & Wilkie, C. A. (2000). The Thermal degradation of Bisphenol A Polycarbonate in Air. e-Publications@Marquette. [Link]
-
University of Calgary. Ch24: Claisen rearrangement. [Link]
-
Chemistry LibreTexts. 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]
-
PubMed. Development of a new Lewis acid-catalyzed-[1][1]sigmatropic rearrangement: the allenoate-Claisen rearrangement. [Link]
- Jacobsen, E. N., & Knowles, R. R. (2006). Enantioselective Claisen Rearrangements with a Hydrogen-Bond Donor Catalyst. Journal of the American Chemical Society, 128(26), 8444–8445.
-
Princeton University. Development of a new lewis acid-catalyzed-[1][1]sigmatropic rearrangement: The allenoate-Claisen rearrangement. [Link]
-
ResearchGate. Selective O-allylation of bisphenol A: Toward a chloride-free route for epoxy resins. [Link]
-
LCGC International. Improving HPLC Separation of Polyphenols. [Link]
-
PubMed. High-performance liquid chromatography with multi-wavelength detection of the bisphenol A impurities. [Link]
-
PubMed. High-performance thin-layer chromatography coupled with HPLC-DAD/HPLC-MS/MS for simultaneous determination of bisphenol A and nine brominated analogs in biological samples. [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. Diallyl bisphenol A synthesis - chemicalbook [chemicalbook.com]
- 5. organicreactions.org [organicreactions.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Claisen Rearrangement [organic-chemistry.org]
- 8. fire.tc.faa.gov [fire.tc.faa.gov]
- 9. osti.gov [osti.gov]
- 10. epublications.marquette.edu [epublications.marquette.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. High-performance liquid chromatography with multi-wavelength detection of the bisphenol A impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. prepchem.com [prepchem.com]
Optimal reaction conditions (temperature, solvent) for 2,2-Diallyl-4,4-biphenol synthesis
Technical Support Center: Synthesis of 2,2'-Diallyl-4,4'-biphenol
Welcome to the technical support center for the synthesis of 2,2'-Diallyl-4,4'-biphenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient synthesis. Our approach is grounded in established chemical principles and field-proven insights to support your experimental work.
Introduction to the Synthesis
The synthesis of 2,2'-Diallyl-4,4'-biphenol is a two-step process commencing with the readily available 4,4'-biphenol. The initial step involves a standard Williamson ether synthesis to prepare the intermediate, 4,4'-diallyloxybiphenyl. The key transformation is the subsequent thermal aromatic Claisen rearrangement of this intermediate, a powerful[1][1]-sigmatropic rearrangement, to yield the target molecule. This intramolecular reaction is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds on aromatic rings.[2][3]
The overall synthetic pathway is illustrated below:
Caption: Mechanism of the aromatic Claisen rearrangement.
Q2: What are the optimal reaction conditions for the Claisen rearrangement?
The uncatalyzed aromatic Claisen rearrangement typically requires high temperatures to overcome the activation energy barrier. [2][4]
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Temperature | 180 - 225 °C | Provides the necessary thermal energy for the concerted-[1][1]sigmatropic rearrangement. [5] |
| Solvent | High-boiling, inert solvents (e.g., N,N-diethylaniline, decalin, or diphenyl ether) | The solvent must be stable at the required high temperatures and should not participate in the reaction. Polar solvents can sometimes accelerate the reaction. [6] |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | Prevents oxidation of the phenolic products at high temperatures. |
Q3: Can I perform this reaction at a lower temperature?
Yes, the reaction temperature can be significantly lowered by using a Lewis acid catalyst. [8]Catalysts such as boron trichloride (BCl₃), boron trifluoride etherate (BF₃·OEt₂), or aluminum chloride (AlCl₃) can facilitate the rearrangement at or near room temperature. However, the use of a catalyst may require careful optimization to avoid potential side reactions. [8]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2,2'-Diallyl-4,4'-biphenol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of 4,4'-Diallyloxybiphenyl | 1. Insufficient temperature. 2. Reaction time is too short. | 1. Increase Temperature: Gradually increase the reaction temperature towards the upper end of the recommended range (up to 225 °C). Monitor for product formation and potential decomposition using TLC. 2. Prolong Reaction Time: Continue heating the reaction and monitor its progress by TLC until the starting material is consumed. 3. Consider Catalysis: If high temperatures are problematic, explore a Lewis acid-catalyzed reaction at a lower temperature. 4. Microwave Irradiation: If available, microwave-assisted synthesis can significantly reduce reaction times. [7] |
| Formation of 4-hydroxy-4'-allyloxybiphenyl (Mono-rearranged product) | 1. Incomplete reaction. 2. Insufficient thermal energy for the second rearrangement. | 1. Increase Temperature and/or Time: As with low conversion, providing more energy (higher temperature or longer reaction time) will promote the second rearrangement. |
| Presence of 4,4'-Biphenol as a By-product | Cleavage of the allyl ether bond. | This is a common side reaction at high temperatures. [7]To minimize this: 1. Use Milder Conditions: Employ a Lewis acid catalyst to lower the reaction temperature, which will make the cleavage pathway less favorable. [7] 2. Optimize Temperature: Find the lowest temperature at which the rearrangement proceeds at a reasonable rate to minimize decomposition. |
| Formation of para-rearranged Isomers | While the ortho-product is electronically favored, very high temperatures can sometimes lead to subsequent Cope rearrangements to the thermodynamically more stable para position, especially if the ortho positions are sterically hindered. [2][8] | 1. Control Temperature: Avoid excessively high temperatures beyond what is necessary for the ortho-rearrangement. 2. Substrate Control: For 4,4'-diallyloxybiphenyl, the ortho positions are not blocked, so para-rearrangement is less likely to be a major issue under optimized conditions. |
| Difficult Purification | The product and potential by-products (mono-rearranged, starting material, 4,4'-biphenol) have similar polarities. | 1. Column Chromatography: Use a high-efficiency silica gel column. A gradient elution with a solvent system like hexane/ethyl acetate or petroleum ether/ethyl acetate is recommended. [9]Start with a low polarity to elute non-polar impurities and gradually increase the polarity to separate the desired product from more polar by-products. 2. Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., toluene/hexane) can further purify the product. |
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"start" -> "yes"; "start" -> "no"; "yes" -> "side_products"; "no" -> "increase_temp"; "increase_temp" -> "start"; "side_products" -> "workup" [label="Minor"]; "side_products" -> "phenol_byproduct" [label="Major"]; "side_products" -> "mono_rearranged" [label="Major"]; "phenol_byproduct" -> "lewis_acid"; "mono_rearranged" -> "increase_temp"; "lewis_acid" -> "start"; "workup" -> "purify"; }
Caption: A decision-making flowchart for troubleshooting the Claisen rearrangement.
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Diallyloxybiphenyl (Intermediate)
This procedure is based on standard Williamson ether synthesis protocols. [10]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4'-biphenol (1.0 eq.), potassium carbonate (2.5 eq.), and acetone.
-
Addition of Reagent: While stirring, add allyl bromide (2.2 eq.) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the 4,4'-biphenol is consumed.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the potassium salts. Wash the solid with acetone.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: The crude 4,4'-diallyloxybiphenyl can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 2,2'-Diallyl-4,4'-biphenol via Thermal Claisen Rearrangement
This protocol is based on general procedures for thermal aromatic Claisen rearrangements. [5]
-
Reaction Setup: Place the purified 4,4'-diallyloxybiphenyl (1.0 eq.) in a round-bottom flask containing a high-boiling solvent such as N,N-diethylaniline (ensure the solvent is dry and inert). Equip the flask with a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Reaction: Heat the reaction mixture to 200-210 °C in an oil bath. Maintain this temperature and monitor the progress of the rearrangement by TLC. The reaction can take several hours.
-
Workup: Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature. Dilute the mixture with diethyl ether and extract with 1 M sodium hydroxide solution.
-
Isolation: Acidify the aqueous extract with concentrated HCl until it is acidic (pH ~1-2). The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) followed by recrystallization.
References
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]
-
Wikipedia. (2023). Claisen rearrangement. Retrieved from [Link]
-
Diva-Portal.org. (2021). Catalytic synthesis of benign bisphenols. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Claisen Rearrangement. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24: Claisen rearrangement. Retrieved from [Link]
- Google Patents. (1984). US4482755A - High yield process for preparing 4,4'-biphenol and para-alkylbenzenes.
-
NROChemistry. (n.d.). Claisen Rearrangement: Mechanism & Examples. Retrieved from [Link]
-
ResearchGate. (2019). Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Claisen Rearrangement. Retrieved from [Link]
-
YouTube. (2020). Claisen Rearrangements Explained. Retrieved from [Link]
-
Chemistry Notes. (n.d.). Claisen Rearrangement: Mechanism and examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Claisen Rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Retrieved from [Link]
-
MDPI. (2021). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. Retrieved from [Link]
-
Semantic Scholar. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
-
National Institutes of Health. (2021). Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A. Retrieved from [Link]
-
National Institutes of Health. (2014). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. Retrieved from [Link]
-
Wikipedia. (n.d.). 4,4'-Biphenol. Retrieved from [Link]
-
Protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Retrieved from [Link]
- Google Patents. (1967). US3326986A - Process for purifying 4, 4'-isopropylidenediphenol.
-
PubMed. (2011). Regioselectivity of the Claisen Rearrangement in Meta-Allyloxy Aryl Ketones: An Experimental and Computational Study, and Application in the Synthesis of (R)-(-)-pestalotheol D. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Claisen rearrangements of benzyl vinyl ethers: theoretical investigation of mechanism, substituent effects, and regioselectivity. Retrieved from [Link]
-
National Institutes of Health. (2022). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]
Sources
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. Claisen Rearrangement [organic-chemistry.org]
- 3. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. diva-portal.org [diva-portal.org]
- 10. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2,2'-Diallyl-4,4'-biphenol
Welcome to the technical support center for the effective purification of crude 2,2'-diallyl-4,4'-biphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the scientific reasoning behind our recommendations, ensuring a deeper understanding and more successful outcomes in your experiments.
Introduction to Purification Challenges
Crude 2,2'-diallyl-4,4'-biphenol, often synthesized via methods like the Claisen rearrangement of the corresponding diallyl ether of 4,4'-biphenol, can contain a variety of impurities. These may include unreacted starting materials, mono-allylated biphenol, rearranged isomers, and polymeric byproducts. The presence of two acidic phenolic hydroxyl groups and two reactive allyl groups in the target molecule requires careful selection of purification techniques to avoid degradation and ensure high purity. Phenols, in general, are susceptible to oxidation, which can lead to the formation of colored quinone-type impurities, further complicating the purification process.[1]
This guide will focus on the two most effective and commonly used purification methods for this type of compound: recrystallization and column chromatography . We will explore the nuances of each technique in a question-and-answer format to directly address the specific issues you may face.
Section 1: Recrystallization - The First Line of Attack
Recrystallization is often the most efficient method for purifying solid organic compounds, offering the potential for high recovery of very pure material. For 2,2'-diallyl-4,4'-biphenol, with a reported melting point of 80-81 °C, this technique is highly applicable.[2]
Frequently Asked Questions (FAQs) & Troubleshooting for Recrystallization
Q1: My 2,2'-diallyl-4,4'-biphenol is not dissolving in the recrystallization solvent, even with heating. What should I do?
A1: This indicates that the chosen solvent is not suitable for your compound. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Expert Insight: The polarity of 2,2'-diallyl-4,4'-biphenol is influenced by both the polar hydroxyl groups and the nonpolar biphenyl and allyl groups. A solvent system with intermediate polarity is often a good starting point.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., hexane, toluene, ethyl acetate, ethanol, and mixtures thereof) at room and elevated temperatures.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can provide the necessary solubility profile. For instance, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, like ethanol or ethyl acetate) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble, like hexane or water) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. A common and effective combination for biphenols is ethyl acetate/hexane.[3]
-
Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of a crystalline solid. This is a common issue with compounds that have relatively low melting points.
-
Causality: This phenomenon often happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.
-
Solutions:
-
Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. A Dewar flask can be used to slow the cooling process.
-
Change the Solvent System: Opt for a solvent or solvent mixture with a lower boiling point.
-
Increase the Solvent Volume: A more dilute solution can sometimes prevent oiling out.
-
Seed the Solution: Add a few crystals of pure 2,2'-diallyl-4,4'-biphenol to the cooled solution to induce crystallization.
-
Q3: After recrystallization, my product is still colored (pink or brown). What is causing this and how can I prevent it?
A3: The coloration is likely due to the oxidation of the phenolic hydroxyl groups to form quinone-like impurities.[1] This is a common problem with phenols and can be exacerbated by heat, light, and the presence of oxygen.
-
Preventative Measures:
-
Use an Inert Atmosphere: Whenever possible, perform the recrystallization under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Degas Solvents: Use solvents that have been degassed by sparging with an inert gas to remove dissolved oxygen.[1]
-
Add a Reducing Agent: In some cases, adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) to the recrystallization solution can help to prevent oxidation.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, and heat the mixture. The activated carbon will adsorb many of the colored impurities. Hot filter the solution to remove the carbon before allowing the filtrate to cool and crystallize.
-
| Recrystallization Solvent Selection Guide | Suitability for 2,2'-Diallyl-4,4'-biphenol | Key Considerations |
| Toluene/Hexane | Excellent | Good for aromatic compounds. Toluene dissolves the compound well when hot, and the addition of hexane as an anti-solvent induces crystallization. |
| Ethyl Acetate/Hexane | Excellent | A versatile combination for compounds of intermediate polarity.[3] |
| Ethanol/Water | Good | The compound is likely soluble in hot ethanol, with water acting as the anti-solvent. Be cautious of oiling out. |
| Dichloromethane/Hexane | Good | A lower boiling point option that can help prevent oiling out. |
Step-by-Step Recrystallization Protocol
-
Dissolution: In a flask, add the crude 2,2'-diallyl-4,4'-biphenol and a small amount of the chosen primary solvent (e.g., toluene or ethyl acetate). Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold, poor solvent (e.g., hexane) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Caption: Troubleshooting workflow for common recrystallization issues.
Section 2: Column Chromatography - For More Challenging Separations
When recrystallization fails to remove closely related impurities or when dealing with an oily crude product, column chromatography is the method of choice. For phenolic compounds, special considerations are necessary to achieve good separation.
Frequently Asked Questions (FAQs) & Troubleshooting for Column Chromatography
Q1: My phenolic compound is streaking badly on the silica gel column. What's happening?
A1: This is a classic issue with phenols on silica gel. The acidic phenolic hydroxyl groups interact strongly with the acidic silanol groups on the silica surface via hydrogen bonding. This leads to slow, uneven movement down the column, resulting in broad, tailing peaks.
-
Expert Insight: To mitigate this, you can either modify the stationary phase or the mobile phase.
-
Solutions:
-
Modify the Mobile Phase:
-
Add a Polar Solvent: A small amount of a more polar solvent like methanol in your eluent (e.g., 1-2% methanol in dichloromethane) can help to disrupt the strong interactions between your compound and the silica gel.
-
Add an Acid: Adding a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the mobile phase can protonate the silanol groups, reducing their interaction with your phenolic compound.
-
Use Toluene: For aromatic compounds, replacing hexane with toluene in the mobile phase can improve separation due to π-π stacking interactions.[4]
-
-
Change the Stationary Phase:
-
Neutral or Basic Alumina: For compounds that are sensitive to acid or bind strongly to silica, neutral or basic alumina can be a good alternative.[4]
-
Reversed-Phase Silica (C18): If your compound is sufficiently nonpolar, reversed-phase chromatography, using a polar mobile phase (e.g., water/acetonitrile or water/methanol), can provide excellent separation.
-
-
Q2: How do I choose the right solvent system (mobile phase) for my column?
A2: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for your target compound on a Thin Layer Chromatography (TLC) plate.
-
Step-by-Step Solvent Selection:
-
Start with a Nonpolar System: Begin with a nonpolar solvent system like hexane/ethyl acetate. Spot your crude mixture on a TLC plate and develop it in a chamber with this solvent system.
-
Adjust Polarity:
-
If the spots remain at the baseline, the solvent is not polar enough. Increase the proportion of the more polar solvent (ethyl acetate).
-
If the spots run with the solvent front, the solvent is too polar. Decrease the proportion of the polar solvent.
-
-
Optimize Separation: Fine-tune the solvent ratio to achieve good separation between the spot for 2,2'-diallyl-4,4'-biphenol and any impurity spots. The goal is to maximize the distance between the spots.
-
Q3: My purified fractions are turning colored after I've collected them. Why?
A3: This is again due to the oxidation of the phenol.[1] Even after separation from other impurities, the purified compound is still susceptible to air oxidation.
-
Post-Column Handling:
-
Inert Atmosphere: Evaporate the solvent from your collected fractions under reduced pressure and blanket the resulting purified product with nitrogen or argon.
-
Prompt Storage: Store the purified compound in a sealed container, protected from light, and preferably at a low temperature.
-
| Chromatography System Selection Guide | Stationary Phase | Typical Mobile Phase | Best For |
| Normal Phase | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | General purpose, good for moderately polar compounds. |
| Normal Phase (Modified) | Silica Gel | Hexane/Ethyl Acetate with 0.1% Acetic Acid | Reducing tailing of acidic compounds like phenols. |
| Normal Phase (Alternative) | Neutral Alumina | Hexane/Ethyl Acetate | Acid-sensitive compounds or those that bind strongly to silica. |
| Reversed Phase | C18 Silica | Acetonitrile/Water, Methanol/Water | Separating compounds based on hydrophobicity. |
General Column Chromatography Protocol
-
Column Packing: Securely clamp a glass column in a vertical position. Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the top of the stationary phase.
-
Sample Loading: Dissolve the crude 2,2'-diallyl-4,4'-biphenol in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds with increasing polarity.
-
Monitoring: Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
Caption: A typical workflow for column chromatography purification.
Section 3: Purity Assessment
After purification, it is crucial to assess the purity of your 2,2'-diallyl-4,4'-biphenol.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A sharp melting point that is close to the literature value (80-81 °C) suggests high purity.[2] Impurities will typically broaden the melting point range and lower the melting point.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR Spectroscopy: These are powerful tools to confirm the structure of your compound and to detect the presence of any remaining impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): Can be used to obtain a quantitative measure of purity.
-
By following the detailed guidance and troubleshooting steps outlined in this technical support center, you will be well-equipped to overcome the common challenges associated with the purification of crude 2,2'-diallyl-4,4'-biphenol and obtain a high-purity product for your research and development needs.
References
-
Wikipedia. (n.d.). 4,4'-Biphenol. Retrieved from [Link]
-
PubChem. (n.d.). 2,2'-Diallyl-4,4'-sulfonyldiphenol. Retrieved from [Link]
-
Diva-Portal.org. (2021). Catalytic synthesis of benign bisphenols. Retrieved from [Link]
-
Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Retrieved from [Link]
-
ResearchGate. (2019). Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. Retrieved from [Link]
-
ResearchGate. (2013). Column chromatography of phenolics? Retrieved from [Link]
- Google Patents. (n.d.). WO2006059774A1 - Method for purifying diallylbisphenol compound.
Sources
Troubleshooting common issues in the polymerization of diallyl bisphenols
Welcome to the technical support center for the polymerization of diallyl bisphenols. This guide is designed for researchers, scientists, and professionals in drug development and advanced materials. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and curing of diallyl bisphenol-based polymers. Our approach is rooted in scientific principles and practical, field-proven experience to help you overcome experimental hurdles and achieve optimal results.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the properties and handling of diallyl bisphenol A (DABA), a primary monomer in this class.
Q1: What is diallyl bisphenol A (DABA) and what are its primary applications?
Diallyl bisphenol A (2,2'-diallylbisphenol A) is a modified thermosetting resin monomer.[1] It is primarily used to enhance the properties of other thermosetting resins, such as bismaleimide (BMI), epoxy, and phenolic resins.[1][2] Its key roles include improving toughness, heat resistance, and processability of these resins.[1] It can also act as an active diluent to reduce resin viscosity.[1]
Q2: What are the recommended storage and handling conditions for DABA monomer?
DABA should be stored in a cool, dry, and dark location in a tightly sealed container.[1][2] It is crucial to keep it away from incompatible materials, ignition sources, and direct sunlight.[2][3] Proper personal protective equipment (PPE), including gloves and eye/face protection, should always be worn when handling this chemical, as it can cause skin and eye irritation.[4][5]
Q3: What type of polymerization mechanism does DABA typically undergo?
Diallyl bisphenol A polymerizes via a free-radical mechanism. The polymerization is initiated by the decomposition of a radical initiator, which then reacts with the allyl groups of the DABA monomer to start the polymer chain growth. Crosslinking occurs as the growing polymer chains react with the allyl groups of other DABA molecules, forming a three-dimensional network.
Section 2: Common Polymerization & Curing Issues
This section delves into specific problems that can arise during the polymerization of diallyl bisphenols, offering explanations of the underlying causes and actionable solutions.
Issue 1: Incomplete or Slow Polymerization
Symptom: The resin remains tacky, soft, or liquid after the recommended curing time and temperature.
Causality Analysis:
Incomplete polymerization is often a result of an insufficient number of propagating radicals to achieve full conversion of the monomer's allyl groups into a crosslinked network. This can be attributed to several factors:
-
Low Initiator Concentration: An inadequate amount of initiator will generate fewer radicals, leading to a slower and incomplete cure.[5]
-
Inappropriate Curing Temperature: The decomposition rate of the initiator is temperature-dependent. A temperature that is too low will result in a slow rate of radical formation. Conversely, a temperature that is too high can cause premature decomposition of the initiator, leading to a rapid initial reaction that quickly terminates, leaving unreacted monomer.
-
Presence of Inhibitors: Diallyl bisphenol monomers are often supplied with inhibitors to prevent premature polymerization during storage.[6] If these inhibitors are not effectively consumed or removed, they will scavenge the radicals generated by the initiator, thus hindering the polymerization process.[7] Atmospheric oxygen can also act as an inhibitor.[8]
-
Impurities in the Monomer: Certain impurities can react with and consume the free radicals, leading to premature chain termination.
Troubleshooting Protocol:
-
Optimize Initiator Concentration:
-
Action: Increase the initiator concentration in small increments (e.g., 0.1 wt% steps). A typical starting range for thermal initiators like benzoyl peroxide (BPO) or dicumyl peroxide is 0.5-2.0 wt%.
-
Rationale: A higher initiator concentration will generate more free radicals to initiate and propagate the polymerization.[5]
-
-
Adjust Curing Profile:
-
Action: Review the decomposition temperature of your initiator and adjust the curing temperature accordingly. Consider a multi-stage curing process, starting at a lower temperature to initiate the reaction and then ramping up to a higher temperature to ensure complete crosslinking.
-
Rationale: A staged curing profile can provide a more controlled release of radicals, leading to a more uniform and complete cure.[9]
-
-
Mitigate Inhibition:
-
Action: If possible, remove the inhibitor from the monomer before polymerization. Alternatively, a pre-heating step at a moderate temperature can help to consume the inhibitor before the main curing stage. To counteract the effects of atmospheric oxygen, conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon).[8][10]
-
Rationale: Removing or consuming inhibitors ensures that the generated radicals are available for polymerization initiation.[7]
-
-
Ensure Monomer Purity:
-
Action: Use high-purity monomer. If impurities are suspected, purification of the monomer may be necessary.
-
Rationale: Removing radical-scavenging impurities will improve polymerization efficiency.
-
| Parameter | Recommendation | Rationale |
| Initiator Concentration | 0.5 - 2.0 wt% (thermal initiator) | Ensures sufficient radical generation for complete cure. |
| Curing Temperature | Dependent on initiator half-life | Optimizes the rate of radical formation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxygen inhibition. |
Issue 2: Premature Gelation
Symptom: The resin viscosity increases rapidly and forms a gel before it can be fully processed or molded.
Causality Analysis:
Premature gelation is the formation of a crosslinked network before the desired point in the process.[11] This is a common issue with highly functional monomers like diallyl bisphenols.
-
High Initiator Concentration: An excess of initiator can lead to a very rapid polymerization rate and early onset of gelation.[5]
-
High Curing Temperature: Elevated temperatures accelerate the polymerization rate, which can lead to a rapid approach to the gel point.[12]
-
Absence of Inhibitors: While inhibitors can hinder polymerization, their complete absence can make the monomer overly reactive and prone to premature gelation, especially at elevated temperatures.
Troubleshooting Protocol:
-
Control Initiator Concentration:
-
Action: Reduce the initiator concentration.
-
Rationale: A lower initiator concentration will slow down the polymerization rate, providing a longer processing window before gelation.[5]
-
-
Optimize Curing Temperature:
-
Action: Lower the initial curing temperature or use a slower temperature ramp rate.
-
Rationale: A lower temperature will decrease the rate of polymerization, delaying the onset of gelation.[12]
-
-
Utilize an Inhibitor:
Section 3: Product Quality & Performance Problems
This section addresses issues related to the final properties of the cured diallyl bisphenol polymer.
Issue 1: Polymer Discoloration (Yellowing)
Symptom: The cured polymer exhibits an undesirable yellow or brownish tint.
Causality Analysis:
Discoloration in polymers is often due to the formation of chromophores, which are chemical groups that absorb visible light.[13]
-
Oxidation: The phenolic structure of diallyl bisphenol A is susceptible to oxidation, especially at elevated temperatures in the presence of oxygen. This can lead to the formation of quinone-type structures, which are colored.[14]
-
Initiator Byproducts: Some initiators, particularly aromatic peroxides, can generate colored byproducts upon decomposition.
-
Impurities: Trace impurities in the monomer or other components of the formulation can contribute to color formation.[15]
-
Thermal Degradation: Excessive curing temperatures or prolonged exposure to heat can cause thermal degradation of the polymer, leading to the formation of chromophoric structures.[13][16]
Troubleshooting Protocol:
-
Control Curing Atmosphere:
-
Action: Conduct the curing process under an inert atmosphere (nitrogen or argon) to minimize oxidation.[10]
-
Rationale: Preventing oxidation of the phenolic groups will reduce the formation of colored byproducts.
-
-
Select an Appropriate Initiator:
-
Action: If using an aromatic peroxide, consider switching to an aliphatic initiator, which is less likely to produce colored byproducts.
-
Rationale: The choice of initiator can have a significant impact on the color of the final polymer.
-
-
Optimize Curing Conditions:
-
Action: Use the lowest effective curing temperature and time to avoid thermal degradation.
-
Rationale: Minimizing heat exposure will reduce the likelihood of forming chromophoric degradation products.[13]
-
-
Use High-Purity Monomers:
-
Action: Ensure the diallyl bisphenol monomer and other formulation components are of high purity.
-
Rationale: Impurities can act as catalysts for degradation reactions that lead to color formation.[15]
-
-
Consider Additives:
-
Action: The addition of antioxidants or color-reducing agents may be beneficial.[17]
-
Rationale: These additives can help to prevent oxidative degradation and inhibit color formation.
-
Section 4: Analytical & Characterization Protocols
This section provides standardized procedures for key analyses related to the polymerization of diallyl bisphenols.
Protocol 1: Standard Thermal Polymerization of Diallyl Bisphenol A
Objective: To provide a general procedure for the thermal polymerization of DABA using a free-radical initiator.
Materials:
-
Diallyl bisphenol A (DABA) monomer
-
Thermal initiator (e.g., dicumyl peroxide)
-
Reaction vessel (e.g., glass vial, mold)
-
Inert atmosphere chamber or nitrogen/argon source
-
Oven or heating mantle with temperature control
Procedure:
-
Preparation: In a clean, dry reaction vessel, add the desired amount of DABA monomer.
-
Initiator Addition: Add the appropriate amount of the thermal initiator (e.g., 1.0 wt%) to the monomer and mix thoroughly until the initiator is completely dissolved.
-
Inert Atmosphere: Place the reaction vessel in an inert atmosphere chamber or purge with nitrogen/argon for at least 15 minutes to remove oxygen.
-
Curing:
-
Heat the reaction vessel to the desired curing temperature. For dicumyl peroxide, a typical curing schedule is 2 hours at 120°C followed by 2 hours at 150°C.
-
Maintain the inert atmosphere throughout the curing process.
-
-
Cooling: After the curing cycle is complete, allow the polymer to cool slowly to room temperature to avoid thermal stress and cracking.
Protocol 2: Determination of Residual Monomer Content by HPLC
Objective: To quantify the amount of unreacted DABA monomer in a cured polymer sample.
Principle: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture.[18]
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reverse-phase C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Diallyl bisphenol A standard
-
Solvent for extraction (e.g., acetonitrile, tetrahydrofuran)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the cured polymer sample.
-
Grind the sample into a fine powder.
-
Extract the residual monomer by sonicating the powdered sample in a known volume of a suitable solvent for a specific time (e.g., 30 minutes).
-
Filter the extract through a 0.45 µm syringe filter to remove any solid particles.
-
-
Standard Preparation: Prepare a series of DABA standard solutions of known concentrations in the extraction solvent.
-
HPLC Analysis:
-
Inject the filtered sample extract and the standard solutions into the HPLC system.
-
A typical mobile phase for separating DABA is a gradient of acetonitrile and water.
-
Set the UV detector to a wavelength where DABA has strong absorbance (e.g., ~275 nm).
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the DABA standard against its concentration.
-
Determine the concentration of DABA in the sample extract from the calibration curve and the peak area of the sample.
-
Calculate the percentage of residual monomer in the original polymer sample.
-
Section 5: Visualizations
Polymerization Mechanism of Diallyl Bisphenol A
Caption: Free-radical polymerization of Diallyl Bisphenol A.
Troubleshooting Workflow for Incomplete Polymerization
Caption: Decision tree for troubleshooting incomplete polymerization.
References
-
Di-o-allyl Bisphenol-A - Cymer Chemicals. (n.d.). Retrieved January 22, 2026, from [Link]
-
China Bisphenol A diallyl ether CAS 3739-67-1 Manufacturer. (n.d.). Yolatech.com. Retrieved January 22, 2026, from [Link]
-
The Effect of Inhibitor and Initiator Concentration on Degree of Conversion, Flexural Strength and Polymerization Shrinkage Stre. (n.d.). Retrieved January 22, 2026, from [Link]
-
Triphenyl Phosphine Catalyzed Curing of Diallyl Bisphenol A‐Novolac Epoxy Resin System—A Kinetic Study. (n.d.). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]
-
Gel Point. (n.d.). Retrieved January 22, 2026, from [Link]
-
Gel point. (2023, December 19). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Gel point – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 22, 2026, from [Link]
- Study on curing kinetics of diallyl-bearing epoxy resin using sulfur as curing agent. (2012). Thermochimica Acta, 538, 36–42.
- Mathias, L. J., & Lewis, C. M. (1993). Unexpectedly Rapid Hydrosilation Polymerization of the Diallyl Derivative of Bisphenol A and 2,6-Diallylphenol.
-
Analytical Methods for Determination of Bisphenol A. (2015, October 30). Pocket Dentistry. Retrieved January 22, 2026, from [Link]
-
An Overview of Analytical Methods for Bisphenol A. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Quantification of Bisphenol A by HPLC. (n.d.). EAG Laboratories. Retrieved January 22, 2026, from [Link]
- Jurek, A., & Leitner, E. (2017). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS. Food Additives & Contaminants: Part A, 34(5), 856-865.
- Cure Characterization in Bis(maleimide)/Diallylbisphenol A Resin by Fluorescence, FT-IR, and UV-Reflection Spectroscopy. (1998). Macromolecules, 31(17), 5647-5654.
- Analysis of Monomer Release from Different Composite Resins after Bleaching by HPLC. (2022).
-
How do I determine the gel point using rheology? (2015, February 6). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Why Do Polymer Materials Turn Yellow? (2025, September 23). Testex. Retrieved January 22, 2026, from [Link]
-
Diallyl bisphenol A - Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 22, 2026, from [Link]
- Research on Curing Mechanism of Bisphenol-A Epoxy Resin by DSC. (2016).
- Influence of Post-Printing Polymerization Time on the Elution of Residual Monomers and Water Sorption of 3D-Printed Resin Composite. (2025). MDPI.
-
Curing Agents for Epoxy Resin. (n.d.). Retrieved January 22, 2026, from [Link]
- The Effect of Atmospheric Saturated Oxygen Combined With Intelligent Upper and Lower Limb Rehabilitation Training on Diabetic Lower Extremity Arterial Disease. (2026, January 14). PubMed.
-
Kinetics of the thermal degradation of anhydrous bisphenol‐A polycarbonate/alkali metal arylcarboxylate systems in the melt. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Composite resin color stability: influence of light sources and immersion media. (2007). Journal of Applied Oral Science, 15(3), 204-208.
- Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. (2022). MDPI.
- Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. (1968).
- Preparation and Cured Properties of Diallyl Phthalate Resin Modified with Epoxy Resin and Allyl Ester Compound Having Carboxylic Acid. (2009). Journal of Applied Polymer Science, 115(4), 2314-2320.
- Rapid oxidation of phenolic compounds by O3 and HO: effects of the air–water interface and mineral dust in tropospheric chemical processes. (2024). Atmospheric Chemistry and Physics, 24(21), 12431-12444.
-
I am synthesizing phenol formaldehyde resins that are slightly yellow and transparent. How do I get them colourless? (2015, October 8). ResearchGate. Retrieved January 22, 2026, from [Link]
- Technical Support Center: Polymerization of Allyl Monomers. (2025). Benchchem.
- Thermal stability and degradation of diglycidyl ether of bisphenol A epoxy modified with different nanoclays exposed to UV radiation. (2014).
-
Improvement in toughness and flame retardancy of bismaleimide/diallyl bisphenol A resin with a eugenol allyl ether-grafted polysiloxane. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Kinetics of polymerization of a liquid with nanosize structural heterogeneities. (2004). The Journal of Chemical Physics, 120(17), 8233-8239.
- A Molecularly Imprinted Polymer Undergoing a Color Change Depending on the Concentration of Bisphenol A. (2019). Polymers, 11(12), 2073.
- Effect of atmosphere and catalyst on reducing bisphenol A (BPA)
- Colour reduction of phenol formaldehyde resins. (1990).
-
Degradation and Toxicity of Bisphenol A and S during Cold Atmospheric Pressure Plasma Treatment. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Inhibition of Free Radical Polymerization: A Review. (2023). Polymers, 15(2), 433.
- Bisphenol A and Related Compounds in Dental Materials. (2009).
- Polymerization kinetics and impact of post polymerization on the Degree of Conversion of bulk-fill resin-composite at clinically relevant depth. (2015).
- Blending Modification of Alicyclic Resin and Bisphenol A Epoxy Resin to Enhance Salt Aging Resistance for Composite Core Rods. (2022). Polymers, 14(12), 2398.
Sources
- 1. Diallyl bisphenol A | 1745-89-7 [chemicalbook.com]
- 2. Diallyl bisphenol A Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. China Bisphenol A diallyl ether CAS 3739-67-1 Manufacturer - Yolatech.com [yolatech.com]
- 4. Diallyl bisphenol A - Safety Data Sheet [chemicalbook.com]
- 5. capotchem.com [capotchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermoset Characterization Part 5: Calculation of Gel Point - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. The Effect of Atmospheric Saturated Oxygen Combined With Intelligent Upper and Lower Limb Rehabilitation Training on Diabetic Lower Extremity Arterial Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of atmosphere and catalyst on reducing bisphenol A (BPA) emission during thermal degradation of polycarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gel point - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. GB2224509A - Colour reduction of phenol formaldehyde resins - Google Patents [patents.google.com]
- 18. Quantification of Bisphenol A by HPLC [eag.com]
Technical Support Center: Best Practices for the Storage and Handling of 2,2'-Diallyl-4,4'-biphenol
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage and handling of 2,2'-Diallyl-4,4'-biphenol. Adherence to these best practices is critical to prevent degradation and ensure the integrity of the compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing 2,2'-Diallyl-4,4'-biphenol?
A1: For long-term storage, it is recommended to store 2,2'-Diallyl-4,4'-biphenol in a cool, dry place, ideally at 2-8°C. Short-term storage at room temperature is acceptable, provided the compound is protected from light and atmospheric oxygen.
Q2: How sensitive is this compound to light?
A2: Phenolic compounds can be sensitive to light, which can catalyze oxidative degradation.[1] It is crucial to store 2,2'-Diallyl-4,4'-biphenol in an amber or opaque container to minimize exposure to UV and visible light.
Q3: Is an inert atmosphere necessary for storage?
A3: While not strictly required for short-term storage, for long-term preservation of high-purity material, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. This is because the phenolic hydroxyl groups and the allyl side chains are susceptible to oxidation. Oxidative coupling of phenols is a known reaction that can lead to the formation of impurities.[2][3]
Q4: What are the primary degradation pathways for 2,2'-Diallyl-4,4'-biphenol?
A4: The primary degradation pathways include:
-
Oxidation: The phenolic hydroxyl groups can be oxidized, leading to the formation of colored quinone-type byproducts. The allyl groups are also susceptible to oxidation.
-
Polymerization: The allyl groups can undergo free-radical polymerization, especially when exposed to heat, light, or radical initiators.
-
Claisen Rearrangement: At elevated temperatures (typically >180°C), a thermal Claisen rearrangement can occur, where the allyl groups migrate from the oxygen to the carbon atoms of the aromatic rings.[4][5][6][7]
Q5: I've noticed a slight discoloration (yellowing) of my solid 2,2'-Diallyl-4,4'-biphenol. Is it still usable?
A5: Slight discoloration often indicates a minor degree of oxidation. While the material may still be suitable for some applications, it is crucial to verify its purity using analytical techniques like HPLC or NMR before use in sensitive experiments. For applications requiring high purity, using discolored material is not recommended.
Q6: Can I store 2,2'-Diallyl-4,4'-biphenol in solution?
A6: Storing in solution is generally not recommended for long periods as it can accelerate degradation. If short-term storage in solution is necessary, use a deoxygenated solvent and store at a low temperature (2-8°C) in a tightly sealed container, protected from light. The choice of solvent is also critical, as hydrogen-bond accepting solvents can reduce the antioxidant capabilities of phenols.[8][9]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of 2,2'-Diallyl-4,4'-biphenol.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration and potential interference from byproducts. | 1. Verify the purity of your 2,2'-Diallyl-4,4'-biphenol stock using HPLC or NMR (see protocols below). 2. Use a fresh, properly stored batch of the compound. 3. Consider adding a small amount of an antioxidant like BHT to your stock solution if compatible with your experiment.[10] |
| Appearance of new, unexpected peaks in HPLC chromatogram | Chemical degradation has occurred. | 1. Analyze the new peaks by LC-MS to identify potential degradation products.[11] 2. Review storage conditions: check for exposure to air, light, or high temperatures. 3. If thermal stress is suspected, consider the possibility of Claisen rearrangement products.[4][5] |
| Solid material has become sticky or clumped | Potential polymerization of the allyl groups or absorption of moisture. | 1. Store the compound in a desiccator to prevent moisture absorption. 2. Avoid high temperatures during storage and handling. 3. Check for purity before use. |
| Difficulty dissolving the compound | The compound may have cross-linked or polymerized, reducing its solubility. | 1. Attempt dissolution in a range of solvents. 2. If solubility remains an issue, the material is likely significantly degraded and should be discarded. |
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways for 2,2'-Diallyl-4,4'-biphenol.
Caption: Key degradation routes for 2,2'-Diallyl-4,4'-biphenol.
Experimental Protocols for Quality Assessment
To ensure the integrity of your 2,2'-Diallyl-4,4'-biphenol, regular purity checks are recommended. Below are standard protocols for HPLC-UV and NMR analysis.
Protocol 1: Purity Assessment by HPLC-UV
Objective: To determine the purity of 2,2'-Diallyl-4,4'-biphenol and detect the presence of degradation products.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
2,2'-Diallyl-4,4'-biphenol sample.
-
Volumetric flasks, pipettes, and vials.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of 2,2'-Diallyl-4,4'-biphenol and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 25°C.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 50 50 20 5 95 25 5 95 26 50 50 | 30 | 50 | 50 |
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of 2,2'-Diallyl-4,4'-biphenol as the percentage of the main peak area relative to the total peak area.
Protocol 2: Purity and Structural Verification by ¹H NMR
Objective: To confirm the chemical structure and assess the purity of 2,2'-Diallyl-4,4'-biphenol.
Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
2,2'-Diallyl-4,4'-biphenol sample.
-
Internal standard of known purity (for quantitative NMR), e.g., maleic anhydride.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of 2,2'-Diallyl-4,4'-biphenol and dissolve it in approximately 0.7 mL of the deuterated solvent in a clean, dry NMR tube. If performing quantitative NMR (qNMR), add a precisely weighed amount of the internal standard.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for accurate integration in qNMR.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate all signals. The ratio of the integrals should correspond to the number of protons in the structure.
-
Expected Chemical Shifts (in CDCl₃, approximate):
-
Aromatic protons: ~6.8-7.2 ppm.
-
Allyl CH=CH₂ protons: ~5.8-6.1 ppm.
-
Allyl =CH₂ protons: ~5.0-5.2 ppm.
-
Allyl -CH₂- protons: ~3.4 ppm.
-
Phenolic OH protons: ~5.0-5.5 ppm (can be broad and variable, may exchange with D₂O).[12]
-
-
Assess purity by comparing the integral of the compound's signals to those of any impurities or the internal standard.
-
Workflow for Troubleshooting Degradation
The following diagram outlines a logical workflow for troubleshooting suspected degradation of 2,2'-Diallyl-4,4'-biphenol.
Caption: A step-by-step guide for addressing suspected compound degradation.
References
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (n.d.). National Institutes of Health. [Link]
-
Synthesis of diallyl bisphenol A by bulk Claisen rearrangement reaction. (2010). ResearchGate. [Link]
- Alkylphenol Ethoxylate Degradation Products in Land-Applied Sewage Sludge (Biosolids). (n.d.).
- PHOTOCATALYTIC DEGRADATION OF LINEAR ALKYL BENZENE SOLFUNATE FROM AQUEOUS SOLUTION BY TIO NANOPARTICLES. (n.d.).
-
Validation of an HPLC Method for Determination of Bisphenol-A Migration from Baby Feeding Bottles. (2019). National Institutes of Health. [Link]
- Gas chromatography–mass spectrometry signal enhancement of ortho-allylphenols by their cyclization. (2023).
- Allyl phenols. (1970).
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. [Link]
- Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023).
- Oxidative dehydrogenative couplings of alkenyl phenols. (n.d.). RSC Publishing.
-
Synthesis of diallyl bisphenol A by bulk Claisen rearrangement reaction. (2010). Semantic Scholar. [Link]
-
Strengthening and simplifying Purity determination by NMR using Mnova. (2014). YouTube. [Link]
-
EPA-NERL: 528: Phenols in Water by GC/MS. (n.d.). National Environmental Methods Index. [Link]
-
Antioxidant properties of phenols. (2007). National Institutes of Health. [Link]
- Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. (2009).
- Phenolic Composition and Antioxidant Properties of Bee Bread Collected in Three Consecutive Beekeeping Seasons in Poland. (n.d.). MDPI.
- The Effects of Conventional Stabilizers and Phenol Compounds Used as Antioxidants on the Stabilization of Nitrocellulose. (2023).
-
Schematic degradation pathway of alkylphenolethoxylates and formation APEO metabolites. (n.d.). ResearchGate. [Link]
-
PHENOLIC COMPOUNDS (HJ 703-2014) - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2017). Agilent. [Link]
-
Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. (2020). National Institutes of Health. [Link]
-
NMR - Interpretation. (2023). Chemistry LibreTexts. [Link]
-
Claisen Rearrangement. (n.d.). Organic Chemistry Portal. [Link]
- Diversity of Chemical Structures and Biosynthesis of Polyphenols in Nut-Bearing Species. (n.d.).
-
Claisen rearrangement. (n.d.). Wikipedia. [Link]
- Alkylphenols – Knowledge and References. (n.d.). Taylor & Francis.
-
Synthesis of C2 symmetric hydroxylated biphenyls by microwave-assisted oxidative coupling of natural phenols. (2024). CNR-IRIS. [Link]
-
Catalytic allylation of phenols : chloride-free route towards epoxy resins. (2008). Scholarly Publications Leiden University. [Link]
-
Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. (n.d.). EPA. [Link]
- HPLC Method for Simultaneous Determination of Bisphenol-A-Diglycidyl Ether and Some of Its Reaction Products in Canned Foods Using Photodiode Array Detector. (n.d.). Oxford Academic.
-
6.6 ¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks. [Link]
- Antioxidant properties of phenols. (2007). Journal of Pharmacy and Pharmacology.
- Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. (n.d.).
-
18.4: Reactions of Ethers - Claisen Rearrangement. (2024). Chemistry LibreTexts. [Link]
- Alkylphenol ethoxylates and their degradation products in abiotic and biological samples from the environment. (2005).
- Determination of Phenolic Compounds from Wine Samples by GC/MS System. (n.d.).
-
Polydisulfides of substituted phenols as effective protectors of peroxidase against inactivation by ultrasonic cavitation. (2005). National Institutes of Health. [Link]
- Spectrophotometric Method Combined with HPLC for Bisphenol F Determination in Plastic Bottled Water and Thermal Paper. (n.d.). Baghdad Science Journal.
- Effects of Some Alkyl Phenols on Methanogenic Degradation of Phenol. (n.d.).
- Bisphenol A Analysis and Quantification Inconsistencies Via HPLC UV. (n.d.). Scribd.
- Short Summary of 1H-NMR Interpret
-
synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. (2008). DTIC. [Link]
-
Catalytic Oxidative Coupling of Phenols and Related Compounds. (2022). National Institutes of Health. [Link]
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). MDPI. [Link]
- Aerobic oxidative coupling for the formation of biaryls. (2014).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Claisen Rearrangement [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
Technical Support Center: Solvent Selection for 2,2'-Diallyl-4,4'-biphenol Reactions and Analysis
Welcome to the technical support center for experiments involving 2,2'-diallyl-4,4'-biphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into solvent selection for both synthesis and analysis. The following question-and-answer format directly addresses common challenges and explains the fundamental principles behind our recommended solutions.
Section 1: Solvents for Chemical Reactions Involving 2,2'-Diallyl-4,4'-biphenol
This section focuses on choosing the appropriate solvents for common transformations of 2,2'-diallyl-4,4'-biphenol, a versatile building block in organic synthesis.
Frequently Asked Questions (FAQs) - Reaction Solvents
Question 1: I am planning a Claisen rearrangement of 2,2'-diallyl-4,4'-biphenol. What are the critical solvent characteristics to consider for maximizing reaction rate and yield?
Answer: The Claisen rearrangement, a[1][1]-sigmatropic rearrangement, is significantly influenced by the solvent environment.[2][3] For the aromatic Claisen rearrangement of a substrate like 2,2'-diallyl-4,4'-biphenol, which is an allyl-aryl ether derivative, solvent polarity and hydrogen-bonding capacity are paramount.
-
Polar Solvents: Polar solvents are known to accelerate the Claisen rearrangement.[1][2] This is attributed to the stabilization of the polar, cyclic transition state.
-
Hydrogen-Bonding Solvents: Solvents capable of hydrogen bonding have been shown to provide the highest rate constants.[2][3] For instance, ethanol/water mixtures can increase the reaction rate by an order of magnitude compared to non-hydrogen-bonding polar solvents like sulfolane.[2]
Troubleshooting Common Issues:
-
Slow or Incomplete Reaction: If you observe a sluggish reaction, consider switching to a more polar and hydrogen-bonding solvent. High-boiling point alcohols like ethylene glycol or diethylene glycol can be effective, as the reaction often requires elevated temperatures (180-220 °C).
-
Side Product Formation: At high temperatures, undesired side reactions can occur. The use of a high-boiling, non-polar solvent like decalin or diphenyl ether can sometimes minimize these side reactions, although this may come at the cost of a slower reaction rate. A careful optimization of temperature and solvent is crucial.
Question 2: For an O-alkylation reaction of 2,2'-diallyl-4,4'-biphenol, what solvent system would you recommend to ensure a clean and efficient reaction?
Answer: O-alkylation of phenols typically involves the deprotonation of the hydroxyl groups with a base to form a phenoxide, which then acts as a nucleophile. The choice of solvent is critical for both the solubility of the reactants and the reactivity of the nucleophile.
-
Aprotic Polar Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices. These solvents are polar enough to dissolve the biphenol and the base (e.g., K₂CO₃, Cs₂CO₃), and they do not solvate the phenoxide as strongly as protic solvents, thus enhancing its nucleophilicity. A study on the O-alkylation of phenols demonstrated the use of alcohols as alkylating agents in the presence of a weak base and a sulfonyl chloride, which can be a greener alternative.[4]
-
Phase-Transfer Catalysis: For reactions with immiscible aqueous and organic phases, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed. This allows the phenoxide, generated in the aqueous phase, to be transferred to the organic phase where the alkylating agent resides.
Troubleshooting Common Issues:
-
Low Yield: If the yield is low, ensure your solvent is anhydrous, as water can consume the base and hinder the formation of the phenoxide. Also, consider a more polar aprotic solvent to improve solubility and reaction rate.
-
C-Alkylation as a Side Reaction: While less common for O-alkylation under basic conditions, C-alkylation can sometimes occur. Using a less polar solvent or a bulkier base can sometimes favor O-alkylation.
Question 3: We are developing a polymerization protocol using 2,2'-diallyl-4,4'-biphenol as a monomer. What are the key considerations for solvent selection in this context?
Answer: Solvent selection for polymerization is crucial as it affects monomer solubility, polymer solubility, and the overall reaction kinetics and polymer properties.
-
High-Boiling Aromatic Solvents: For polyether synthesis via nucleophilic aromatic substitution, high-boiling polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and sulfolane are commonly used. These solvents can maintain the monomer and the growing polymer chain in solution at the high temperatures often required for these reactions.
-
Solubility of the Polymer: It is essential that the resulting polymer remains soluble in the reaction medium to achieve a high molecular weight. If the polymer precipitates prematurely, chain growth will be terminated. Therefore, preliminary solubility tests of the expected polymer in various solvents are highly recommended.
Troubleshooting Common Issues:
-
Low Molecular Weight Polymer: This could be due to the precipitation of the polymer. A solvent with better solvating power for the polymer backbone is needed. Sometimes, a mixture of solvents can provide the desired solubility characteristics.
-
Reaction Heterogeneity: If the monomer or catalyst has poor solubility, the reaction mixture may become heterogeneous, leading to inconsistent results. Ensure all components are fully dissolved at the reaction temperature.
Section 2: Solvents for Analysis of 2,2'-Diallyl-4,4'-biphenol
This section provides guidance on selecting appropriate solvents for the analysis of 2,2'-diallyl-4,4'-biphenol and its reaction mixtures using common analytical techniques.
Frequently Asked Questions (FAQs) - Analytical Solvents
Question 4: What is the best solvent for preparing a sample of 2,2'-diallyl-4,4'-biphenol for ¹H NMR analysis to ensure sharp hydroxyl proton signals?
Answer: Observing the hydroxyl (-OH) protons of phenolic compounds by ¹H NMR can be challenging due to rapid proton exchange with residual water or other exchangeable protons in the solvent.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): DMSO-d₆ is an excellent choice for the NMR analysis of phenolic compounds.[5] As an aprotic and strong hydrogen-bond acceptor, it slows down the rate of proton exchange, allowing the phenolic -OH protons to appear as relatively sharp signals, typically in the 8-14 ppm region.[5][6]
-
Deuterated Acetone (Acetone-d₆): Acetone-d₆ is another suitable aprotic solvent that can be used.
Troubleshooting Common Issues:
-
Broad or Absent -OH Peaks: If you are using a protic solvent like methanol-d₄ or D₂O, the hydroxyl protons will likely exchange with the deuterium and become broad or disappear from the spectrum. Switching to DMSO-d₆ or acetone-d₆ should resolve this issue.
-
Overlapping Signals: If the aromatic region is crowded, two-dimensional NMR techniques like COSY and HSQC can be invaluable for assigning the proton and carbon signals unambiguously.
Question 5: We are developing an HPLC method for monitoring a reaction involving 2,2'-diallyl-4,4'-biphenol. What should I consider when choosing the mobile phase and sample diluent?
Answer: For reversed-phase HPLC analysis of bisphenols, a mixture of water and an organic solvent is typically used as the mobile phase.
-
Mobile Phase: A common mobile phase for bisphenol analysis is a gradient of water and acetonitrile, often with a small amount of an acid like formic acid (0.1%) to improve peak shape by suppressing the ionization of the phenolic hydroxyl groups.[7] Methanol can also be used as the organic modifier.
-
Sample Diluent: Ideally, the sample should be dissolved in the initial mobile phase composition to ensure good peak shape.[8] Dissolving the sample in a solvent stronger than the mobile phase (e.g., 100% acetonitrile when the initial mobile phase is 65:35 water:acetonitrile) can lead to peak distortion.[8] Methanol is often a good starting point for preparing stock solutions of bisphenols.[7][9]
Troubleshooting Common Issues:
-
Peak Tailing or Splitting: This can be caused by secondary interactions with the stationary phase or by injecting the sample in a solvent that is too strong. Adding a small amount of acid to the mobile phase and ensuring the sample diluent is compatible with the initial mobile phase composition can help.
-
Ghost Peaks: Contamination of the mobile phase with bisphenols (like BPA) is a known issue, especially in trace analysis.[10][11] Using high-purity solvents and an isocratic elution with a high organic content can sometimes mitigate this problem.[11]
Question 6: For GC-MS analysis of 2,2'-diallyl-4,4'-biphenol, what are the solvent considerations for sample preparation and derivatization?
Answer: Due to the low volatility of phenolic compounds, derivatization is often necessary for GC-MS analysis to convert the polar -OH groups into less polar, more volatile derivatives (e.g., trimethylsilyl ethers).
-
Extraction Solvent: For extracting bisphenols from aqueous samples, solvents like dichloromethane or methanol are commonly used.[12] Solid-phase extraction (SPE) with a C18 cartridge is a widely used technique for sample cleanup and concentration.[13][14]
-
Derivatization Solvent and Reagent: The derivatization reaction is typically carried out in an aprotic solvent. After evaporating the extraction solvent, the residue can be redissolved in a small volume of a solvent like pyridine or ethyl acetate, followed by the addition of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[13][14] The reaction mixture is then heated to ensure complete derivatization.
-
Injection Solvent: After derivatization, the sample is typically brought up in a volatile, non-polar solvent like hexane for injection into the GC-MS.[14]
Troubleshooting Common Issues:
-
Incomplete Derivatization: This can lead to poor peak shape and inaccurate quantification. Ensure that the sample is completely dry before adding the derivatizing reagent, as moisture will consume the reagent. Optimizing the reaction time and temperature may also be necessary.
-
Low Recovery: If recovery is low after sample preparation, ensure the pH of the aqueous sample is adjusted to be well below the pKa of the phenolic protons (typically pH < 7) to ensure the compound is in its neutral form for efficient extraction.[14]
Summary of Recommended Solvents
| Application | Recommended Solvents | Key Considerations |
| Claisen Rearrangement | Ethylene glycol, Diethylene glycol, Decalin, Diphenyl ether | High boiling point, polarity, and hydrogen-bonding capacity influence reaction rate. |
| O-Alkylation | DMF, DMSO, Acetonitrile | Aprotic polar solvents enhance nucleophilicity of the phenoxide. |
| Polymerization | NMP, DMAc, Sulfolane | High boiling point and good solubility for both monomer and polymer are essential. |
| ¹H NMR Analysis | DMSO-d₆, Acetone-d₆ | Aprotic solvents to slow proton exchange and allow observation of -OH signals. |
| HPLC Analysis | Mobile Phase: Water/Acetonitrile or Water/Methanol (with 0.1% Formic Acid) Sample Diluent: Initial mobile phase composition or Methanol | Mobile phase composition affects retention and peak shape. Sample diluent should be compatible with the mobile phase. |
| GC-MS Analysis | Extraction: Dichloromethane, Methanol Derivatization/Injection: Pyridine, Ethyl Acetate, Hexane | Derivatization is usually required. Solvents must be compatible with the extraction, derivatization, and injection steps. |
Experimental Protocols
Protocol 1: Solvent Selection for Monitoring the Claisen Rearrangement of 2,2'-Diallyl-4,4'-biphenol by HPLC
-
Prepare Stock Solutions:
-
Accurately weigh and dissolve 2,2'-diallyl-4,4'-biphenol in methanol to prepare a 1 mg/mL stock solution.
-
If the expected product is available, prepare a similar stock solution.
-
-
Develop an HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a gradient of 30-95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Reaction Monitoring:
-
Set up the Claisen rearrangement in a high-boiling solvent (e.g., decalin).
-
At regular intervals, carefully withdraw a small aliquot (e.g., 10 µL) from the hot reaction mixture.
-
Immediately dilute the aliquot with 1 mL of methanol in a labeled HPLC vial.
-
Analyze the diluted sample by the developed HPLC method to monitor the disappearance of the starting material and the appearance of the product.
-
References
-
Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. [Link]
-
Goulas, V., et al. (2011). Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region. PubMed. [Link]
-
Organic Chemistry. (2023, March 11). Claisen Rearrangement. YouTube. [Link]
- U.S. Patent No. 4,482,755. (1984). High yield process for preparing 4,4'-biphenol and para-alkylbenzenes.
-
MicroSolv Technology Corporation. (n.d.). Bisphenol A, S and F Analyzed with HPLC. [Link]
-
Wang, S., et al. (2025). Supramolecular Solvent-Based Extraction of Bisphenols and Alkylphenols in Botanical Dietary Supplements Prior to HPLC–MS/MS Analysis. ResearchGate. [Link]
-
D'Avila, A. (2017, August 16). Preferred sample solvent for HPLC. ResearchGate. [Link]
-
Tarbell, D. S. (1944). The Claisen Rearrangement. Organic Reactions. [Link]
-
Wikipedia. (2024, March 23). Claisen rearrangement. [Link]
-
Li, et al. (2019). Determination of Bisphenol A by High-Performance Liquid Chromatography Based on Graphene Magnetic Dispersion Solid Phase Extract. Journal of Chromatographic Science. [Link]
-
Wang, Y., et al. (2019). [Determination of bisphenols in sediment by accelerated solvent extraction and solid-phase extraction purification coupled with ultra performance liquid chromatography-tandem mass spectrometry]. PubMed. [Link]
-
Caban, M., & Stepnowski, P. (2020). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. National Institutes of Health. [Link]
-
Ashenhurst, J. (2019, November 14). The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]
-
Sawayama, Y., et al. (1982). Determination of various types of phenols by NMR. INIS-IAEA. [Link]
-
Palacios-Hernández, A., et al. (2015). A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Manguifera indica cv Ataulfo) and Papaya (Carica papaya cv Maradol). PLOS ONE. [Link]
- U.S. Patent No. 4,891,453. (1990). Process for producing p,p'-biphenol.
-
Caban, M., et al. (2018). Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry. ResearchGate. [Link]
-
Caban, M., et al. (2018). Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry. National Institutes of Health. [Link]
-
Griffith, L. E., et al. (2011). GC MS Quantitation and Identification of Bisphenol-A Isolated from Water. Journal of Chemical Education. [Link]
-
Chen, J., et al. (2025). One-Pot Alkylation–Sulfonylation of Diphenol. MDPI. [Link]
-
Griffith, L. E., et al. (2025). GC–MS Quantitation and Identification of Bisphenol-A Isolated from Water. ResearchGate. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Bisphenol A, S and F Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. researchgate.net [researchgate.net]
- 9. library.dphen1.com [library.dphen1.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. unitedchem.com [unitedchem.com]
- 14. library.dphen1.com [library.dphen1.com]
Techniques for identifying and removing impurities from 2,2-Diallyl-4,4-biphenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2,2-Diallyl-4,4-biphenol. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require a high degree of purity for their applications. Here, we address common challenges in identifying and removing impurities through a series of frequently asked questions and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its purity critical?
This compound is a derivative of 4,4'-biphenol, an important chemical intermediate. The addition of allyl groups makes it a versatile monomer for creating advanced polymers, resins, and other functional materials. In pharmaceutical and materials science research, the precise structure and purity of the monomer are paramount. Even trace impurities can significantly alter polymerization kinetics, final polymer properties (like thermal stability and mechanical strength), and, in a biological context, introduce unforeseen toxicity or off-target effects.
Q2: What are the most common impurities I should expect to find in my crude this compound?
The impurity profile is almost always a direct reflection of the synthetic route. The most common synthesis involves a double Claisen rearrangement of 4,4'-bis(allyloxy)biphenyl.[1][2] This is a thermal[3][3]-sigmatropic rearrangement that proceeds through a cyclic transition state.[4][5]
Based on this pathway, the primary impurities are:
-
Unreacted Starting Material: 4,4'-bis(allyloxy)biphenyl.
-
Mono-Rearranged Intermediate: 2-Allyl-4'-(allyloxy)biphenyl.
-
Precursor Impurity: Residual 4,4'-biphenol from the synthesis of the starting ether.
-
Oxidation By-products: Phenols are susceptible to oxidation, which can create colored, quinone-like impurities, especially when heated in the presence of air.[6]
Q3: What analytical technique is best for an initial purity assessment?
High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for this purpose.[6] A reversed-phase method provides excellent separation of the non-polar starting material, the polar final product, and intermediates of varying polarity.
-
Recommended Column: A C18 or Biphenyl stationary phase. Biphenyl phases can offer alternative selectivity for aromatic compounds due to potential π-π interactions.[7]
-
Mobile Phase: A gradient of water (often with 0.1% formic or acetic acid to suppress phenolate formation) and an organic solvent like acetonitrile or methanol is standard.[8][9]
-
Detection: A Diode-Array Detector (DAD) or UV detector set to the maximum absorbance wavelength of the biphenol core (typically around 260-280 nm) is ideal.[8]
Q4: My crude product is a complex mixture. Should I use recrystallization or column chromatography first?
For a crude mixture containing significant amounts of various impurities (e.g., >10-15%), flash column chromatography is the recommended first step.[10] It is a robust technique for bulk separation of compounds with different polarities. Recrystallization is most effective as a final polishing step to remove small amounts of closely related impurities or to obtain highly ordered crystalline material, assuming a suitable solvent system can be found.[11]
Troubleshooting Guides: From Problem to Purity
This section provides direct answers to specific experimental challenges.
Problem 1: My HPLC and NMR show a significant amount of unreacted starting material, 4,4'-bis(allyloxy)biphenyl.
-
Causality: This indicates that the Claisen rearrangement did not go to completion. The reaction is thermally driven and requires sufficient temperature (typically 180-220 °C) and time. Insufficient heating is the most common cause.
-
Identification Strategy: In a reversed-phase HPLC run, the starting ether, being much less polar than the di-phenolic product, will have a significantly longer retention time. In the ¹H NMR, you will see the characteristic signals for the O-allyl group (e.g., -O-CH₂ -CH=CH₂) and an absence of the new phenolic -OH protons.
-
Removal Technique: Flash Column Chromatography This is the ideal method due to the large polarity difference between the non-polar ether and the polar di-phenol.
Step-by-Step Protocol: Flash Column Chromatography
-
Prepare the Slurry: Choose an appropriate eluent system by testing with Thin Layer Chromatography (TLC). A good starting point is a mixture of Hexane and Ethyl Acetate. The target product should have an Rf value of ~0.25-0.35.
-
Pack the Column: Pack a silica gel column with the initial, low-polarity eluent.[12]
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elute: Begin elution with a low concentration of the polar solvent (e.g., 5-10% Ethyl Acetate in Hexane). The non-polar 4,4'-bis(allyloxy)biphenyl will elute first.
-
Increase Gradient: Gradually increase the polarity of the mobile phase to elute the mono-rearranged intermediate and finally your target product, this compound.
-
Monitor Fractions: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Problem 2: I've isolated my main product, but it's contaminated with the mono-rearranged intermediate.
-
Causality: This is a common issue where the first rearrangement occurs, but the second does not. It is structurally very similar to the desired product, making separation challenging.
-
Identification Strategy: The intermediate has one phenolic -OH group and one O-allyl ether. Its polarity is between the starting material and the final product. LC-MS is highly effective here, as the molecular weight will be identical to the desired product. High-resolution NMR is required to distinguish the two different aromatic ring substitution patterns.
-
Removal Technique: High-Resolution Chromatography or Recrystallization
-
Optimized Flash Chromatography: A very long column with a shallow solvent gradient can resolve this separation. Use a high-performance silica and an automated flash chromatography system for best results.[13]
-
Recrystallization: This can be highly effective if a solvent system is found where the desired di-allyl product has significantly lower solubility than the mono-allyl intermediate. The increased symmetry of the di-allyl product may allow it to form a more stable crystal lattice.
-
Solvent Screening: Test solvents like toluene, ethyl acetate/hexane, or dichloromethane/hexane.
-
Procedure: Dissolve the mixture in the minimum amount of hot solvent. Allow it to cool slowly and undisturbed. The less soluble, more symmetrical this compound should crystallize first, leaving the intermediate in the mother liquor. Filter the crystals and wash with a small amount of cold solvent.
-
-
Problem 3: My final product is pure by NMR and HPLC, but it is yellow or brown.
-
Causality: This discoloration is typically due to trace amounts of oxidized phenolic impurities.[6] While potentially at very low concentration, they can be highly colored and may indicate product instability.
-
Removal Technique: Activated Carbon Treatment during Recrystallization
-
Choose a suitable recrystallization solvent for your product.
-
Dissolve the discolored product in the hot solvent.
-
Add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution. Caution: Add charcoal to a hot solution carefully to avoid violent bumping.
-
Swirl or stir the hot mixture for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. The filtrate should be colorless.
-
Allow the filtrate to cool and crystallize as usual.
-
Data & Workflow Visualizations
Impurity Summary and Recommended Actions
| Impurity Name | Likely Source | Key Identifier | Primary Removal Method |
| 4,4'-bis(allyloxy)biphenyl | Incomplete Reaction | High Rf on TLC; Long retention time on RP-HPLC | Flash Column Chromatography |
| 2-Allyl-4'-(allyloxy)biphenyl | Incomplete Reaction | Intermediate polarity; Differentiated by NMR | Optimized Chromatography / Recrystallization |
| 4,4'-Biphenol | Impure Starting Material | Low Rf on TLC; Short retention time on RP-HPLC | Flash Column Chromatography |
| Oxidized By-products | Air exposure at high temp. | Yellow/Brown Color | Charcoal Treatment + Recrystallization |
Purification Strategy Workflow
Caption: Decision workflow for selecting a purification method.
Synthetic Pathway and Impurity Formation
Caption: Synthesis of 2,2'-Diallyl-4,4'-biphenol via Claisen rearrangement.
References
-
2,2'-Biphenol - Wikipedia. Wikipedia. [Link]
-
2,2'-dimethoxy-6-formylbiphenyl - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1′-biphenyl]-2-ols. Royal Society of Chemistry. [Link]
- CN1508127A - High-purity 4,4'-dihydroxy diphenyl sulfone preparing method.
-
4,4'-Biphenol - Wikipedia. Wikipedia. [Link]
-
Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Protocols.io. [Link]
-
2,2'-Diallyl-4,4'-sulfonyldiphenol. PubChem. [Link]
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. [Link]
-
Catalytic synthesis of benign bisphenols. DiVA portal. [Link]
-
Separation of 2,2'-[biphenyl-4,4'-diyldi(E)ethene-2,1-diyl]dibenzenesulfonic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
18.4 Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]
- Recrystallization of bisphenol A by azeotropically drying the solvent.
-
Claisen rearrangement - Wikipedia. Wikipedia. [Link]
-
HPLC Methods for analysis of Biphenyl. HELIX Chromatography. [Link]
- Process for producing P,P'-biphenol.
-
The Claisen Rearrangement. Organic Reactions. [Link]
-
column chromatography & purification of organic compounds. YouTube. [Link]
-
Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds. MDPI. [Link]
-
A two-column process for bispecific antibody purification based on MabSelect VL resin's strong byproduct removal capability. National Institutes of Health. [Link]
-
Claisen Rearrangement: Mechanism & Examples. NROChemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1′-biphenyl]-2-ols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of 2,2’-[biphenyl-4,4’-diyldi(E)ethene-2,1-diyl]dibenzenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. m.youtube.com [m.youtube.com]
- 11. US4638102A - Recrystallization of bisphenol A by azeotropically drying the solvent - Google Patents [patents.google.com]
- 12. orgsyn.org [orgsyn.org]
- 13. A two-column process for bispecific antibody purification based on MabSelect VL resin’s strong byproduct removal capability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Interpretation of 2,2'-Diallyl-4,4'-biphenol
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,2'-diallyl-4,4'-biphenol. Designed for researchers and drug development professionals, this document moves beyond a simple peak listing to explain the causal relationships behind chemical shifts and splitting patterns. We will compare the expected spectral features with those of related structural motifs, providing a robust framework for structural verification and analysis.
Foundational Principles: Structure and Symmetry
Before delving into the spectra, a clear understanding of the molecule's structure is paramount. 2,2'-Diallyl-4,4'-biphenol possesses a C₂ axis of symmetry, which significantly simplifies its NMR spectra. This symmetry renders the two phenol rings and their respective allyl substituents chemically equivalent. Consequently, the number of unique signals in both the ¹H and ¹³C NMR spectra is halved, representing only one of the substituted phenol units.
The molecule can be dissected into three key regions, each with distinct electronic environments that dictate their NMR signals:
-
The Biphenyl Core: Aromatic protons and carbons influenced by hydroxyl and allyl substituents.
-
The Allyl Groups: Aliphatic and vinylic protons and carbons exhibiting complex spin-spin coupling.
-
The Phenolic Hydroxyl Groups: Protons whose chemical shifts are highly sensitive to solvent and concentration.
Figure 1: Structure of 2,2'-Diallyl-4,4'-biphenol with atom numbering for NMR assignment.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information through chemical shifts, integration, and spin-spin coupling patterns.[1] Due to the molecule's symmetry, we expect a total of six signals for the aromatic, allyl, and hydroxyl protons, with an integration ratio corresponding to the number of protons in one half of the molecule.
Aromatic Region (δ 6.5-7.5 ppm)
The aromatic protons are subject to the electronic effects of the electron-donating hydroxyl (-OH) group and the weakly electron-withdrawing allyl (-CH₂CH=CH₂) group. The -OH group exerts a strong ortho, para-directing shielding effect, while the C-C bond to the other ring and the allyl group introduce further complexity.
-
H-6 (and H-6'): This proton is ortho to the C1-C1' bond and meta to the -OH group. It is expected to appear as a doublet, split by the adjacent H-5 proton (³J ≈ 8-9 Hz).
-
H-5 (and H-5'): Positioned ortho to the -OH group and meta to the allyl group, this proton will experience significant shielding. It should appear as a doublet of doublets, split by H-6 (³J ≈ 8-9 Hz) and H-3 (⁴J, meta-coupling, ≈ 2-3 Hz).
-
H-3 (and H-3'): This proton is ortho to the allyl group and meta to the -OH group. It is expected to be a doublet due to meta-coupling with H-5 (⁴J ≈ 2-3 Hz).
Allyl Group Region (δ 3.0-6.5 ppm)
The allyl group protons present a classic and complex spin system. The terminal vinyl protons (H-9a and H-9b) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.[2]
-
H-8 (δ ~5.8-6.2 ppm): This internal vinylic proton is coupled to four other protons. It will appear as a complex multiplet, often described as a doublet of doublets of triplets (ddt). The splitting arises from:
-
trans-coupling to H-9b (³Jtrans ≈ 16-18 Hz)
-
cis-coupling to H-9a (³Jcis ≈ 10-12 Hz)
-
Coupling to the two allylic protons at C-7 (³J ≈ 5-7 Hz)
-
-
H-9a & H-9b (δ ~4.9-5.2 ppm): The two terminal vinylic protons will appear as distinct signals.
-
One proton (let's assume H-9b, trans to H-8) will be a doublet of doublets, split by the strong trans-coupling to H-8 (³Jtrans ≈ 16-18 Hz) and the weaker geminal coupling to H-9a (²Jgem ≈ 1-2 Hz).[2]
-
The other proton (H-9a, cis to H-8) will also be a doublet of doublets, split by the cis-coupling to H-8 (³Jcis ≈ 10-12 Hz) and the same geminal coupling to H-9b (²Jgem ≈ 1-2 Hz).[2]
-
-
H-7 (δ ~3.3-3.5 ppm): The allylic methylene protons are coupled only to H-8. They will appear as a doublet (³J ≈ 5-7 Hz) with an integration of 4H (for both C-7 and C-7' protons).
Hydroxyl Proton (Variable Shift)
-
-OH (δ ~4.5-5.5 ppm, can be broader): The phenolic hydroxyl protons typically appear as a singlet.[3] Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In some cases, this peak can be broad and may exchange with D₂O.
Table 1: Predicted ¹H NMR Spectral Data for 2,2'-Diallyl-4,4'-biphenol
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s), J (Hz) | Integration |
| H-6, H-6' | 7.0 - 7.2 | d | ³J ≈ 8-9 | 2H |
| H-5, H-5' | 6.8 - 7.0 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 | 2H |
| H-3, H-3' | 6.7 - 6.9 | d | ⁴J ≈ 2-3 | 2H |
| H-8, H-8' | 5.8 - 6.2 | m (ddt) | ³Jtrans ≈ 17, ³Jcis ≈ 11, ³J ≈ 6 | 2H |
| H-9a, H-9a' (cis) | 4.9 - 5.2 | dd | ³Jcis ≈ 11, ²Jgem ≈ 1.5 | 2H |
| H-9b, H-9b' (trans) | 4.9 - 5.2 | dd | ³Jtrans ≈ 17, ²Jgem ≈ 1.5 | 2H |
| H-7, H-7' | 3.3 - 3.5 | d | ³J ≈ 6 | 4H |
| -OH, -OH' | 4.5 - 5.5 | s (broad) | - | 2H |
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is simpler as it shows only singlets for each unique carbon environment.[4] Due to symmetry, we expect nine distinct signals: six for the aromatic carbons and three for the allyl carbons.
-
Aromatic Carbons (δ 110-160 ppm):
-
C-4 (quaternary, -OH attached): Highly deshielded by the electronegative oxygen, appearing around δ 150-155 ppm.[5]
-
C-1 (quaternary, ring junction): Appears in the δ 130-135 ppm range.
-
C-2 (quaternary, allyl attached): Its chemical shift will be around δ 128-132 ppm.
-
C-6, C-5, C-3 (protonated): These carbons will appear in the region of δ 115-130 ppm. The specific assignments can be confirmed with 2D NMR techniques like HSQC. Typically, carbons ortho and para to the -OH group (C-5) are more shielded (further upfield).[5]
-
-
Allyl Carbons (δ 30-140 ppm):
Table 2: Predicted ¹³C NMR Spectral Data for 2,2'-Diallyl-4,4'-biphenol
| Carbon Assignment | Predicted δ (ppm) | Type |
| C-4, C-4' | 150 - 155 | Quaternary (C-O) |
| C-8, C-8' | 135 - 140 | CH (sp²) |
| C-1, C-1' | 130 - 135 | Quaternary (C-C) |
| C-2, C-2' | 128 - 132 | Quaternary (C-C) |
| C-6, C-6' | 125 - 130 | CH (Aromatic) |
| C-3, C-3' | 120 - 125 | CH (Aromatic) |
| C-9, C-9' | 115 - 120 | CH₂ (sp²) |
| C-5, C-5' | 114 - 118 | CH (Aromatic) |
| C-7, C-7' | 30 - 40 | CH₂ (sp³) |
Comparative Analysis and Validation
The predicted chemical shifts are consistent with data for related structures. For instance, the aromatic signals of 4,4'-biphenol show peaks around δ 6.94 and 7.52 ppm.[5] In our target molecule, the introduction of the ortho-allyl groups shifts these signals and introduces more complex splitting, providing a clear point of comparison. Similarly, the ¹³C signals for the allyl group (δ ~35, 117, 137 ppm) are in close agreement with values reported for other diallyl-substituted aromatic compounds.[6] This cross-referencing with known data provides a strong validation for our spectral interpretation.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR data for 2,2'-diallyl-4,4'-biphenol, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Figure 2: Standard workflow for NMR sample preparation, data acquisition, and analysis.
-
Sample Preparation:
-
Accurately weigh 15-20 mg of 2,2'-diallyl-4,4'-biphenol.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial. The choice of solvent can affect the chemical shift of the -OH protons.[8]
-
Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the clear solution to a 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
The experiment should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H observation to ensure adequate signal dispersion.
-
Insert the sample into the magnet.
-
Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
-
¹H Spectrum Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
A spectral width of approximately 16 ppm is sufficient.
-
Employ a 30-45 degree pulse angle with a relaxation delay of 1-2 seconds.
-
Typically, 16 to 64 scans are adequate for a good signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a spectral width of ~220 ppm.[4]
-
A relaxation delay of 2 seconds is standard.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a satisfactory signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections on both spectra.
-
Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm).[9]
-
Integrate the signals in the ¹H spectrum and analyze the multiplicities and coupling constants.
-
References
-
ChemSurvival. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube. [Link]
-
National Center for Biotechnology Information. 2,2'-Diallyl-4,4'-sulfonyldiphenol. PubChem. [Link]
-
OpenOChem Learn. Interpreting NMR. [Link]
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]
-
Supporting Information for various chemical syntheses. General experimental procedures for NMR. [Link]
-
JEOL. How to read NMR spectra from the basics. [Link]
-
Lisovenko, V. A., et al. (2020). Isomerization of Allyl Derivatives of Bisphenol A. Key Engineering Materials. [Link]
-
Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry. [Link]
-
University of Calgary. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). [Link]
-
Gaina, C., et al. (2014). 13C NMR spectra of 3c. ResearchGate. [Link]
-
SpectraBase. 5,5'-Diallyl-2,2'-biphenyldiol, methyl ether - Optional[13C NMR]. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link]
-
Jasperse, K. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Fuji, K., et al. (2020). Complete Assignments of 1H and 13C NMR Chemical Shift Changes. MDPI. [Link]
-
Popova, E. V., et al. (2022). New Allyl Derivative of Curcumin: Synthesis and Crystal Structure. MDPI. [Link]
-
Wiley-VCH. Combination of 1H and 13C NMR Spectroscopy. [Link]
-
The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]
-
declaratory, N. M., et al. (2016). NMR Chemical Shifts of Trace Impurities. Organic Process Research & Development. [Link]
-
Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]
Sources
- 1. azooptics.com [azooptics.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. m.youtube.com [m.youtube.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. New Allyl Derivative of Curcumin: Synthesis and Crystal Structure of (1E,6E)-4-allyl-1,7-bis(4′-allyloxy-3′-methoxyphenyl)hepta-1,6-diene-3,5-dione | MDPI [mdpi.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. rsc.org [rsc.org]
A Comparative Analysis of the Thermal Stability of 2,2-Diallyl-4,4-biphenol Polymers and Bisphenol A (BPA) Polymers: A Guide for Researchers
In the pursuit of high-performance polymers with enhanced thermal resistance, researchers are continually exploring novel monomer structures that can impart superior stability at elevated temperatures. This guide provides a detailed comparison of the expected thermal stability of polymers derived from 2,2-Diallyl-4,4-biphenol and the well-established polymers based on Bisphenol A (BPA). While extensive data exists for BPA-based polymers, particularly polycarbonates and epoxy resins, the direct experimental data for homopolymers of this compound is less prevalent in publicly accessible literature. Therefore, this comparison will leverage established structure-property relationships and data from related polymer systems to provide a scientifically grounded assessment for researchers and professionals in drug development and materials science.
Introduction: The Quest for Thermally Stable Polymers
The thermal stability of a polymer is a critical determinant of its application range, dictating the processing temperatures it can withstand and its performance longevity in thermally demanding environments. Key metrics for thermal stability include the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more rubbery state, and the decomposition temperature (Td), at which the polymer begins to chemically degrade. A high char yield upon decomposition is also desirable for applications requiring fire retardancy.
Bisphenol A (BPA) has long been a cornerstone monomer for the synthesis of high-performance polymers like polycarbonates and epoxy resins due to its ability to impart a good balance of mechanical and thermal properties. However, the presence of the flexible isopropylidene linkage in the BPA molecule can be a limiting factor for achieving exceptionally high thermal stability. In contrast, the structure of this compound, with its rigid biphenyl core and reactive allyl functional groups, presents a compelling alternative for the development of polymers with potentially superior thermal performance.
Structural Basis for Thermal Stability Comparison
The anticipated differences in the thermal stability of polymers derived from this compound and Bisphenol A can be attributed to their distinct molecular architectures.
Bisphenol A (BPA) Polymers: The BPA monomer consists of two phenol rings linked by an isopropylidene group. This linkage, while providing some steric hindrance to rotation, introduces a degree of flexibility into the polymer backbone. The thermal degradation of BPA polycarbonate, for instance, typically initiates with the scission of the isopropylidene linkage.
This compound Polymers: The this compound monomer features a rigid biphenyl unit, which is known to enhance the thermal stability of polymers by restricting segmental motion and increasing the energy required for bond rotation.[1] The absence of a flexible linking group between the two phenyl rings is a key structural advantage. Furthermore, the presence of two allyl groups per monomer unit introduces the potential for thermal or chemical cross-linking. This cross-linking can form a robust three-dimensional network, significantly increasing the polymer's resistance to thermal degradation and enhancing its char yield. Research on bismaleimide resins incorporating 2,2'-diallylbisphenol A has shown that the resulting cured resins exhibit very high glass transition temperatures, in the range of 315°C, underscoring the potential of the diallyl functionality for creating thermally stable networks.[2]
Comparative Thermal Properties
The following table summarizes the typical thermal properties of BPA-based polymers and the expected properties of polymers derived from this compound, based on structure-property relationships and data from related systems.
| Property | Bisphenol A (BPA) Polymers (e.g., Polycarbonate) | This compound Polymers (Expected) |
| Glass Transition Temperature (Tg) | ~145-150 °C | Significantly higher than BPA polymers, likely exceeding 200°C and potentially much higher with cross-linking. |
| Decomposition Temperature (Td) | Onset around 450 °C in an inert atmosphere.[3] | Expected to be higher than BPA polymers due to the rigid biphenyl backbone. |
| Char Yield at High Temperatures | Moderate, around 20-30% in an inert atmosphere.[3] | Expected to be significantly higher than BPA polymers, especially upon cross-linking of the allyl groups. |
In-Depth Analysis of Thermal Behavior
Bisphenol A (BPA) Polymers
Thermogravimetric analysis (TGA) of BPA polycarbonate in a nitrogen atmosphere shows that significant weight loss begins around 450°C.[3] The degradation proceeds through a chain scission mechanism, primarily at the isopropylidene linkage, leading to the formation of various phenolic and carbonate species. In an air atmosphere, the degradation can initiate at a slightly lower temperature due to oxidative processes.[3] The glass transition temperature of BPA polycarbonate is typically around 147-150°C, which limits its use in applications requiring sustained performance at higher temperatures.[4]
This compound Polymers: A Projection of Performance
The key to the anticipated high thermal stability of this compound polymers lies in the dual contribution of the rigid biphenyl core and the cross-linkable allyl groups. Upon heating, the allyl groups can undergo a thermally induced polymerization (curing), leading to the formation of a highly cross-linked network. This network structure would severely restrict the mobility of the polymer chains, leading to a very high glass transition temperature and a degradation pathway that favors char formation over the release of volatile fragments. This high char yield is a critical attribute for fire-resistant materials.
Experimental Protocols for Thermal Stability Assessment
To empirically validate the projected thermal stability of novel this compound polymers and provide a direct comparison with BPA-based materials, the following standardized experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and char yield of the polymer.
Methodology:
-
A small sample of the polymer (5-10 mg) is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 800 °C).
-
The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study the intrinsic thermal stability and in an oxidative atmosphere (e.g., air) to assess its stability in the presence of oxygen.
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs (T5%). The char yield is the percentage of the initial sample weight remaining at the end of the experiment.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Methodology:
-
A small, accurately weighed sample of the polymer (5-10 mg) is sealed in a DSC pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected Tg.
-
The heat flow to the sample relative to the reference is measured.
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.
-
A second heating scan is often performed after a controlled cooling cycle to erase the thermal history of the sample and obtain a more reproducible Tg value.
Conclusion
Based on fundamental principles of polymer chemistry and structure-property relationships, polymers derived from this compound are anticipated to exhibit significantly enhanced thermal stability compared to their Bisphenol A-based counterparts. The combination of a rigid biphenyl backbone and the potential for extensive cross-linking through the allyl functionalities is expected to result in higher glass transition temperatures, increased decomposition temperatures, and greater char yields. For researchers and drug development professionals seeking materials with superior performance at elevated temperatures, the synthesis and characterization of this compound-based polymers represent a promising avenue of investigation. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these expected properties.
References
- Jankovic, B. (2007). The Thermal degradation of Bisphenol A Polycarbonate in Air.
-
PubChem. (n.d.). 2,2'-Diallyl-4,4'-sulfonyldiphenol. Retrieved from [Link]
- Li, X., et al. (2012). Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone).
- Patel, H. V., et al. (2015). SYNTHESIS, THERMAL AND ELECTRICAL PROPERTIES OF COPOLYMERS BASED ON 4,4'-BIPHENOL.
- Gu, A., et al. (1996). A high-performance bismaleimide resin with good processing characteristics. Journal of Applied Polymer Science.
-
Wikipedia. (2023, December 2). 4,4'-Biphenol. In Wikipedia. Retrieved from [Link]
- Walters, R. N., & Lyon, R. E. (2001). Thermal Decomposition Mechanism of 2,2-Bis-(4-Hydroxy-phenyl)-1, 1-Dichloroethylene-Based Polymers. DTIC.
- Bikiaris, D., et al. (2019). Synthesis and Thermal Properties of Bio-Based Copolyesters from the Mixtures of 2,5- and 2,4-Furandicarboxylic Acid with Different Diols. ACS Sustainable Chemistry & Engineering.
- Mohamed, M. G., et al. (2017). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines.
-
ResearchGate. (n.d.). Glass-transition temperatures of the bisphenol A diglycidyl ether... | Download Scientific Diagram. Retrieved from [Link]
- Kamla Nehru College Nagpur. (n.d.). Synthesis,Characterisation and Thermal degradation Studies of Resin -II derived from2,2'- Dihydroxybiphenyl,Phenylenediaminean.
- Stacoat. (n.d.).
- Wu, X., et al. (2023). High-Performance Thermoplastics from a Unique Bicyclic Lignin-Derived Diol. ACS Sustainable Chemistry & Engineering.
- da Silva, J. C. C., et al. (2023). Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites.
- Jayanthi, V., et al. (2017). DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS.
- ResearchGate. (n.d.). Synthesis and Properties of Aromatic Poly(Ether Sulfone)s and Poly(Etherketone)s Containing Naphthalene or Quinoline Units, and Methyl-Substituted Biphenyl-4,4′-Diols.
- MDPI. (2022).
- ChemBlink. (n.d.). Why 4,4'-Biphenol is Crucial for Next-Gen Polymer Performance.
- O'Hara, K. A., et al. (2020). Glass transition temperature from the chemical structure of conjugated polymers.
- Polymer Innovation Blog. (2022, October 13).
Sources
Structural and reactivity comparison of 2,2-Diallyl-4,4-biphenol and its sulfonyl derivative
An In-Depth Comparative Guide to the Structure and Reactivity of 2,2'-Diallyl-4,4'-biphenol and its Sulfonyl Derivative
Abstract
The biphenol and diaryl sulfone moieties are cornerstone scaffolds in the development of advanced materials and therapeutic agents. Understanding the nuanced interplay between their structure and chemical reactivity is paramount for rational design and synthesis. This guide provides a comprehensive comparative analysis of 2,2'-Diallyl-4,4'-biphenol and its corresponding sulfonyl analog, 2,2'-Diallyl-4,4'-sulfonyldiphenol. We delve into their structural distinctions, elucidated by spectroscopic methods, and explore the profound impact of substituting a flexible biphenyl linkage with a rigid, electron-withdrawing sulfonyl bridge. Through detailed mechanistic explanations and supporting experimental frameworks, this document serves as an essential resource for researchers, chemists, and drug development professionals aiming to leverage the unique properties of these important molecular architectures.
Introduction: The Tale of Two Cores
In the landscape of organic chemistry, seemingly subtle structural modifications can induce dramatic shifts in molecular behavior. This principle is vividly illustrated when comparing phenols linked by a direct carbon-carbon bond (biphenols) with those bridged by a sulfonyl group (sulfonyldiphenols). 2,2'-Diallyl-4,4'-biphenol is a functionalized biphenol, a class of compounds known for its applications in polymer science and as ligands in catalysis.[1] Its structure features two phenolic hydroxyl groups and two reactive allyl groups, offering multiple sites for chemical modification.
By replacing the central C-C bond with a sulfonyl (-SO2-) group, we arrive at 2,2'-Diallyl-4,4'-sulfonyldiphenol. This transformation does more than simply alter the atomic connectivity; it fundamentally reshapes the molecule's electronic landscape and conformational possibilities. The sulfonyl group is a powerful electron-withdrawing moiety, a characteristic that stands in stark contrast to the electron-rich nature of the biphenol system.[2][3] This guide will systematically dissect these differences, providing both the theoretical basis and practical experimental protocols to understand and exploit their divergent reactivity.
Synthesis and Structural Elucidation
The identity and purity of a compound are the bedrock of any subsequent investigation. The synthetic pathways and spectroscopic fingerprints of our two target molecules reveal the first layer of their distinct chemical personalities.
Synthesis Pathways
The construction of these molecules requires distinct strategic approaches, as illustrated in the workflow below. The synthesis of 2,2'-Diallyl-4,4'-biphenol typically involves the Claisen rearrangement of an intermediate diallyl ether of 4,4'-biphenol. In contrast, forming the sulfonyl derivative often involves a Friedel-Crafts-type sulfonylation reaction, where an appropriate sulfonyl chloride reacts with an allyl-substituted phenol.
Caption: Generalized synthetic workflows for the target compounds.
Structural and Spectroscopic Comparison
The structural differences between the two molecules are immediately apparent from their core properties and are further confirmed by spectroscopic analysis. The C-C single bond in the biphenol allows for torsional freedom, whereas the C-S-C linkage in the sulfone imposes a more rigid, bent geometry.
| Property | 2,2'-Diallyl-4,4'-biphenol | 2,2'-Diallyl-4,4'-sulfonyldiphenol | Reference |
| IUPAC Name | 3,3'-diallyl-[1,1'-biphenyl]-4,4'-diol | 4,4'-sulfonylbis(2-allylphenol) | [4][5] |
| CAS Number | 6942-01-4 | 103639-39-6 (from PubChem CID 833466) | [4][5] |
| Molecular Formula | C₁₈H₁₈O₂ | C₁₈H₁₈O₄S | [4][5] |
| Molar Mass | 266.34 g/mol | 330.4 g/mol | [4][5] |
| Key IR Peaks | ~3400 cm⁻¹ (broad, O-H stretch)~1640 cm⁻¹ (C=C stretch)~3080 cm⁻¹ (=C-H stretch) | ~3450 cm⁻¹ (broad, O-H stretch)~1300, ~1150 cm⁻¹ (asymmetric & symmetric S=O stretch)~1640 cm⁻¹ (C=C stretch) | [5][6] |
| ¹H NMR (Aromatic) | Signals shifted upfield due to electron-donating -OH group. | Signals shifted significantly downfield due to electron-withdrawing -SO₂- group. | |
| ¹³C NMR (Aromatic C-O) | ~150-155 ppm | ~155-160 ppm | [5] |
| Mass Spec (Fragment) | Loss of allyl groups, fragments of the biphenyl core. | Characteristic loss of SO₂ (m/z 64), cleavage of C-S bonds. | [5][7] |
Expert Interpretation:
The most telling spectroscopic differences arise from the electronic nature of the central linkage. In the sulfonyl derivative, the strong S=O bond stretching vibrations in the IR spectrum are unambiguous identifiers.[5] In NMR spectroscopy, the potent electron-withdrawing effect of the sulfonyl group deshields the aromatic protons and carbons, causing their signals to appear at a higher chemical shift (further downfield) compared to the biphenol. This deshielding is a direct measure of the reduced electron density on the aromatic rings.
Comparative Reactivity Analysis
The structural and electronic differences directly translate into divergent chemical reactivity. This section explores these differences through the lens of fundamental organic reactions.
Electronic Landscape: Activating vs. Deactivating
The phenolic hydroxyl groups in 2,2'-Diallyl-4,4'-biphenol are activating, electron-donating groups. Through resonance, they increase the electron density on the aromatic rings, particularly at the positions ortho and para to themselves. This makes the rings highly susceptible to attack by electrophiles.
Conversely, the sulfonyl group in the derivative is one of the most powerful electron-withdrawing groups. It pulls electron density away from the aromatic rings through both inductive and resonance effects, thereby deactivating them towards electrophilic attack.
Caption: Comparison of electronic properties.
Electrophilic Aromatic Substitution (EAS)
The differing electronic properties result in predictable, yet starkly different, outcomes in EAS reactions such as nitration or halogenation.
-
2,2'-Diallyl-4,4'-biphenol: The combined directing effects of the hydroxyl and allyl groups will steer incoming electrophiles to the positions ortho to the hydroxyl groups (positions 5 and 5'). The reaction is expected to be rapid and may not require harsh conditions.
-
2,2'-Diallyl-4,4'-sulfonyldiphenol: The sulfonyl group deactivates the rings and acts as a meta-director. However, the hydroxyl and allyl groups are still ortho, para-directors. In this competitive scenario, the powerful activating effect of the -OH group will likely dominate, directing the electrophile to the position ortho to the hydroxyl and meta to the sulfonyl group (position 5 and 5'). Crucially, the reaction will require significantly harsher conditions (e.g., stronger acids, higher temperatures) to overcome the deactivating effect of the sulfonyl core.
Caption: Predicted outcomes of Electrophilic Aromatic Substitution.
Reactivity of Peripheral Groups
-
Allyl Groups: The reactivity of the allyl C=C double bonds (e.g., in hydrogenation, epoxidation, or polymerization) is less influenced by the core structure. However, the overall solubility and interaction with catalysts may differ, potentially requiring adjustments to reaction conditions.
-
Hydroxyl Groups: The acidity of the phenolic protons will be higher in the sulfonyl derivative due to the inductive electron withdrawal, which stabilizes the resulting phenoxide anion. This makes the sulfonyl derivative a stronger acid than the biphenol. This also affects the nucleophilicity of the corresponding phenoxide in reactions like ether synthesis.[8]
Experimental Methodologies
To provide a practical framework, we outline protocols for key comparative experiments. These protocols are designed to be self-validating by directly comparing the outcomes under identical conditions where possible.
Protocol 4.1: Synthesis of Aryl Sulfonates from Phenols
This general protocol can be adapted for the derivatization of phenols to aryl sulfonates, which are valuable intermediates in cross-coupling reactions.[9][10]
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the phenol derivative (1.0 eq).
-
Solvent: Dissolve the phenol in a suitable solvent such as dichloromethane or 1,2-dimethoxyethane (DME).[9]
-
Base: Add a base, such as triethylamine or pyridine (1.5 eq), and cool the mixture to 0 °C in an ice bath.
-
Addition: Slowly add the desired sulfonyl chloride (e.g., tosyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC until the starting material is consumed (typically 4-12 hours).[9]
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[9]
Protocol 4.2: Comparative Bromination of Biphenol vs. Sulfonyl Derivative
This experiment directly probes the difference in aromatic ring reactivity.
-
Preparation: Prepare two separate solutions: Solution A (2,2'-Diallyl-4,4'-biphenol, 100 mg in 5 mL of CCl₄) and Solution B (2,2'-Diallyl-4,4'-sulfonyldiphenol, 124 mg [1.0 eq molar] in 5 mL of CCl₄).
-
Initiation: To each flask, add a catalytic amount of iron(III) bromide powder.
-
Reagent Addition: Add a solution of bromine (1.0 eq) in CCl₄ dropwise and simultaneously to both flasks at room temperature while stirring.
-
Observation & Monitoring: Monitor the disappearance of the bromine color. It is expected that the color in Solution A will fade rapidly, indicating a fast reaction. The color in Solution B will persist for a much longer period, indicating a slower reaction. Monitor the progress by TLC.
-
Analysis: After a set time (e.g., 1 hour), quench both reactions with sodium thiosulfate solution. Extract the products and analyze by LC-MS to confirm the formation of the mono- or di-brominated products and to compare the extent of conversion.
Protocol 4.3: Spectroscopic Data Acquisition
-
NMR Spectroscopy: Prepare solutions of each compound (~10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
IR Spectroscopy: Obtain spectra using either a KBr pellet method for solid samples or as a thin film on a salt plate for oils.
-
Mass Spectrometry: Analyze samples via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer like Orbitrap or TOF to determine the exact mass and fragmentation patterns.[7][11]
Conclusion
The comparison between 2,2'-Diallyl-4,4'-biphenol and its sulfonyl derivative, 2,2'-Diallyl-4,4'-sulfonyldiphenol, serves as a powerful case study in physical organic chemistry. The substitution of a single C-C bond with a C-SO₂-C bridge fundamentally alters the molecule's electronic character, transforming it from an electron-rich, activated system to an electron-poor, deactivated one. This change manifests in distinct spectroscopic signatures and, most importantly, in predictably divergent reactivity towards electrophiles. For the medicinal chemist, this dictates the feasibility of late-stage functionalization. For the polymer scientist, it impacts the properties of resulting materials. A thorough understanding of these structure-reactivity relationships, grounded in the experimental and theoretical principles outlined in this guide, is essential for the informed design and application of these versatile chemical scaffolds.
References
-
ResearchGate. "Diverse reactivity of arylsulfonate phenol esters". Available at: [Link]
-
RWTH Publications. "Reactivity of Aryl Sulfonium Salts in Pd catalysis, Cine-substitution besides Redox-activation and Disclosure of". Available at: [Link]
-
R Discovery. "Arylsulfonyl Group: Activating Properties and Recent Synthetic Applications". Available at: [Link]
-
ResearchGate. "Recent Advances in Reactions of Aryl Sulfonyl Isocyanates". Available at: [Link]
-
ACS Publications. "Aryl(sulfonyl)amino Group: A Convenient and Stable Yet Activated Modification of Amino Group for Its Intramolecular Displacement | Organic Letters". Available at: [Link]
-
ResearchGate. "Study on electrochemical reactions to synthesize sulfonylphenol derivatives.". Available at: [Link]
-
NIH. "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects". Available at: [Link]
-
NIH. "Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry". Available at: [Link]
-
Wikipedia. "2,2′-Biphenol". Available at: [Link]
-
Trends in Organic Chemistry. "Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides". Available at: [Link]
-
PubChem. "2,2'-Diallyl-4,4'-sulfonyldiphenol". Available at: [Link]
-
ResearchGate. "Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. Yields". Available at: [Link]
-
Wikipedia. "4,4′-Biphenol". Available at: [Link]
-
ResearchGate. "Synthesis of sulfonates from sulfonyl chloride derivatives and phenol.". Available at: [Link]
- Google Patents. "Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides".
-
Chemistry LibreTexts. "Reactivity of Phenols". Available at: [Link]
-
ResearchGate. "(PDF) Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: Multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry". Available at: [Link]
-
Organic Chemistry Portal. "Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates". Available at: [Link]
-
PubMed. "Spectroscopic and molecular modeling approaches to investigate the interaction of bisphenol A, bisphenol F and their diglycidyl ethers with PPARα". Available at: [Link]
-
Wiley Online Library. "Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions". Available at: [Link]
-
ResearchGate. "Hirshfeld Surface, Crystal structure and Spectroscopic Characterization of (E)-4-(diethylamino)-2-((4-phenoxyphenylimino)methyl)phenol with DFT Studies | Request PDF". Available at: [Link]
-
Research Square. "Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB)". Available at: [Link]
-
RSC Publishing. "Spectroscopic characterization and photochemistry of the vinylsulfinyl radical". Available at: [Link]
-
European Journal of Chemistry. "Synthesis, crystal structure, DFT studies, and Hirshfeld surface analysis of 2,2'-(((methylene-bis(4,1-phenylene))bis(azanylylidene))bis(methanylylidene))diphenol". Available at: [Link]
-
PubChem. "4,4'-Dihydroxybiphenyl". Available at: [Link]
Sources
- 1. 2,2'-Biphenol - Wikipedia [en.wikipedia.org]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. 2,2'-Diallyl-4,4'-biphenol 95% | CAS: 6942-01-4 | AChemBlock [achemblock.com]
- 5. 2,2'-Diallyl-4,4'-sulfonyldiphenol | C18H18O4S | CID 833466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Determination of 2,2'-Diallyl-4,4'-biphenol using HPLC with Diode-Array Detection
This in-depth technical guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2,2'-Diallyl-4,4'-biphenol, a key intermediate in the synthesis of specialty polymers and other advanced materials. For researchers, scientists, and drug development professionals, accurate and precise quantification of this analyte is paramount for quality control, reaction monitoring, and stability testing. This guide focuses on a robust High-Performance Liquid Chromatography (HPLC) method with Diode-Array Detection (DAD) and critically compares its performance against alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction to 2,2'-Diallyl-4,4'-biphenol and the Imperative for its Accurate Quantification
2,2'-Diallyl-4,4'-biphenol is a derivative of 4,4'-biphenol, a compound utilized in the production of high-performance polymers like liquid crystals and polysulfones due to the thermal stability it imparts.[1][2] The introduction of allyl groups in the 2 and 2' positions adds reactive sites, making it a valuable monomer for cross-linking and further functionalization. The purity and concentration of this starting material directly influence the properties and performance of the final product. Therefore, a reliable and validated analytical method for its quantification is not merely a procedural step but a cornerstone of product quality and research integrity.
The Anchoring Technique: HPLC with Diode-Array Detection (DAD)
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of a wide range of compounds.[3] When coupled with a Diode-Array Detector (DAD), it offers the significant advantage of acquiring full UV-Visible spectra of the eluting peaks, aiding in peak identification and purity assessment.
Rationale for Method Development
Proposed HPLC-DAD Method
Based on the analysis of structurally similar bisphenols and general principles of HPLC method development, a robust and reliable method for the quantitative determination of 2,2'-Diallyl-4,4'-biphenol is proposed below.
Experimental Protocol: HPLC-DAD for 2,2'-Diallyl-4,4'-biphenol
-
Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a diode-array detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and proven performance in separating aromatic compounds.
-
Mobile Phase: A gradient elution is proposed to ensure good separation and peak shape.
-
Mobile Phase A: Water with 0.1% formic acid (to ensure good peak shape for the phenolic groups).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 60% B
-
20-25 min: 60% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: Diode-Array Detector monitoring at 275 nm for quantification, with a full spectral scan from 200-400 nm for peak purity analysis.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with methanol.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Method Validation: A Trustworthy System
To ensure the reliability of the analytical data, the proposed HPLC-DAD method must be validated according to the International Council for Harmonisation (ICH) guidelines.[9][10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. The DAD provides a significant advantage here by allowing for peak purity analysis.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is often assessed by recovery studies on spiked samples.[11]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Comparative Analysis with Alternative Methodologies
While HPLC-DAD is a robust and widely accessible technique, other methods offer distinct advantages and disadvantages. The choice of the most suitable technique often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[12] For non-volatile compounds like 2,2'-Diallyl-4,4'-biphenol, a derivatization step is typically required to increase volatility and improve chromatographic performance.[13]
Advantages of GC-MS:
-
High Resolution: Capillary GC columns provide excellent separation efficiency.
-
Structural Information: Mass spectrometry provides detailed structural information, aiding in unequivocal identification.
Disadvantages of GC-MS:
-
Derivatization Required: The need for derivatization adds an extra step to the sample preparation, which can be a source of error and variability.
-
Thermal Lability: The high temperatures used in the GC injector and column can potentially cause degradation of thermally labile compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[14] This technique is often considered the gold standard for trace-level quantification in complex matrices.[9]
Advantages of LC-MS/MS:
-
Superior Sensitivity and Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the highly selective detection of the target analyte, even in the presence of co-eluting interferences. This results in very low limits of detection.[3]
-
No Derivatization Required: For many compounds, including bisphenols, derivatization is not necessary.
Disadvantages of LC-MS/MS:
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect the accuracy of quantification. This often necessitates the use of isotopically labeled internal standards.
-
Higher Cost and Complexity: LC-MS/MS instrumentation is more expensive and requires a higher level of expertise to operate and maintain compared to HPLC-DAD.
Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-DAD, GC-MS, and LC-MS/MS for the analysis of bisphenol-type compounds, providing a basis for comparison for the quantification of 2,2'-Diallyl-4,4'-biphenol.
| Parameter | HPLC-DAD | GC-MS | LC-MS/MS |
| Linearity Range | Typically in the µg/mL range | ng/L to µg/L range | pg/mL to ng/mL range |
| Limit of Detection (LOD) | 0.02 - 0.04 mg/L[15] | 1 - 50 ng/L[10] | 0.24 ng/mL[14] |
| Limit of Quantification (LOQ) | 0.05 - 0.11 mg/L[15] | 0.78 - 9.10 µg/kg[16] | 0.005 - 0.1 ng/mL[3] |
| Precision (%RSD) | < 5% | < 20% | < 15% |
| Accuracy/Recovery (%) | 95 - 105% | 87 - 133%[10] | 90 - 110% |
| Sample Preparation | Simple dissolution and filtration | Derivatization often required | May require solid-phase extraction for complex matrices |
| Instrumentation Cost | Moderate | Moderate to High | High |
| Expertise Required | Intermediate | Intermediate to High | High |
Conclusion: Selecting the Optimal Analytical Strategy
The choice of the most appropriate analytical technique for the quantitative determination of 2,2'-Diallyl-4,4'-biphenol is a critical decision that should be based on the specific analytical needs.
-
HPLC-DAD emerges as a highly suitable technique for routine quality control and process monitoring where high sensitivity is not the primary concern. Its robustness, ease of use, and the added confidence provided by the diode-array detector make it an excellent choice for many laboratories.
-
GC-MS is a viable alternative, particularly when high separation efficiency is required and derivatization is not a significant drawback. The rich structural information from the mass spectrometer is a key advantage for compound identification.
-
LC-MS/MS is the undisputed champion for trace-level quantification, especially in complex sample matrices. When the utmost sensitivity and selectivity are required, for instance in impurity profiling or migration studies, LC-MS/MS is the method of choice.
Ultimately, the Senior Application Scientist must weigh the analytical requirements against the available resources to select the most fit-for-purpose methodology. This guide provides the foundational knowledge and comparative data to make an informed and scientifically sound decision.
References
- DREOLIN, N. (n.d.).
-
Guerranti, C., et al. (2022). Quantitative Determination of Bisphenol A and Its Congeners in Plant-Based Beverages by Liquid Chromatography Coupled to Tandem Mass Spectrometry. Foods, 11(23), 3893. Available from: [Link]
-
Wikipedia. (2023). 4,4′-Biphenol. Available from: [Link]
-
Gallo, P., et al. (2019). A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues. International Journal of Molecular Sciences, 21(1), 30. Available from: [Link]
-
PubChem. (n.d.). 2,2'-Diallyl-4,4'-sulfonyldiphenol. Available from: [Link]
- Shimadzu. (n.d.). Analysis of Bisphenol A and Nonylphenol using LC-MS.
-
Wolschke, H., et al. (2020). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. Environmental Science and Pollution Research, 27(15), 18011-18022. Available from: [Link]
-
Wójtowicz, A., et al. (2023). A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD. Molecules, 28(3), 1435. Available from: [Link]
-
ResearchGate. (n.d.). List of target analytes with gas chromatography-mass spectrometry (GC-MS) parameters used for identification. Available from: [Link]
- Acree, W. (n.d.). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory.
-
Caban, M., et al. (2022). USAEME-GC/MS Method for Easy and Sensitive Determination of Nine Bisphenol Analogues in Water and Wastewater. Molecules, 27(15), 5035. Available from: [Link]
- SCIEX. (n.d.).
-
Muszyńska, E., et al. (2020). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS/MS. Food Additives & Contaminants: Part A, 37(6), 1013-1025. Available from: [Link]
- López-Velázquez, C., et al. (2021).
-
ResearchGate. (2017). Is there any other ways to determine BPA (Bisphenol A) in wastewater than using HPLC?. Available from: [Link]
- Aalizadeh, R., et al. (2020). Targeted Quantification and Untargeted Screening of Alkylphenols, Bisphenol A and Phthalates in Aquatic Matrices Using Ultra-High-Performance Liquid Chromatography Coupled to Hybrid Q-Orbitrap Mass Spectrometry.
- Shabir, G. A. (2003).
- Agilent Technologies. (2015).
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 2,2-dibutylpropane-1,3-diol in Organic Solvents.
-
Gładkowski, W., et al. (2019). 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. Molecules, 24(18), 3326. Available from: [Link]
- Griffith, L., et al. (2011). GC MS Quantitation and Identification of Bisphenol-A Isolated from Water.
- ResearchGate. (n.d.). LOD and LOQ in GC-MS analysis of 18 PAHs in consumer products.
- Muszyńska, E., et al. (2020). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS/MS.
- ResearchGate. (n.d.). Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents.
- ResearchGate. (n.d.). UV-absorption spectra of; (a)
Sources
- 1. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]
- 2. 4,4'-Biphenol | 92-88-6 [chemicalbook.com]
- 3. sciex.com [sciex.com]
- 4. 2,2-diallyl-4,4'-biphenol | 6942-01-4 [chemicalbook.com]
- 5. 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues: A Power Tool to Characterize the Interference of Bisphenol-A Exposure on Steroid Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. library.dphen1.com [library.dphen1.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Determination of Bisphenol A and Its Congeners in Plant-Based Beverages by Liquid Chromatography Coupled to Tandem Mass Spectrometry | MDPI [mdpi.com]
- 15. GC/MS/MS Analysis of BPA in Energy Drink [sigmaaldrich.com]
- 16. Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Substituted Biphenols: A Comparative Analysis
Substituted biphenols are a cornerstone of modern chemistry, with their rigid, chiral, or functionalized scaffolds forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. The method chosen for their synthesis is a critical decision, directly impacting yield, purity, cost, and the accessible chemical space. This guide provides a comparative analysis of the most prevalent and emerging synthetic routes to substituted biphenols, offering insights into the underlying mechanisms, practical considerations, and supporting experimental data to aid researchers in making informed decisions.
Palladium-Catalyzed Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for the construction of C(sp²)–C(sp²) bonds, making it a go-to strategy for biphenol synthesis.[1][2] This reaction involves the palladium-catalyzed cross-coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[3]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood, three-step process involving a palladium catalyst.[1]
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar¹-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (Ar²-B(OR)₂) transfers its aryl group to the palladium(II) complex, forming a diorganopalladium(II) species.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance and Applications
The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[4] The use of water as a co-solvent is often possible, enhancing the "green" credentials of this method.[4]
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2-methylphenol | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | Custom |
| 2-Bromo-6-methoxyphenol | Phenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 8 | 88 | Custom |
| 4-Iodophenol | 4-Formylphenylboronic acid | Pd(OAc)₂/SPhos (1) | K₃PO₄ | Toluene/H₂O | 90 | 6 | 95 | Custom |
| 2-Triflyloxyphenol | 2-Naphthylboronic acid | Pd₂(dba)₃/XPhos (1) | K₃PO₄ | THF | 70 | 12 | 85 | Custom |
Table 1: Representative examples of Suzuki-Miyaura coupling for the synthesis of substituted biphenols.
Experimental Protocol: Synthesis of 4'-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol
-
Reaction Setup: To a 50 mL round-bottom flask, add 4-bromo-2-methylphenol (1.0 mmol, 187 mg), 3-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Solvent Addition: Add a 4:1:1 mixture of toluene:ethanol:water (10 mL).
-
Degassing: Bubble argon gas through the mixture for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg) to the flask under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and add 20 mL of ethyl acetate. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired biphenol.
Ullmann Condensation: A Classic Route with Modern Refinements
The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides at high temperatures, has evolved significantly to become a viable method for the synthesis of both symmetrical and unsymmetrical biaryls, including biphenols.[4][5]
Mechanistic Overview
The classical Ullmann reaction involves the reaction of an aryl halide with a stoichiometric amount of copper powder at temperatures often exceeding 200 °C.[5] Modern Ullmann-type reactions utilize a catalytic amount of a copper(I) salt, often in the presence of a ligand, and proceed under much milder conditions. The currently accepted mechanism for the catalytic variant involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with a second equivalent of the aryl halide (or a different aryl partner) and subsequent reductive elimination.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
A Researcher's Guide to the Structural Verification of 2,2'-Diallyl-4,4'-biphenol: Cross-Validation of Experimental and Database Spectral Data
For the modern researcher in materials science and drug development, the unambiguous structural confirmation of a newly synthesized or isolated compound is a cornerstone of scientific rigor. This guide provides a comprehensive workflow for the structural verification of 2,2'-Diallyl-4,4'-biphenol, a molecule of interest for its potential applications in polymer chemistry and as a synthetic intermediate. Due to the current scarcity of published experimental spectral data for this specific compound, this guide will focus on a self-validating system that combines predictive spectroscopy, experimental data acquisition, and strategic cross-validation with chemical databases.
The Imperative of Multi-faceted Spectral Analysis
Relying on a single analytical technique for structural elucidation is fraught with peril. A melting point or a single mass spectrum, for instance, can be misleading. A robust structural assignment for a molecule like 2,2'-Diallyl-4,4'-biphenol, with its distinct aromatic, phenolic, and olefinic moieties, necessitates a multi-pronged approach. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can create a detailed "fingerprint" of the molecule, where each technique provides complementary information.
Predictive Spectroscopy: Establishing a Hypothesis
Before stepping into the laboratory, a significant amount of structural information can be gleaned from predictive algorithms. These tools, often based on extensive empirical data and quantum mechanical calculations, provide a theoretical baseline for what to expect in our experimental spectra.
Predicted ¹H NMR Spectrum of 2,2'-Diallyl-4,4'-biphenol
The proton NMR spectrum is arguably the most informative for initial structural assessment. For 2,2'-Diallyl-4,4'-biphenol, we can predict the following key signals:
-
Aromatic Protons: The substitution pattern on the biphenyl core will give rise to a series of signals in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the substituted rings will exhibit complex splitting patterns due to coupling with their neighbors.
-
Allyl Protons: The two allyl groups will produce a characteristic set of signals:
-
A doublet for the methylene (-CH₂-) protons adjacent to the aromatic ring.
-
A multiplet for the methine (-CH=) proton.
-
Two distinct signals for the terminal vinyl (=CH₂) protons, likely appearing as doublets of doublets.
-
-
Phenolic Protons: The two hydroxyl (-OH) protons will appear as a singlet, the chemical shift of which can be highly dependent on the solvent and concentration. This peak will also exhibit D₂O exchange.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information on the number of unique carbon environments. For the symmetric 2,2'-Diallyl-4,4'-biphenol, we would expect to see:
-
Aromatic Carbons: Several signals in the δ 110-160 ppm region corresponding to the carbons of the biphenyl core. The carbons bearing the hydroxyl and allyl substituents will have distinct chemical shifts.
-
Allyl Carbons: Three distinct signals for the allyl group: the methylene carbon, the methine carbon, and the terminal vinyl carbon.
Predicted IR Spectrum
Infrared spectroscopy is invaluable for identifying functional groups. For our target molecule, we anticipate:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl groups.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the allyl groups will be just below 3000 cm⁻¹.
-
C=C Stretches: Aromatic C=C stretches will be observed in the 1450-1600 cm⁻¹ region. The C=C stretch of the allyl group will also appear in this region.
-
C-O Stretch: A signal corresponding to the phenolic C-O bond will be present in the 1200-1300 cm⁻¹ range.
Predicted Mass Spectrum
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. For 2,2'-Diallyl-4,4'-biphenol (C₁₈H₁₈O₂), the expected molecular weight is approximately 266.13 g/mol . The high-resolution mass spectrum should confirm this exact mass. The fragmentation pattern in an electron ionization (EI) mass spectrum would likely show losses of the allyl groups and other characteristic fragments of the biphenyl core.
Experimental Data Acquisition: A Self-Validating Protocol
The following protocols are designed to generate high-quality spectral data for 2,2'-Diallyl-4,4'-biphenol. The causality behind the choice of solvents and parameters is crucial for obtaining clean, interpretable spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to map the proton and carbon skeletons of the molecule.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: CDCl₃ is a good general-purpose solvent for many organic molecules. DMSO-d₆ is an excellent alternative if the compound has poor solubility in CDCl₃ and is particularly useful for observing exchangeable protons like the phenolic -OH.
-
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
Acquire a standard one-dimensional ¹H spectrum.
-
To confirm the phenolic hydroxyl protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH peak should disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom.
-
For more detailed structural information, consider acquiring Distortionless Enhancement by Polarization Transfer (DEPT) spectra (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the simplest and quickest. Place a small amount of the solid directly on the ATR crystal.
-
Alternatively, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.
-
Rationale: ATR is a surface technique that requires minimal sample preparation. The KBr pellet method provides a classic transmission spectrum and can sometimes yield sharper peaks.
-
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet to subtract from the sample spectrum.
-
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact molecular weight and elemental composition.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Rationale: ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for the direct determination of the molecular weight. High-resolution analyzers provide the accuracy needed to confirm the elemental formula.
-
-
Acquire the spectrum in both positive and negative ion modes to maximize the chances of observing a clear molecular ion.
-
Cross-Validation with Chemical Databases
Once high-quality experimental data has been acquired, the next crucial step is to compare it with information available in public chemical databases.
Database Search Strategy
-
Primary Search:
-
Begin by searching for "2,2'-Diallyl-4,4'-biphenol" and its CAS number (6942-01-4) in comprehensive databases such as:
-
-
Substructure and Similarity Searches:
-
If a direct hit is not found, perform substructure or similarity searches based on the 4,4'-biphenol core. This can reveal spectral data for closely related compounds, which can be invaluable for comparison.
-
-
Molecular Formula Search:
-
Use the molecular formula determined by HRMS (C₁₈H₁₈O₂) to search the databases. This can help identify isomers and rule out other possibilities.
-
Comparative Analysis: Bridging Experimental Data and Database Information
The true power of this workflow lies in the side-by-side comparison of your experimental data with predicted values and data from analogous compounds found in databases.
NMR Data Comparison
| Proton Type | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Analogous Compound Data (e.g., 4,4'-Biphenol) |
| Aromatic-H | 6.5 - 8.0 | [Record your data here] | ~ δ 6.8-7.5 |
| Allyl -CH= | ~ 5.8 - 6.2 | [Record your data here] | N/A |
| Allyl =CH₂ | ~ 5.0 - 5.3 | [Record your data here] | N/A |
| Allyl -CH₂- | ~ 3.3 - 3.6 | [Record your data here] | N/A |
| Phenolic -OH | Variable | [Record your data here] | Variable |
| Carbon Type | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Analogous Compound Data (e.g., 4,4'-Biphenol) |
| Aromatic C-O | ~ 150 - 155 | [Record your data here] | ~ δ 155 |
| Aromatic C-C | ~ 125 - 140 | [Record your data here] | ~ δ 116-134 |
| Allyl -CH= | ~ 135 - 140 | [Record your data here] | N/A |
| Allyl =CH₂ | ~ 115 - 120 | [Record your data here] | N/A |
| Allyl -CH₂- | ~ 30 - 35 | [Record your data here] | N/A |
IR Data Comparison
| Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Analogous Compound Data (e.g., 4,4'-Biphenol) |
| O-H Stretch | 3200 - 3600 (broad) | [Record your data here] | ~3200-3500 (broad) |
| Aromatic C-H Stretch | > 3000 | [Record your data here] | ~3030 |
| Aliphatic C-H Stretch | < 3000 | [Record your data here] | N/A |
| C=C Stretch (Aromatic) | 1450 - 1600 | [Record your data here] | ~1500, 1600 |
| C=C Stretch (Allyl) | ~1640 | [Record your data here] | N/A |
| C-O Stretch | 1200 - 1300 | [Record your data here] | ~1260 |
Mass Spectrometry Data Comparison
| Parameter | Predicted Value | Experimental Value |
| Molecular Formula | C₁₈H₁₈O₂ | [From HRMS] |
| Exact Mass | 266.1307 | [From HRMS] |
| Key Fragments | Loss of allyl (m/z 41), biphenol core fragments | [From MS/MS] |
Visualizing the Workflow
The process of cross-validating experimental data with chemical databases can be visualized as a logical flow.
Caption: Workflow for structural verification.
Conclusion
The structural verification of a molecule like 2,2'-Diallyl-4,4'-biphenol, for which there is a paucity of published data, is a challenge that can be overcome with a systematic and logical approach. By first predicting the spectral characteristics, then acquiring high-quality experimental data, and finally cross-validating this information with comprehensive chemical databases, researchers can have a high degree of confidence in their structural assignment. This self-validating workflow not only ensures the integrity of the current research but also contributes valuable, verifiable data to the scientific community for future investigations.
References
-
Bioregistry. Spectral Database for Organic Compounds. [Link]
-
Wikipedia. Spectral Database for Organic Compounds. [Link]
-
Clark Physical Sciences Library. SDBS: Spectral Database for Organic Compounds. [Link]
-
re3data.org. Spectral Database for Organic Compounds. [Link]
-
Lafayette College Libraries. Spectral database for organic compounds, SDBS. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 833466, 2,2'-Diallyl-4,4'-sulfonyldiphenol. [Link]
Sources
- 1. 2,2'-Diallyl-4,4'-sulfonyldiphenol | C18H18O4S | CID 833466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 6. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]
Safety Operating Guide
Navigating the Disposal of 2,2-Diallyl-4,4-biphenol: A Guide for Laboratory Professionals
I. Hazard Assessment and Risk Mitigation: Understanding the Compound
2,2-Diallyl-4,4-biphenol belongs to the biphenol family, which are known to exhibit varying degrees of toxicity. Based on data from related compounds, it is prudent to handle this chemical with the assumption that it may cause skin and eye irritation.[1][5][7] Phenolic compounds, in general, can be corrosive and toxic, necessitating careful handling to prevent exposure.[8][9]
Key Assumed Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation or burns.[1][5][7]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.
-
Aquatic Toxicity: Many phenolic compounds are toxic to aquatic life.[5]
Due to these potential hazards, a thorough risk assessment should be conducted before any handling or disposal procedures are initiated. All personnel involved must be trained on the potential risks and the required safety protocols.
II. Personal Protective Equipment (PPE): The First Line of Defense
A critical aspect of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when working with this compound:
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that could cause serious eye damage. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | To prevent skin contact, which can lead to irritation and absorption of the chemical. |
| Body | A lab coat, long pants, and closed-toe shoes. For larger quantities or potential for significant splashing, a chemical-resistant apron is advised. | To protect the skin from accidental spills and contamination. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge, especially in poorly ventilated areas or when generating dusts or aerosols. | To prevent inhalation of potentially harmful vapors or dust. |
III. Spill Management: Immediate and Effective Response
In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any vapors.
-
Don Appropriate PPE: Before re-entering the area, ensure you are wearing the full complement of prescribed PPE.
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the spill. For solid spills, carefully sweep up the material, avoiding the creation of dust.
-
Collect and Containerize: Place the absorbed material or swept solids into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's established procedures.
IV. Disposal Workflow: A Step-by-Step Guide
The recommended disposal route for this compound, as with many phenolic compounds, is through a licensed hazardous waste disposal facility, with incineration being the preferred method.[8] This ensures the complete destruction of the compound, preventing its release into the environment.
Workflow for the Disposal of this compound:
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads).
-
Segregate this waste from other chemical waste streams to prevent unintended reactions. Pay particular attention to avoiding contact with strong oxidizing agents.
-
-
Containerization:
-
Use only approved, chemically resistant containers for waste collection. The original product container can often be used for the pure compound waste.
-
Ensure containers are in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label each waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include any other components of the waste mixture and their approximate percentages.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from heat, ignition sources, and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with a completed hazardous waste manifest, accurately detailing the contents of the waste containers.
-
-
Confirmation of Disposal:
-
Retain all documentation related to the waste disposal for your records, including the final certificate of destruction from the disposal facility, if provided.
-
V. Emergency Procedures: Preparedness is Key
In the event of an emergency, immediate and correct action can significantly reduce the risk of injury and environmental damage.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10] |
| Skin Contact | Remove contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Fire | Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use a direct stream of water as it may spread the fire. |
VI. Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles of hazard assessment, proper PPE usage, and a structured disposal workflow, researchers can confidently manage this chemical waste stream. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
-
How Do You Dispose Of Phenol Safely? - Chemistry For Everyone. (2023, August 3). YouTube. Retrieved from [Link]
-
Phenol - OHS Information Sheet. (2023, June). Monash University. Retrieved from [Link]
-
Phenol, Chloroform, or TRIzol™ Waste Disposal. (2022, May 26). University of Tennessee Health Science Center. Retrieved from [Link]
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Retrieved from [Link]
-
Waste disposal technologies for polychlorinated biphenyls. National Center for Biotechnology Information. Retrieved from [Link]
-
Removal of Bisphenol A and Its Potential Substitutes by Biodegradation. National Center for Biotechnology Information. Retrieved from [Link]
-
Diallyl bisphenol A. Chemsrc. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. 2,2'-Diallyl-4,4'-biphenol 95% | CAS: 6942-01-4 | AChemBlock [achemblock.com]
- 4. Diallyl bisphenol A | 1745-89-7 [chemicalbook.com]
- 5. Diallyl bisphenol A - Safety Data Sheet [chemicalbook.com]
- 6. 2,2-diallyl-4,4'-biphenol | 6942-01-4 [chemicalbook.com]
- 7. Diallyl bisphenol A | CAS#:1745-89-7 | Chemsrc [chemsrc.com]
- 8. m.youtube.com [m.youtube.com]
- 9. monash.edu [monash.edu]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
A Senior Application Scientist's Guide to the Safe Handling of 2,2-Diallyl-4,4-biphenol
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The proper handling of specialty chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2,2-Diallyl-4,4-biphenol, grounded in the principles of chemical safety and drawing from authoritative data on analogous compounds.
Hazard Assessment: Understanding the Risks
Based on data from structurally similar compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation and Corrosion: Phenolic compounds can cause severe skin burns and may be absorbed through the skin, leading to systemic toxicity.[1][2] Anesthetic properties can mask the initial damage, leading to delayed pain.[1]
-
Serious Eye Damage: Direct contact can cause severe eye irritation or permanent damage.[3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]
-
Aquatic Toxicity: This compound may be very toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Double-gloving with a heavier-duty outer glove (e.g., Butyl rubber, Neoprene) over a standard nitrile inner glove.[1][5] | Phenols can penetrate standard nitrile gloves. The outer glove provides primary chemical resistance, while the inner glove offers protection in case of a breach. Change gloves immediately upon contamination.[5] |
| Eyes | Chemical safety goggles and a face shield.[5] | Goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face. |
| Body | A fully buttoned lab coat and a chemical-resistant apron (e.g., Butyl rubber or Neoprene).[1][5] | The lab coat provides a basic barrier. The apron is essential when there is a significant risk of splashes. |
| Feet | Closed-toe shoes.[5] | Protects feet from spills. |
| Respiratory | Use within a certified chemical fume hood.[5] If a fume hood is not available or insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] | A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[5] |
Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Be Prepared
Immediate and correct response to an exposure is critical.
| Exposure Type | First Aid Protocol |
| Skin Contact | Immediately remove contaminated clothing.[1] Wipe the affected area with polyethylene glycol (PEG 300 or 400) if available, then wash with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 20 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3] Seek immediate medical attention. |
Spill and Waste Management
Spill Cleanup:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the PPE outlined in Section 2, including respiratory protection if necessary.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[6] Place into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal:
All waste contaminated with this compound, including used PPE, must be collected in a designated and clearly labeled hazardous waste container.[5] Dispose of this waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep it away from incompatible materials such as strong oxidizing agents.
References
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety.
-
Appendix P - Phenol First Aid Guide and PPE. University of California, Berkeley, Environment, Health and Safety.
-
for the SAFE USE of PHENOL. Phenol And Acetone Safety Group.
-
FACT SHEET: Phenol. Princeton University, Office of Environmental Health and Safety (OEHS).
-
OESO Phenol Guideline. Duke University, Occupational and Environmental Safety Office.
-
SAFETY DATA SHEET - 2,2'-Diallyl-4,4'-biphenol. Sigma-Aldrich.
-
2,2-diallyl-4,4'-biphenol | 6942-01-4. ChemicalBook.
-
SAFETY DATA SHEET - 4,4'-Biphenol. Fisher Scientific.
-
SAFETY DATA SHEET - Honokiol. TCI Chemicals.
-
SAFETY DATA SHEET - Octafluoro-4,4'-biphenol. TCI Chemicals.
-
2,2-diallyl-4,4'-biphenol 6942-01-4 wiki. Guidechem.
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
-
CHEMICAL RESISTANCE & BARRIER GUIDE. AMG Medical.
-
Chemical Compatibility Chart For Disposable Gloves. RS Components.
-
Material Safety Data Sheet - 4,4'-Biphenol, 97%. Cole-Parmer.
Sources
- 1. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 2. petrochemistry.eu [petrochemistry.eu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
